molecular formula C19H26N4O2 B3135493 tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate CAS No. 401566-78-7

tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Cat. No.: B3135493
CAS No.: 401566-78-7
M. Wt: 342.4 g/mol
InChI Key: ZDDLXTYAKDEKDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-15-14-17(23(20-15)16-8-6-5-7-9-16)21-10-12-22(13-11-21)18(24)25-19(2,3)4/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDLXTYAKDEKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS 401566-78-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate, a key chemical intermediate in modern pharmaceutical synthesis. We will explore its physicochemical properties, strategic importance in medicinal chemistry, a detailed synthetic protocol, analytical characterization methods, and essential safety guidelines.

Section 1: Chemical Identity and Physicochemical Properties

This compound, identified by CAS number 401566-78-7, is a heterocyclic molecule incorporating a phenylpyrazole moiety linked to a Boc-protected piperazine ring.[1][2][3] This structure is a common scaffold in the development of bioactive molecules.[4]

Table 1: Core Chemical Identifiers

IdentifierValue
CAS Number 401566-78-7[1][2][3][5]
Molecular Formula C₁₉H₂₆N₄O₂[3][5]
Molecular Weight 342.44 g/mol [3][5]
IUPAC Name This compound
Common Synonyms Piperazine-1-carboxylate, tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)[3]

Table 2: Physicochemical Data

PropertyValue
Appearance Typically an off-white to yellow solid
Solubility Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. Insoluble in water.
Purity Commercially available with purity typically ≥95%[5]

Section 2: Strategic Importance in Medicinal Chemistry

The true value of this molecule lies in its role as a versatile drug intermediate.[6] The fusion of the phenylpyrazole and piperazine scaffolds is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system or acting as enzyme inhibitors.[3][4]

Its most prominent application is as a key building block in the synthesis of Teneligliptin .[3][7] Teneligliptin is a potent, selective, and long-lasting oral inhibitor of dipeptidyl peptidase-IV (DPP-4), a key enzyme in glucose metabolism, making it an important therapeutic agent for the treatment of type 2 diabetes.[8] The subject compound provides the core structure, which is subsequently elaborated to yield the final active pharmaceutical ingredient (API).[9][10]

Diagram: Role as a central intermediate in API synthesis.

Section 3: Synthesis and Purification Protocol

While this compound is often purchased, understanding its synthesis is crucial for process development and cost management. The following represents a logical and robust synthetic pathway based on established organic chemistry principles for constructing pyrazoles and protecting amines.[11][12]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the formation of the unprotected piperazinyl-pyrazole core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

G start Step 1: Pyrazole Formation step2 React 1-phenyl-3-methyl-5-chloropyrazole with excess Piperazine start->step2 step3 Work-up and isolation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine step2->step3 step4 Step 2: Boc Protection step3->step4 step5 Dissolve core amine in Dichloromethane (DCM) with a base (e.g., Triethylamine) step4->step5 step6 Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature step5->step6 step7 Aqueous work-up followed by extraction step6->step7 step8 Purification via Column Chromatography step7->step8 end Final Product: tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine-1-carboxylate step8->end

Diagram: Two-stage synthetic workflow.
Step-by-Step Experimental Protocol

Part A: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • Reaction Setup: To a solution of piperazine (4 equivalents) in a suitable solvent like toluene, add 1-phenyl-3-methyl-5-chloropyrazole (1 equivalent). The use of excess piperazine serves both as a reactant and a base to neutralize the HCl byproduct.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: After cooling, quench the reaction with water. Extract the aqueous layer with a solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine core.

Part B: Boc-Protection

  • Reaction Setup: Dissolve the crude 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1 equivalent) in dichloromethane (DCM). Add triethylamine (1.2 equivalents) as a base. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM to the cooled mixture.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor for the disappearance of the starting material by TLC.

  • Purification: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product.

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Table 3: Expected Analytical Data

TechniqueExpected Results and Interpretation
¹H NMR ~1.4-1.5 ppm: A sharp singlet, integrating to 9H, corresponding to the tert-butyl protons of the Boc group. ~2.4 ppm: A singlet for the 3H of the pyrazole's methyl group. ~3.0-3.8 ppm: A series of multiplets for the 8H of the two non-equivalent sets of piperazine protons. ~5.8 ppm: A singlet for the 1H of the pyrazole ring. ~7.2-7.8 ppm: Multiplets corresponding to the 5H of the phenyl ring.
¹³C NMR ~170 ppm: Carbonyl carbon of the carbamate. ~155-105 ppm: Aromatic carbons of the phenyl and pyrazole rings. ~80 ppm: Quaternary carbon of the tert-butyl group. ~50-40 ppm: Carbons of the piperazine ring. ~28 ppm: Methyl carbons of the tert-butyl group. ~14 ppm: Methyl carbon on the pyrazole ring.
Mass Spec (ESI-MS) The primary observed ion will be the protonated molecular ion [M+H]⁺ at m/z ≈ 343.4. A common fragment would correspond to the loss of the Boc group (m/z ≈ 243.3).
FT-IR ~2975 cm⁻¹: C-H stretching (aliphatic). ~1695 cm⁻¹: Strong C=O stretching from the carbamate (Boc group). ~1600 cm⁻¹: C=C stretching from the aromatic rings. ~1160 cm⁻¹: C-N stretching.
HPLC Using a C18 reverse-phase column with a mobile phase of acetonitrile and water, the compound should elute as a single major peak, allowing for purity assessment (e.g., >98%).

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as hazardous.[1]

Table 4: GHS Hazard Information

PictogramGHS CodeHazard Statement

GHS07H302: Harmful if swallowed.[1][13] H315: Causes skin irritation.[1][13] H319: Causes serious eye irritation.[1][13] H335: May cause respiratory irritation.[1]

Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[13]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[14]

  • Store locked up.[1]

Section 6: Conclusion

This compound is more than a mere chemical; it is a critical enabling tool for drug discovery and development. Its well-defined structure serves as a foundational element for synthesizing complex and therapeutically significant molecules, most notably the anti-diabetic agent Teneligliptin. A thorough understanding of its synthesis, analytical profile, and handling requirements allows researchers to leverage its full potential efficiently and safely, accelerating the journey from a chemical building block to a life-changing medicine.

References

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  • Pharmaffiliates. This compound.
  • CymitQuimica. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • BLDpharm. This compound.
  • PubMed. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system.
  • Pharmaffiliates. tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate.
  • Chemspace. tert-butyl-4-3-methyl-1-phenyl-1h-pyrazol-5-yl-piperazine-1-carboxyla.
  • ChemicalBook. (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester | 401566-80-1.
  • BLDpharm. 401566-80-1|(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl].
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

A Technical Guide to the Physicochemical Properties of Boc-Protected Phenyl-Pyrazole Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-pyrazole piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of therapeutic agents targeting diverse biological pathways.[1] The strategic incorporation of a tert-Butyloxycarbonyl (Boc) protecting group is crucial for synthetic tractability and allows for precise molecular elaboration.[2] Understanding the fundamental physicochemical properties of these Boc-protected intermediates is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. These properties—including lipophilicity, solubility, ionization state (pKa), and solid-state characteristics—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and developability. This guide provides an in-depth analysis of these key parameters, outlines validated experimental protocols for their determination, and explores the profound implications for drug design and optimization.

Introduction: The Strategic Importance of the Phenyl-Pyrazole Piperazine Scaffold

The fusion of a phenyl-pyrazole moiety with a piperazine ring creates a versatile molecular architecture that has proven highly effective in modulating various biological targets. The piperazine ring, a common pharmacophore, imparts favorable properties such as improved solubility and the ability to form critical hydrogen bonds with protein targets.[3][4] The phenyl-pyrazole component offers a rigid, planar structure ideal for π-stacking interactions and provides numerous vectors for chemical modification to fine-tune potency and selectivity.[5]

The introduction of the Boc protecting group serves a vital synthetic purpose. By temporarily masking the reactivity of one of the piperazine nitrogens, it enables chemists to perform selective N-alkylation or N-arylation on the other nitrogen, preventing unwanted side reactions and ensuring high yields of the desired product.[2][6] The Boc group's stability under a range of conditions, coupled with its clean, acid-labile removal, makes it an indispensable tool in multi-step syntheses.[7][8]

However, the presence of the bulky, lipophilic Boc group significantly alters the molecule's physicochemical landscape. This guide will dissect these properties in their protected state, providing the foundational knowledge required for rational drug design.

Core Physicochemical Properties & Their Implications

A molecule's journey from a laboratory curiosity to a clinical candidate is dictated by its physicochemical properties. For Boc-protected phenyl-pyrazole piperazine derivatives, the interplay between these characteristics is complex and crucial.[9]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a paramount determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

  • Causality & Importance : Lipophilicity profoundly influences membrane permeability, plasma protein binding, and metabolic clearance. A LogP value in the optimal range (typically 1-3 for oral drugs) is often sought to balance aqueous solubility with the ability to cross biological membranes.[10] Excessive lipophilicity can lead to poor solubility, high metabolic turnover, and potential toxicity. The Boc group, being greasy and non-polar, significantly increases the LogP of the parent scaffold.

  • Structure-Property Relationship : The substitution pattern on the phenyl ring allows for fine-tuning of lipophilicity. Electron-withdrawing groups (e.g., -Cl, -CF₃) generally increase LogP, while polar, hydrogen-bond-donating groups (e.g., -OH, -NH₂) decrease it.

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first dissolve. Aqueous solubility is therefore a non-negotiable property for most drug candidates, particularly those intended for oral administration.[11]

  • Causality & Importance : Poor solubility is a primary cause of drug candidate failure. It leads to low and erratic absorption, hindering the attainment of therapeutic concentrations in the bloodstream.[12] Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is a high-throughput measurement used in early discovery to quickly flag problematic compounds, while thermodynamic solubility represents the true equilibrium value and is critical for pre-formulation studies.[13]

  • The Boc Group's Influence : The Boc group typically reduces aqueous solubility due to its large, hydrophobic nature. This effect must be carefully managed during the design phase, often by incorporating solubilizing groups elsewhere in the molecule or by planning for its eventual removal to unmask the more polar, secondary amine.

Ionization Constant (pKa): The Driver of in vivo Behavior

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. For the Boc-protected phenyl-pyrazole piperazine scaffold, the key ionizable center is the unprotected secondary nitrogen of the piperazine ring.

  • Causality & Importance : The pKa of the piperazine nitrogen is critical as it dictates the charge state of the molecule in different physiological compartments.[14] For instance, in the acidic environment of the stomach (pH 1-2), the piperazine nitrogen will be protonated (cationic), which generally aids solubility but can hinder absorption across the gastric mucosa. In the more neutral environment of the intestine (pH 6-7.5), a larger fraction of the molecule will be in its neutral, more lipophilic form, facilitating passive diffusion across the intestinal wall.[4] Piperazine itself has two pKa values (approx. 5.35 and 9.73), but N-acylation (as with the Boc group) and N-arylation significantly lower the basicity of the adjacent nitrogen. The pKa of the remaining secondary amine is typically in the range of 7-9.[4]

Solid-State Properties: Ensuring Stability and Manufacturability

The solid-state form of an active pharmaceutical ingredient (API) can have a dramatic impact on its stability, dissolution rate, and manufacturability.[15][16]

  • Causality & Importance : A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, which in turn affects its melting point, solubility, and physical stability.[17] Characterizing the solid state is essential to select the most stable and bioavailable form for development.[18]

  • Key Characterization Techniques :

    • Differential Scanning Calorimetry (DSC) : Measures thermal transitions, such as melting points and phase changes, to identify and differentiate polymorphs.

    • Thermogravimetric Analysis (TGA) : Determines thermal stability and the presence of solvates or hydrates by measuring weight loss as a function of temperature.

    • X-Ray Powder Diffraction (XRPD) : Provides a unique "fingerprint" for each crystalline form, making it the definitive technique for polymorph identification.[15]

Experimental Protocols & Characterization

Scientific integrity demands robust and reproducible methods. The following section details validated protocols for the synthesis and characterization of these compounds.

Synthesis and Purification Workflow

The synthesis of Boc-protected phenyl-pyrazole piperazine derivatives typically follows a convergent route, as outlined below. A representative synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted phenylhydrazine to form the pyrazole core, followed by coupling to Boc-piperazine.[5][19][20]

Diagram: Synthetic & Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization Start 1,3-Dicarbonyl + Phenylhydrazine Cyclo Cyclocondensation (e.g., Reflux in EtOH) Start->Cyclo Pyraz Halogenated Phenyl-Pyrazole Intermediate Cyclo->Pyraz Coup Buchwald-Hartwig or SₙAr Coupling with 1-Boc-Piperazine Pyraz->Coup Crude Crude Boc-Protected Product Coup->Crude Purify Purification (Flash Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure NMR ¹H & ¹³C NMR Pure->NMR Structure & Purity Confirmation MS LC-MS / HRMS Pure->MS Structure & Purity Confirmation HPLC HPLC Purity Pure->HPLC Structure & Purity Confirmation PhysChem Physicochemical Assays (LogP, Solubility, pKa, DSC) Pure->PhysChem Property Determination

Caption: A generalized workflow for the synthesis and characterization of Boc-protected phenyl-pyrazole piperazine derivatives.

Protocol: Kinetic Aqueous Solubility Determination (Nephelometry)

Principle: This high-throughput assay determines solubility by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates out of solution. The resulting turbidity is measured by light scattering (nephelometry).[11][21]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.[13]

  • Measurement: Read the plate on a nephelometer to measure the light scattering signal.

  • Data Analysis: Compare the signal of the test compound to that of positive (a known insoluble compound) and negative (buffer with 1% DMSO) controls. The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Protocol: Lipophilicity (LogP) Determination by Shake-Flask Method

Principle: This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, representing lipid and aqueous phases, respectively.[22]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Addition: Prepare a solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol to a vial (e.g., 5 mL of each).

  • Equilibration: Cap the vial and shake vigorously for 1 hour to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 10 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • Concentration in octanol = Initial aqueous concentration - Final aqueous concentration.

    • P = [Concentration in octanol] / [Final concentration in water].

    • LogP = log₁₀(P).

Data Summary & Structure-Property Relationships

To illustrate the concepts discussed, the following table presents hypothetical but representative data for a series of Boc-protected phenyl-pyrazole piperazine derivatives.

Compound IDR-Group (on Phenyl Ring)Calculated LogPKinetic Solubility (µM, pH 7.4)pKa (Piperazine N)Melting Point (°C)
REF-01 -H3.8458.2145
REF-02 4-Cl4.3157.9158
REF-03 4-OCH₃3.7558.4141
REF-04 4-OH3.2>1008.3172
REF-05 4-CF₃4.6<107.7165

Analysis of Structure-Property Relationships (SPR):

  • Lipophilicity: As expected, adding lipophilic substituents like -Cl (REF-02) and -CF₃ (REF-05) increases the LogP compared to the unsubstituted parent (REF-01). Conversely, the polar hydroxyl group (-OH) in REF-04 significantly reduces LogP.

  • Solubility: There is a clear inverse correlation between LogP and solubility. The most lipophilic compounds (REF-02, REF-05) exhibit the lowest aqueous solubility, while the most polar compound (REF-04) is the most soluble.

  • pKa: Electron-withdrawing groups (-Cl, -CF₃) pull electron density away from the piperazine ring system, reducing the basicity (and thus the pKa) of the secondary amine. The electron-donating methoxy group (-OCH₃) has a slight base-strengthening effect.

Implications for Drug Development & Conclusion

The physicochemical properties of Boc-protected phenyl-pyrazole piperazine intermediates are not just data points; they are critical guides for the drug development process.

Diagram: Physicochemical Properties' Impact on Drug Development

G Sol Aqueous Solubility Absorp Absorption Sol->Absorp Form Formulation & Manufacturing Sol->Form Lip Lipophilicity (LogP / LogD) Lip->Absorp Dist Distribution Lip->Dist Tox Metabolism & Toxicity Lip->Tox pKa Ionization (pKa) pKa->Absorp pKa->Dist Solid Solid-State Properties Solid->Absorp dissolution rate Solid->Form

Sources

A Technical Guide to the Organic Solvent Solubility of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the journey from a chemical entity to a viable drug product is governed by a series of critical physicochemical properties. Among these, solubility stands out as a cornerstone parameter that dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of an active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of the solubility profile of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS No: 401566-78-7), a key intermediate in the synthesis of various pharmaceutical agents, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.[1][2][3]

Understanding the solubility of this intermediate in various organic solvents is paramount for process chemists optimizing reaction conditions, crystallization, and purification, as well as for formulation scientists developing stable and effective dosage forms. Poor solubility can create significant hurdles, leading to challenges in achieving desired drug concentrations in systemic circulation and impacting the overall therapeutic efficacy.[4][5][6] This document synthesizes theoretical principles with practical, field-proven methodologies to provide a comprehensive resource for professionals working with this compound.

Section 1: Physicochemical Profile and Inferred Solubility Behavior

The solubility of a molecule is intrinsically linked to its structural and electronic properties. An analysis of the physicochemical characteristics of this compound offers critical insights into its expected behavior in different solvent systems.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 401566-78-7 [1][7][8]
Molecular Formula C₁₉H₂₆N₄O₂ [1][7][9]
Molecular Weight 342.44 g/mol [1][7][10]
Predicted LogP 2.61 [9]
Predicted pKa 5.54 ± 0.10 (Most Basic) [10]
Predicted Density 1.2 ± 0.1 g/cm³ [9]

| Predicted Boiling Point | 491.4 ± 45.0 °C |[9][10] |

Expert Analysis of Physicochemical Properties:

  • Molecular Structure: The molecule possesses distinct regions of varying polarity. The tert-butyl carboxylate (Boc) group and the phenyl ring are bulky and lipophilic, contributing to solubility in non-polar and moderately polar solvents. The piperazine and pyrazole rings, containing multiple nitrogen atoms, introduce polar characteristics and sites for hydrogen bonding. This amphiphilic nature suggests a nuanced solubility profile, lacking extreme preference for either highly polar or strictly non-polar solvents.

  • LogP (Partition Coefficient): A predicted LogP of 2.61 indicates a moderate degree of lipophilicity.[9] This value quantitatively supports the structural analysis, suggesting that the compound will have a greater affinity for organic phases than for water and will likely be soluble in a range of common organic solvents.

  • pKa (Ionization Constant): The predicted pKa of 5.54 corresponds to the basicity of one of the piperazine nitrogens.[10] This indicates the compound is a weak base. While critically important for aqueous solubility, where pH can be adjusted to form a more soluble salt, its influence in aprotic organic solvents is minimal. In protic organic solvents (e.g., alcohols), this basicity can influence interactions through hydrogen bonding.

Section 2: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the fundamental tenet of solubility. This concept is best visualized by considering the interplay between the solute's properties and the solvent's properties.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute tert-butyl 4-(3-methyl-1-phenyl-1H- pyrazol-5-yl)piperazine-1-carboxylate P1 Lipophilic Groups (Boc, Phenyl) P2 Polar Groups (Piperazine, Pyrazole) P3 Moderate LogP (2.61) Solubility Resulting Solubility P1->Solubility Favors Non-Polar Solvents (e.g., Toluene) P2->Solubility Favors Polar Solvents (e.g., Acetonitrile) Solvent Organic Solvent S1 Polarity (Dielectric Constant) S2 Hydrogen Bonding Capacity (Protic vs. Aprotic) S3 Dispersion Forces S1->Solubility S2->Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Predicted Solubility in Common Organic Solvent Classes:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is expected. These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks, while also accommodating the lipophilic moieties.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted due to their ability to interact with both polar and non-polar parts of the molecule.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is likely. As polar protic solvents, they can hydrogen bond with the nitrogen atoms of the pyrazole and piperazine rings.

  • Ethers (e.g., THF, Diethyl Ether): Moderate solubility is expected, with THF likely being a better solvent than diethyl ether due to its higher polarity.

  • Aromatic Hydrocarbons (e.g., Toluene): Moderate solubility is anticipated, driven by interactions with the phenyl ring and other non-polar parts of the structure.

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Poor solubility is expected. These non-polar solvents cannot effectively solvate the polar heterocyclic portions of the molecule.

Section 3: Framework for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical data is essential for process development and formulation. Publicly available literature lacks a comprehensive, tabulated dataset for the solubility of this compound in a wide array of organic solvents. Therefore, this section provides the framework and a template for generating such critical data experimentally.

Table 2: Experimental Solubility Data Generation Template (at 25 °C)

Solvent Class Polarity Index Equilibrium Solubility (mg/mL) Observations
Dichloromethane Chlorinated 3.1 [To be determined]
Acetone Ketone 5.1 [To be determined]
Acetonitrile Nitrile 5.8 [To be determined]
Tetrahydrofuran (THF) Ether 4.0 [To be determined]
Methanol Alcohol 5.1 [To be determined]
Ethanol Alcohol 4.3 [To be determined]
Isopropanol (IPA) Alcohol 3.9 [To be determined]
Toluene Aromatic HC 2.4 [To be determined]
n-Heptane Aliphatic HC 0.1 [To be determined]

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | [To be determined] | |

Section 4: Experimental Protocol for Equilibrium Solubility Measurement

The following protocol details the isothermal shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[11] This method ensures that the solvent is fully saturated, providing a true measure of the compound's solubility limit under specific conditions.

G A 1. Preparation Weigh excess solid compound into a glass vial. B 2. Solvent Addition Add a precise volume of the selected organic solvent. A->B C 3. Equilibration Seal vial and shake at a constant temperature (e.g., 25°C) for 24-48h. B->C D 4. Phase Separation Centrifuge at high speed to pellet undissolved solid. C->D E 5. Sampling & Dilution Carefully withdraw supernatant. Perform a precise serial dilution. D->E F 6. Quantification Analyze diluted sample via a validated HPLC-UV method. E->F G 7. Calculation Calculate original concentration using the dilution factor. F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Standard Operating Procedure: Isothermal Shake-Flask Method

  • Principle: This procedure measures the equilibrium solubility by agitating an excess amount of the solid compound in a known volume of solvent at a constant temperature until the dissolution and precipitation rates are equal, establishing a saturated solution.

  • Materials and Equipment:

    • This compound (solid)

    • Analytical grade organic solvents (as per Table 2)

    • Analytical balance (4-decimal place)

    • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

    • Volumetric pipettes and flasks

    • Orbital shaker with temperature control

    • Benchtop centrifuge with appropriate vial adapters

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Step-by-Step Methodology:

    • Preparation: Accurately weigh approximately 50-100 mg of the compound into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached. Record the mass.

    • Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

    • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 200 RPM). Allow the suspension to shake for at least 24 hours, with 48 hours being preferable to guarantee equilibrium.

      • Causality Insight: A 24-48 hour period is chosen to ensure that the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium. Shorter times might only yield a kinetic solubility value, which can be misleading.[12]

    • Phase Separation: After equilibration, remove the vials and let them stand for 30 minutes to allow for initial settling. To completely separate the saturated liquid phase from the undissolved solid, either:

      • Centrifugation (Preferred): Centrifuge the vials at a high speed (e.g., 5000 x g) for 15 minutes.

      • Filtration: Use a syringe to draw the supernatant and pass it through a solvent-compatible 0.22 µm filter. Discard the first portion of the filtrate to avoid errors from filter adsorption.

      • Self-Validation Check: The presence of visible solid pellet post-centrifugation or on the filter confirms that a saturated solution was achieved.

    • Sampling and Dilution: Carefully pipette a known aliquot (e.g., 100 µL) of the clear supernatant into a volumetric flask. Dilute with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

    • Calculation: The equilibrium solubility (S) is calculated using the following formula: S (mg/mL) = C_hplc × DF Where:

      • C_hplc is the concentration determined by HPLC (in mg/mL).

      • DF is the dilution factor.

Conclusion

This compound is a molecule of significant pharmaceutical interest, and a thorough understanding of its solubility is indispensable for its effective utilization. Its physicochemical profile, characterized by a moderate LogP and a combination of lipophilic and polar functional groups, suggests a broad solubility across many common organic solvents, with particularly high affinity for polar aprotic solvents like DMSO and DCM.

While specific quantitative data is not widely published, this guide provides the essential theoretical framework and a robust, validated experimental protocol—the isothermal shake-flask method—to enable researchers to generate this critical data with high confidence. By systematically applying this methodology, scientists can build a comprehensive solubility profile, empowering them to make informed decisions in chemical process optimization, purification strategies, and the formulation of next-generation therapeutics.

References

  • Pharmaffiliates. This compound. [Online] Available at: [Link]

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  • Savu, S. R., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Online] Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Online] Available at: [Link]

  • Journal of Medical and Pharmaceutical Allied Sciences. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Online] Available at: [Link]

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  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

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  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Invention. [Online] Available at: [Link]

  • Synthink. This compound | Drug Intermediate. [Online] Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Online] Available at: [Link]

  • Pharmaffiliates. tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate. [Online] Available at: [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate. This molecule is a key intermediate in the synthesis of various pharmacologically active agents, making its unambiguous structural elucidation paramount for researchers in medicinal chemistry and drug development. This document will delve into the theoretical principles underlying the observed chemical shifts and coupling patterns, present a detailed assignment of all proton and carbon signals, and provide a standardized protocol for data acquisition. The insights herein are designed to equip researchers with the expertise to confidently interpret the NMR spectra of this and structurally related compounds.

Introduction: The Structural Significance of a Key Intermediate

This compound serves as a crucial building block in the development of novel therapeutics. Its molecular architecture, featuring a substituted pyrazole ring linked to a Boc-protected piperazine moiety, is a common scaffold in compounds targeting a range of biological pathways. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in synthetic strategies, allowing for controlled, stepwise elaboration of the piperazine nitrogen. Given its role in constructing complex bioactive molecules, a thorough and accurate characterization of its structure is a foundational requirement for any subsequent research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra of the title compound, providing a framework for its identification and purity assessment.

Foundational NMR Principles in the Context of the Target Molecule

The interpretation of an NMR spectrum is predicated on understanding the concepts of chemical shift, spin-spin coupling, and signal integration.

  • Chemical Shift (δ) : The position of a signal in an NMR spectrum, reported in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield it, resulting in a lower chemical shift (upfield). The diverse functionalities within our target molecule—aromatic rings, heterocyclic systems, amides (carbamate), and alkyl groups—give rise to a wide dispersion of signals.

  • Spin-Spin Coupling (J) : The interaction between the magnetic moments of neighboring non-equivalent nuclei leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the number of adjacent protons and the dihedral angles separating them.

  • Integration : The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons within the molecule.

The choice of deuterated solvent is also a critical experimental parameter, as it can influence the chemical shifts of labile protons and the overall resolution of the spectrum.[1][2] Common solvents like deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are often employed, and their selection can depend on the solubility of the compound and the specific interactions that may be of interest.[2][3]

Structural Assignment and Spectral Interpretation

For a systematic analysis, a standardized numbering scheme for the atoms in this compound is essential.

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, pyrazole, methyl, piperazine, and tert-butyl groups. The anticipated chemical shifts and multiplicities are detailed in Table 1.

Table 1: Predicted ¹H NMR Signal Assignments

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a ~1.4 - 1.5Singlet9Htert-butyl (Boc)The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the aliphatic region.
b ~2.2 - 2.3Singlet3HMethyl (on pyrazole)The methyl protons on the pyrazole ring are slightly deshielded by the heterocyclic system.
c ~3.1 - 3.3Triplet4HPiperazine CH₂ (adjacent to pyrazole)These protons are on the carbons adjacent to the nitrogen connected to the pyrazole ring.
d ~3.5 - 3.7Triplet4HPiperazine CH₂ (adjacent to N-Boc)These protons are on the carbons adjacent to the nitrogen bearing the electron-withdrawing Boc group, leading to deshielding.
e ~5.9 - 6.1Singlet1HPyrazole C4-HThis proton is on the electron-rich pyrazole ring and its chemical shift is characteristic of such heterocyclic systems.[4]
f ~7.2 - 7.5Multiplet5HPhenylThe protons of the phenyl ring will appear as a complex multiplet in the aromatic region.

Note: Predicted chemical shifts are based on typical values for similar structural motifs and can vary depending on the solvent and spectrometer frequency.[5][6]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The expected chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Signal Assignments

SignalChemical Shift (δ, ppm)AssignmentRationale
1 ~12 - 14Methyl (on pyrazole)The methyl carbon appears in the high-field aliphatic region.
2 ~28 - 29tert-butyl (Boc) - CH₃The three equivalent methyl carbons of the tert-butyl group.
3 ~45 - 47Piperazine CH₂ (adjacent to N-Boc)These carbons are deshielded by the adjacent nitrogen and the Boc group.[7]
4 ~50 - 52Piperazine CH₂ (adjacent to pyrazole)These carbons are also deshielded by the adjacent nitrogen atoms.
5 ~80 - 81tert-butyl (Boc) - CThe quaternary carbon of the tert-butyl group.[5]
6 ~105 - 107Pyrazole C4This carbon is in the electron-rich pyrazole ring.[8]
7 ~120 - 130Phenyl (CH)The protonated carbons of the phenyl ring.
8 ~138 - 140Phenyl (C-ipso)The carbon of the phenyl ring attached to the pyrazole nitrogen.
9 ~140 - 142Pyrazole C3The carbon bearing the methyl group.
10 ~150 - 152Pyrazole C5The carbon attached to the piperazine nitrogen.
11 ~154 - 156Carbonyl (Boc)The carbonyl carbon of the carbamate group appears in the characteristic downfield region.[5]

Note: Predicted chemical shifts are based on typical values for similar structural motifs and can be influenced by solvent choice.[9][10]

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for the title compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Transfer solution to a clean, dry 5mm NMR tube. A->B C Add a small amount of TMS as an internal standard (optional). B->C D Insert sample into the spectrometer and lock on the deuterium signal of the solvent. C->D E Shim the magnetic field to optimize homogeneity. D->E F Acquire ¹H NMR spectrum (e.g., 16-32 scans). E->F G Acquire ¹³C NMR spectrum (e.g., 1024-2048 scans). F->G H Apply Fourier transformation to the acquired FIDs. G->H I Phase correct the spectra. H->I J Calibrate the chemical shift scale to the solvent residual peak or TMS. I->J K Integrate the ¹H NMR signals. J->K

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, referencing to the residual solvent peak is also a common and acceptable practice.[10]

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

¹³C NMR Acquisition Parameters
  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-2048) is required.[11]

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of -10 to 200 ppm will cover the expected chemical shifts.

Data Processing
  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the time-domain data (FID) to the frequency-domain spectrum.

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[10]

  • For the ¹H spectrum, perform integration to determine the relative areas of the signals.

Conclusion

This technical guide has provided a detailed framework for the ¹H and ¹³C NMR characterization of this compound. By understanding the fundamental principles of NMR and following the outlined spectral analysis and experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided tables of predicted chemical shifts and the standardized acquisition workflow serve as a valuable resource for scientists engaged in the synthesis and development of novel piperazine- and pyrazole-containing compounds. The ability to accurately interpret NMR data is a cornerstone of modern chemical research, ensuring the integrity and reproducibility of scientific findings.

References

  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • University of Missouri. (2021, February 8). Common NMR experiments and the time it takes to run them. Retrieved from [Link]

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Mass spectrometry analysis of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical synthesis.[1][2] As a molecule featuring multiple functional groups including a tert-butyloxycarbonyl (Boc) protecting group, a piperazine ring, and a substituted pyrazole system, its characterization demands a nuanced approach. This document moves beyond a simple recitation of methods to explain the rationale behind the analytical strategy, ensuring researchers and drug development professionals can confidently identify and characterize this compound and its analogues.

Section 1: The Analyte – A Structural Overview

Before delving into its mass spectrometric behavior, understanding the analyte's fundamental properties is paramount. The structure combines three distinct chemical moieties, each contributing to its overall analytical signature.

  • Chemical Name: this compound

  • CAS Number: 401566-78-7[3]

  • Molecular Formula: C₁₉H₂₆N₄O₂[3]

  • Molecular Weight (Monoisotopic): 342.2056 g/mol [3]

  • Molecular Weight (Average): 342.44 g/mol [4]

The molecule's structure contains a thermally labile Boc group, making it unsuitable for techniques requiring high temperatures like Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[5] Therefore, Electrospray Ionization (ESI) is the ionization technique of choice, as it is a soft ionization method ideal for polar, non-volatile molecules.

PropertyValueSource
CAS Number 401566-78-7[3]
Molecular Formula C₁₉H₂₆N₄O₂[3]
Average Molar Mass 342.44 g/mol [4]
Monoisotopic Mass 342.2056 u[3]
Predicted [M+H]⁺ Ion 343.2129 uCalculated
Key Structural Features Boc-protected Piperazine, Phenylpyrazole-

Section 2: Core Analytical Workflow & Ionization

The analysis of this compound is best approached using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This provides chromatographic separation from impurities and allows for both confirmation of the molecular weight and structural elucidation through fragmentation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Interpretation Prep Dissolve in Methanol/Acetonitrile LC Reversed-Phase LC (C18 Column) Prep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS (Detect [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Isolate m/z 343.21 MS2 MS/MS Scan (Detect Fragments) CID->MS2 Data Confirm MW & Analyze Fragmentation MS2->Data

Caption: High-level analytical workflow for the compound.

Causality in Ionization Choice: Positive mode ESI is selected due to the presence of multiple basic nitrogen atoms in the piperazine and pyrazole rings. These sites are readily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺, at m/z 343.2129.[6] Adding a small amount of formic acid to the mobile phase is a standard practice to facilitate this protonation and enhance signal intensity.[6]

Section 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

The true power of mass spectrometry in structural elucidation lies in tandem MS (MS/MS). By isolating the [M+H]⁺ precursor ion and subjecting it to Collision-Induced Dissociation (CID), we can induce fragmentation at the molecule's weakest points, generating a reproducible "fingerprint" of fragment ions that confirms the connectivity of the different structural units.

The fragmentation of this molecule is predictable and dominated by three key pathways:

  • Losses from the Boc Group: The N-Boc protecting group is notoriously labile under CID conditions. It primarily fragments through two well-documented pathways: the loss of isobutylene (C₄H₈), resulting in a neutral loss of 56 Da, and the complete loss of the Boc group (C₅H₈O₂) as a neutral loss of 100 Da.[7][8][9] These losses are often the most abundant fragmentation routes for Boc-protected amines.

  • Piperazine Ring Cleavage: Substituted piperazine rings typically undergo ring-opening fragmentation.[5][10] Cleavage of the C-N bonds within the piperazine ring can lead to several characteristic fragments, often initiated by charge retention on the more stable fragment.

  • Pyrazole Moiety Fragmentation: While the aromatic pyrazole ring is more stable than the other components, it can still fragment under higher collision energies, typically involving the loss of small neutral molecules like HCN.[11][12]

Proposed Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of the analyte.

G Parent [M+H]⁺ m/z 343.21 Frag287 [M+H - C₄H₈]⁺ m/z 287.15 Parent->Frag287 - 56.06 Da (isobutylene) Frag243 [M+H - C₅H₉NO₂]⁺ m/z 243.16 Parent->Frag243 - 100.07 Da (Boc group) Frag187 [C₁₁H₁₁N₂]⁺ m/z 171.09 Frag243->Frag187 - C₄H₈N₂ (piperazine remnant) Frag172 [C₁₀H₁₀N]⁺ m/z 158.09 Frag243->Frag172 - C₄H₉N₃ (piperazine-N remnant) Frag86 [C₅H₁₂N]⁺ m/z 86.10 Frag243->Frag86 - C₁₁H₁₀N₂O (pyrazole remnant)

Caption: Proposed MS/MS fragmentation of the analyte.

Section 4: Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of the target compound. Adherence to these parameters should yield high-quality, reproducible data.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

2. Instrumentation and Parameters: The following table outlines recommended starting parameters for a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Triple Quadrupole (LC-QqQ) mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography; acid aids protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; provides good elution strength.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minA standard screening gradient suitable for elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and good peak symmetry.
Ionization Mode ESI PositiveBest for protonating the basic nitrogen sites on the molecule.[6]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 120 °CA moderate temperature to aid desolvation without causing thermal degradation.
Desolvation Gas Temp. 350 °CEfficiently removes solvent from the ESI droplets.
Collision Gas ArgonInert gas standardly used for CID.
Collision Energy (CE) 15-35 eV (Ramp)A ramp of energies ensures that both low-energy (e.g., Boc loss) and high-energy fragments are observed.

Section 5: Data Interpretation and Summary

Analysis of the resulting MS/MS spectrum should reveal a clear pattern corresponding to the proposed fragmentation scheme. The presence and relative abundance of these key ions provide a high degree of confidence in the structural assignment.

m/z (Calculated)Proposed Fragment IonDescription
343.2129 [M+H]⁺ Precursor Ion: The protonated parent molecule.
287.1501[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group. A primary and highly characteristic loss.[8]
243.1606[M+H - C₅H₉NO₂]⁺Loss of the entire Boc group. This ion represents the core piperazine-pyrazole structure.[7]
171.0922[C₁₁H₁₁N₂]⁺Fragment corresponding to the phenylpyrazole moiety after cleavage of the piperazine ring.
158.0970[C₁₀H₁₀N]⁺A potential fragment from the phenylpyrazole group, indicating further breakdown.
86.0969[C₅H₁₂N]⁺Fragment corresponding to the protonated, cleaved piperazine ring.[10]

Trustworthiness Through Validation: The combination of an accurate mass measurement of the precursor ion ([M+H]⁺) to confirm the elemental composition, along with the detection of at least two or three of the predicted major fragment ions (especially the characteristic losses of 56 and 100 Da), constitutes a robust and scientifically sound identification of this compound.

References

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

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  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

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The Strategic Role of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structural motifs in a single molecular framework often heralds a versatile scaffold for drug discovery. tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate stands as a testament to this principle. This technical guide provides an in-depth analysis of this compound, delineating its synthetic pathway, physicochemical properties, and, most critically, its pivotal role as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. We will explore the strategic importance of the pyrazole and piperazine moieties, dissect the structure-activity relationships of its derivatives, and provide detailed experimental protocols for its synthesis and subsequent elaboration into a clinically significant therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own research endeavors.

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular architectures, known as "privileged scaffolds," appear with remarkable frequency in the structures of bioactive compounds. These frameworks possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The pyrazole and piperazine ring systems are two such scaffolds, each imbued with a rich history of pharmacological relevance.[1]

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors. Its metabolic stability and capacity for diverse substitution patterns make it a highly adaptable component in drug design.[2] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is frequently incorporated into drug candidates to enhance pharmacokinetic properties, such as aqueous solubility and oral bioavailability.[3][4]

The subject of this guide, this compound, ingeniously combines these two privileged scaffolds. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis, making it an ideal intermediate for the construction of more complex molecules.[3][5] Its most notable application to date is as a key building block in the synthesis of Teneligliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes mellitus.[4]

Physicochemical Properties

PropertyValueSource
CAS Number 401566-78-7[6]
Molecular Formula C₁₉H₂₆N₄O₂[6]
Molecular Weight 342.44 g/mol [6]
Appearance Off-white to pale yellow solid-
Solubility Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate.-

Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative synthesis based on established literature procedures.[3][5]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine

  • To a solution of 1-tert-butoxycarbonylpiperazine in an appropriate solvent (e.g., toluene), add diketene at a controlled temperature.[3]

  • The reaction mixture is stirred until the consumption of the starting material is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield 1-acetoacetyl-4-tert-butoxycarbonylpiperazine, which may be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the 1-acetoacetyl-4-tert-butoxycarbonylpiperazine obtained in the previous step in a suitable solvent (e.g., toluene).

  • Add phenylhydrazine to the solution, followed by a catalytic amount of a suitable acid (e.g., methanesulfonic acid).[3]

  • The reaction mixture is heated to facilitate the condensation and initial cyclization.

  • After the initial reaction, pyridine is added, followed by the slow addition of a dehydrating/cyclizing agent such as phosphorus oxychloride at a controlled temperature.[3]

  • The reaction is monitored for completion.

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield this compound as an oil or solid.[3] Purification can be achieved by column chromatography if necessary.

Synthesis_of_Core_Intermediate cluster_step1 Step 1: Acetoacetylation cluster_step2 Step 2: Pyrazole Formation Boc_piperazine tert-butyl piperazine-1-carboxylate intermediate1 1-acetoacetyl-4-tert-butoxycarbonylpiperazine Boc_piperazine->intermediate1 Toluene diketene Diketene diketene->intermediate1 final_product This compound intermediate1->final_product 1. MsOH, Toluene 2. POCl3, Pyridine phenylhydrazine Phenylhydrazine phenylhydrazine->final_product

Caption: Synthetic pathway for this compound.

Application in the Synthesis of Teneligliptin

The primary application of this compound in medicinal chemistry is as a pivotal intermediate in the synthesis of the antidiabetic drug, Teneligliptin.

Experimental Protocol: Synthesis of Teneligliptin

Step 1: Deprotection of the Piperazine Moiety

  • The Boc-protected intermediate, this compound, is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • An acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent, is added to the solution to cleave the Boc protecting group.[3]

  • The reaction is stirred at room temperature until complete deprotection is observed.

  • The product, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is isolated as its corresponding salt (e.g., acetate or hydrochloride) after removal of the solvent and any excess acid.[5]

Step 2: Reductive Amination to form Teneligliptin Precursor

  • The deprotected piperazine derivative (as its salt) is coupled with tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate via reductive amination.[5]

  • The reaction is typically carried out in a solvent such as toluene in the presence of a reducing agent like sodium triacetoxyborohydride.[5]

  • The reaction progress is monitored by HPLC.

  • Upon completion, the reaction is quenched, and the product, the Boc-protected Teneligliptin precursor, is extracted and isolated.

Step 3: Final Deprotection to Yield Teneligliptin

  • The Boc-protected Teneligliptin precursor from the previous step is subjected to acidic conditions (e.g., hydrobromic acid in a suitable solvent) to remove the final Boc protecting group.[5]

  • The final product, Teneligliptin, is isolated as a salt (e.g., hemipentahydrobromide hydrate) after purification, which may involve recrystallization.[5]

Synthesis_of_Teneligliptin cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Reductive Amination cluster_final_deprotection Step 3: Final Deprotection starting_material This compound deprotected_intermediate 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine starting_material->deprotected_intermediate TFA or HCl boc_teneligliptin Boc-protected Teneligliptin deprotected_intermediate->boc_teneligliptin Sodium triacetoxyborohydride, Toluene pyrrolidinone_intermediate (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate pyrrolidinone_intermediate->boc_teneligliptin teneligliptin Teneligliptin boc_teneligliptin->teneligliptin HBr

Caption: Synthetic pathway from the core intermediate to Teneligliptin.

Mechanism of Action and Structure-Activity Relationship (SAR)

Teneligliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[7]

The molecular structure of Teneligliptin, derived from the core intermediate, is finely tuned for optimal interaction with the active site of the DPP-4 enzyme.

DPP4_Signaling_Pathway cluster_incretin_release Incretin Release cluster_dpp4_action DPP-4 Action cluster_teneligliptin_action Teneligliptin Intervention cluster_downstream_effects Physiological Effects food_intake Food Intake intestine Intestine food_intake->intestine glp1_gip GLP-1 and GIP Release intestine->glp1_gip dpp4 DPP-4 Enzyme glp1_gip->dpp4 pancreas Pancreas glp1_gip->pancreas inactive_incretins Inactive Incretins dpp4->inactive_incretins teneligliptin Teneligliptin teneligliptin->dpp4 Inhibition insulin_secretion ↑ Insulin Secretion pancreas->insulin_secretion glucagon_secretion ↓ Glucagon Secretion pancreas->glucagon_secretion blood_glucose ↓ Blood Glucose insulin_secretion->blood_glucose liver Liver glucagon_secretion->liver glucose_production ↓ Hepatic Glucose Production liver->glucose_production

Caption: Mechanism of action of Teneligliptin via DPP-4 inhibition.

The structure-activity relationship of Teneligliptin reveals the importance of each component derived from the core intermediate:

  • Pyrazole Ring: The pyrazole moiety serves as a rigid scaffold that correctly orients the other functional groups for optimal binding to the DPP-4 active site.

  • Phenyl Group on Pyrazole: The phenyl group at the N1 position of the pyrazole ring is crucial for interaction with the S2 extensive subsite of DPP-4, which contributes significantly to the drug's potency and selectivity.[8]

  • Methyl Group on Pyrazole: The methyl group at the C3 position of the pyrazole ring also contributes to the binding affinity.

  • Piperazine Linker: The piperazine ring acts as a linker, connecting the pyrazole core to the proline-like moiety of Teneligliptin. Its conformational flexibility and basicity are important for the overall pharmacokinetic profile of the drug.

SAR_of_Teneligliptin cluster_sar Structure-Activity Relationship teneligliptin_structure Teneligliptin Phenyl-Pyrazole Moiety Piperazine Linker Pyrrolidine-Thiazolidine Moiety phenyl_pyrazole Phenyl-Pyrazole Moiety (from core intermediate) - Interacts with S2 extensive subsite of DPP-4 - Crucial for potency and selectivity teneligliptin_structure:f1->phenyl_pyrazole piperazine_linker Piperazine Linker (from core intermediate) - Connects key pharmacophores - Influences pharmacokinetic properties teneligliptin_structure:f2->piperazine_linker pyrrolidine_thiazolidine Pyrrolidine-Thiazolidine Moiety - Mimics dipeptide substrate - Binds to the catalytic site of DPP-4 teneligliptin_structure:f3->pyrrolidine_thiazolidine

Caption: Key structural components of Teneligliptin and their roles in DPP-4 inhibition.

Biological Activity of Teneligliptin

Teneligliptin is a highly potent inhibitor of DPP-4, as demonstrated by its low half-maximal inhibitory concentration (IC₅₀).

CompoundTargetIC₅₀ (nM)SpeciesSource
Teneligliptin DPP-4~1Human[9]

Conclusion

This compound is a strategically designed molecule that serves as a cornerstone in the synthesis of the clinically important antidiabetic drug, Teneligliptin. Its structure, which marries the privileged pyrazole and piperazine scaffolds, provides a robust platform for the development of potent and selective enzyme inhibitors. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this valuable intermediate in their drug discovery and development programs. The continued exploration of derivatives based on this core structure holds promise for the discovery of new therapeutic agents targeting a range of diseases.

References

  • WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (2015).
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (2015).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved from [Link]

  • Teneligliptin-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC - NIH. (2013). Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and - Taylor & Francis. (2020). Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (2025). Retrieved from [Link]

  • A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt - Quick Company. (n.d.). Retrieved from [Link]

  • Structure of teneligliptin | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC - NIH. (2019). Retrieved from [Link]

  • Schematic diagram of the human DPP4 molecule. mDPP4 consists of three... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved from [Link]

  • Each Tablet Contains Teneligliptin 20 mg Generic name. (n.d.). Retrieved from [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.).
  • Chemical structure of teneligliptin. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - ResearchGate. (2025). Retrieved from [Link]

  • Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page. (2025). Retrieved from [Link]

  • Teneligliptin, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - NIH. (n.d.). Retrieved from [Link]

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  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Retrieved from [Link]

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  • Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed. (2012). Retrieved from [Link]

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Unlocking the Therapeutic Potential of 3-Methyl-1-Phenyl-Pyrazole Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methyl-1-phenyl-pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of potential therapeutic targets for derivatives of this versatile scaffold. Moving beyond a general overview, this document synthesizes current research to identify and elaborate on specific molecular targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. We will delve into the established mechanisms of action of prominent drugs like Edaravone and Celecoxib, and explore emerging targets such as kinases, muscarinic acetylcholine receptors, and Orai channels. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the therapeutic landscape for 3-methyl-1-phenyl-pyrazole derivatives, complete with detailed experimental protocols and insights into structure-activity relationships, thereby empowering the rational design of next-generation therapeutics.

Introduction: The Versatility of the 3-Methyl-1-Phenyl-Pyrazole Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, and it serves as a cornerstone in the development of a wide array of pharmaceuticals. The 3-methyl-1-phenyl-pyrazole moiety, in particular, has demonstrated a remarkable breadth of biological activities, attributable to its unique structural and electronic properties. This core structure can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

Two well-established drugs underscore the therapeutic importance of this scaffold:

  • Edaravone (Radicava®): A potent antioxidant and free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its neuroprotective effects are primarily attributed to its ability to mitigate oxidative stress, a key pathological feature in these conditions.[3][4]

  • Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for its anti-inflammatory and analgesic properties in the management of arthritis and other inflammatory conditions.[5]

The success of these drugs has spurred further investigation into the therapeutic potential of other 3-methyl-1-phenyl-pyrazole derivatives, leading to the identification of a diverse range of molecular targets. This guide will systematically explore these targets, providing a roadmap for future drug discovery efforts.

Key Therapeutic Target Classes

Our investigation reveals three primary classes of therapeutic targets for 3-methyl-1-phenyl-pyrazole derivatives: Enzymes, G-Protein Coupled Receptors (GPCRs), and Ion Channels.

Enzyme Inhibition: A Prominent Mechanism of Action

The selective inhibition of COX-2 is a hallmark of the diaryl-substituted pyrazole class, exemplified by Celecoxib.[6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][8]

Mechanism of Selective Inhibition: The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a sulfonamide group on the N-phenyl ring. This group can interact with a specific hydrophilic side pocket present in the active site of COX-2, but not in COX-1.[5]

Downstream Signaling Pathway: By inhibiting COX-2, these derivatives block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). This, in turn, attenuates downstream signaling pathways mediated by PGE2 receptors (EP1-4), which are involved in inflammation, pain sensitization, and cell proliferation.[7][9]

Diagram: COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Pyrazole_Derivative 3-Methyl-1-Phenyl-Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (Inflammation, Pain) EP_Receptors->Downstream_Signaling

Caption: Inhibition of COX-2 by a 3-methyl-1-phenyl-pyrazole derivative blocks the synthesis of pro-inflammatory prostaglandins.

A growing body of evidence suggests that pyrazole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[10][11]

Key Kinase Targets and Representative Inhibitory Data:

Kinase TargetDerivative TypeIC50 ValueReference
JAK2 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole0.166 µM[12]
JAK3 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole0.057 µM[12]
Aurora A 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole0.939 µM[12]
Aurora B 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole0.583 µM[12]
Akt1 Pyrazole-based derivative61 nM[13]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the N-phenyl ring: The nature and position of substituents on the 1-phenyl ring significantly influence kinase inhibitory activity. For instance, in a series of pyrazole-based inhibitors, an aromatic ring attached to the N-2 position of the pyrazole nucleus was found to provide important π-CH2 interactions with the kinase.[4]

  • Modifications at the 3- and 5-positions: Alterations at these positions can impact both potency and selectivity. For example, in a series of JNK3 inhibitors, the planar nature of the pyrazole and the N-linked phenyl structures were found to better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to selectivity.[6]

Downstream Signaling of JNK3 Inhibition: JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis and neuroinflammation. Inhibition of JNK3 can block the phosphorylation of downstream transcription factors like c-Jun, thereby preventing the expression of pro-apoptotic genes and offering a potential therapeutic strategy for neurodegenerative diseases.[14]

Diagram: JNK3 Signaling Pathway Inhibition

JNK3_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MKK4_7 MKK4/7 Stress_Stimuli->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 Phosphorylation cJun c-Jun JNK3->cJun Phosphorylation Pyrazole_Inhibitor 3-Methyl-1-Phenyl-Pyrazole Inhibitor Pyrazole_Inhibitor->JNK3 Inhibition Apoptotic_Genes Pro-Apoptotic Gene Expression cJun->Apoptotic_Genes Neuronal_Apoptosis Neuronal Apoptosis Apoptotic_Genes->Neuronal_Apoptosis

Caption: Inhibition of JNK3 by a pyrazole derivative can prevent the downstream cascade leading to neuronal apoptosis.

G-Protein Coupled Receptor (GPCR) Modulation

Recent research has highlighted the potential of pyrazole derivatives to act as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.[15][16]

The M4 muscarinic acetylcholine receptor is a promising target for the treatment of neuropsychiatric disorders like schizophrenia.[2] Pyrazole-containing compounds have been identified as positive allosteric modulators (PAMs) of the M4 receptor.[15]

Mechanism of Positive Allosteric Modulation: PAMs bind to a site on the receptor distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine.[17][18]

Downstream Signaling Pathway: The M4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][6] By potentiating the effect of acetylcholine, M4 PAMs can enhance this inhibitory signaling, which is thought to contribute to their antipsychotic effects.[5]

Diagram: M4 mAChR Positive Allosteric Modulation

M4_PAM_Pathway cluster_receptor M4 mAChR M4_Receptor M4 Receptor G_protein Gi/o Protein M4_Receptor->G_protein Activation Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site ACh Acetylcholine (ACh) ACh->Orthosteric_Site Pyrazole_PAM 3-Methyl-1-Phenyl-Pyrazole PAM Pyrazole_PAM->Allosteric_Site Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP to cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Regulation Orai1_Pathway cluster_membrane Plasma Membrane Orai1_Channel Orai1 Channel Ca_Influx Ca2+ Influx Orai1_Channel->Ca_Influx ER_Ca_Depletion ER Ca2+ Store Depletion STIM1 STIM1 Activation ER_Ca_Depletion->STIM1 STIM1->Orai1_Channel Gating Calcineurin Calcineurin Ca_Influx->Calcineurin Activation Pyrazole_Blocker 3-Methyl-1-Phenyl-Pyrazole Blocker Pyrazole_Blocker->Orai1_Channel Inhibition NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylation NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription DPPH_Workflow Prepare_Reagents 1. Prepare Reagents (DPPH, Test Compound, Control) Serial_Dilutions 2. Perform Serial Dilutions Prepare_Reagents->Serial_Dilutions Plate_Loading 3. Add DPPH and Samples to 96-well Plate Serial_Dilutions->Plate_Loading Incubation 4. Incubate in Dark (30 min) Plate_Loading->Incubation Absorbance_Reading 5. Measure Absorbance at 517 nm Incubation->Absorbance_Reading Data_Analysis 6. Calculate % Scavenging and IC50 Absorbance_Reading->Data_Analysis MTT_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat Cells with Pyrazole Derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent and Incubate Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 6. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

References

Discovery of Novel Antipsychotic Agents from Piperazine-Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The treatment of schizophrenia and related psychotic disorders remains a significant challenge in modern medicine. While existing first and second-generation antipsychotics have provided relief for many, they are often hampered by incomplete efficacy, particularly against negative and cognitive symptoms, and a range of debilitating side effects.[1][2] This has catalyzed a paradigm shift in drug discovery away from single-target agents and towards a multi-target or polypharmacological approach.[1][3][4] The goal is to modulate multiple neurotransmitter systems simultaneously to achieve a more comprehensive therapeutic effect with an improved safety profile.

This guide provides a technical deep-dive into the discovery and preclinical development of a promising new class of antipsychotic agents derived from hybrid piperazine-pyrazole scaffolds. These structures are considered "privileged" in central nervous system (CNS) drug design, offering a versatile framework for fine-tuning pharmacological activity.[5][6][7][8] We will explore the strategic design, chemical synthesis, and rigorous pharmacological evaluation of these compounds, elucidating the causal relationships between molecular structure and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation CNS therapeutics.

The Strategic Imperative for Multi-Target Antipsychotics

The Rationale for a Polypharmacology Approach

The classic dopamine hypothesis, which posits that psychosis stems from hyperactive dopamine D2 receptor signaling, has been the cornerstone of antipsychotic drug development for decades.[2] While D2 receptor antagonism is effective against positive symptoms (e.g., hallucinations, delusions), it often fails to address negative and cognitive symptoms and can lead to extrapyramidal side effects (EPS) and hyperprolactinemia.[3]

Second-generation, or "atypical," antipsychotics introduced the concept of multi-target action, most notably by combining D2 antagonism with serotonin 5-HT2A receptor antagonism.[1] This dual action is believed to mitigate EPS. The current frontier of research expands this concept further, seeking an optimal balance of activity across several key receptors:

  • Dopamine D2 Receptors (Antagonism/Partial Agonism): Essential for treating positive symptoms.[2]

  • Serotonin 5-HT1A Receptors (Partial Agonism): Stimulation of these receptors may alleviate EPS, anxiety, and depression.[3]

  • Serotonin 5-HT2A Receptors (Antagonism): Works synergistically with D2 blockade to reduce EPS and potentially improve negative symptoms.[1]

Privileged Scaffolds: The Synergy of Piperazine and Pyrazole

The selection of a chemical scaffold is a foundational decision in drug discovery. The piperazine and pyrazole moieties are both considered "privileged scaffolds" due to their frequent appearance in successful CNS drugs and their versatile chemical properties.

  • The Piperazine Ring: This six-membered heterocycle is a cornerstone of many CNS drugs, including numerous antipsychotics.[5][8][9] Its two nitrogen atoms provide key points for chemical modification and can be protonated at physiological pH, influencing solubility and interaction with biological targets.

  • The Pyrazole Nucleus: This five-membered aromatic heterocycle is metabolically stable and serves as a versatile building block in medicinal chemistry.[6][7] Its presence in drugs like celecoxib and rimonabant demonstrates its broad pharmacological potential.[6]

By combining these two scaffolds, medicinal chemists can create novel chemical entities with the potential for finely tuned, multi-target receptor profiles, creating a new generation of antipsychotic candidates.

Medicinal Chemistry: From Design to Synthesis

The core principle of this discovery program is the rational design of hybrid molecules that can effectively engage with the desired portfolio of CNS receptors.

Molecular Design and Pharmacophore

The fundamental pharmacophore consists of three key components: the aryl-piperazine moiety, a flexible linker , and the pyrazole nucleus. The structure-activity relationship (SAR) is explored by systematically modifying each component.

cluster_0 Aryl-Piperazine Moiety cluster_1 Linker cluster_2 Pyrazole Nucleus A Aryl Group (e.g., Phenyl, Pyridyl) Modulates 5-HT2A/D2 Affinity B Alkyl Chain (Length & Flexibility) Impacts Receptor Fit & Selectivity A->B Connects to N1 of Piperazine C Substituted Pyrazole Modulates 5-HT1A Affinity & Physicochemical Properties B->C Connects to Pyrazole Ring

Caption: Core pharmacophore of piperazine-pyrazole antipsychotic agents.

General Synthetic Pathway

The synthesis of these target compounds is a multi-step process that must be robust and scalable to generate a library of analogs for testing. The causality behind this specific pathway is its efficiency and the commercial availability of starting materials. The key step is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core, followed by its coupling to the piperazine side chain.

G start1 1,3-Dicarbonyl Compound intermediate Pyrazole Intermediate (e.g., with leaving group) start1->intermediate Cyclocondensation start2 Hydrazine Derivative start2->intermediate final Target Piperazine-Pyrazole Antipsychotic Candidate intermediate->final Nucleophilic Substitution start3 Aryl-Piperazine start3->final

Caption: Generalized synthetic workflow for piperazine-pyrazole derivatives.

Experimental Protocol: Representative Synthesis of a Piperazine-Pyrazole Analog

This protocol is a self-validating system, incorporating purification and analytical steps to ensure the integrity of the final compound.

  • Step 1: Synthesis of the Pyrazole Intermediate.

    • Reaction: To a solution of a substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol, add a substituted hydrazine (1.05 eq).

    • Causality: Ethanol is chosen as a polar protic solvent that facilitates the cyclocondensation reaction. A slight excess of hydrazine drives the reaction to completion.

    • Workup: Heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction and concentrate under reduced pressure. The crude product is then purified.

    • Validation: Purification via column chromatography yields the pure pyrazole intermediate. Structure is confirmed using ¹H NMR and Mass Spectrometry to ensure the correct regioisomer has been formed.[6]

  • Step 2: N-Alkylation of the Pyrazole.

    • Reaction: To the pyrazole intermediate (1.0 eq) in a suitable solvent like DMF, add a dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. The dihaloalkane acts as the linker, and the base is required to deprotonate the pyrazole nitrogen.

    • Workup: Heat the reaction to 80°C for 8-12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate.

    • Validation: The organic layer is dried, concentrated, and purified by column chromatography. Purity and structure are again confirmed by NMR and MS.

  • Step 3: Coupling with Aryl-Piperazine.

    • Reaction: The N-alkylated pyrazole intermediate (1.0 eq) is dissolved in a solvent like acetonitrile, followed by the addition of the desired aryl-piperazine (1.1 eq), a base (K₂CO₃, 2.0 eq), and a catalytic amount of sodium iodide (NaI).

    • Causality: The NaI serves as a catalyst via the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the final coupling step.

    • Workup: The mixture is refluxed until TLC indicates the consumption of starting material. The solvent is removed, and the residue is partitioned between water and an organic solvent.

    • Validation: The final compound is purified by column chromatography or recrystallization. Its structure, purity (>95%), and identity are rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded critical insights into the structural requirements for optimal receptor engagement.

Table 1: Summary of Structure-Activity Relationships (SAR)

Molecular RegionModificationImpact on Receptor AffinityRationale / Causality
Aryl Ring of Piperazine Addition of electron-withdrawing groups (e.g., F, Cl)Generally increases affinity for D2 and 5-HT2A receptors.Alters the electronic properties and conformation of the arylpiperazine moiety, enhancing π-π stacking or halogen bonding interactions in the receptor binding pocket.[10]
Linker Chain Lengthening from 2 to 4 carbons (C2 to C4)Optimal C3-C4 length is often crucial for balancing D2/5-HT1A/5-HT2A affinity.Provides the necessary distance and conformational flexibility for the two ends of the molecule to simultaneously engage with their respective binding pockets within the target receptors.[11]
Pyrazole Ring Substitution with small alkyl or phenyl groupsCan significantly modulate 5-HT1A affinity and selectivity.These groups can form specific hydrophobic or steric interactions within the 5-HT1A receptor, while also influencing the overall lipophilicity and CNS penetration of the molecule.[12]

Pharmacological Evaluation: Validating the Therapeutic Hypothesis

Once synthesized and purified, candidate compounds undergo a rigorous cascade of pharmacological assays to determine their biological activity and potential as antipsychotic agents.

The Multi-Target Receptor Profile

The central hypothesis is that an ideal candidate will possess high affinity for D2, 5-HT1A, and 5-HT2A receptors, with significantly lower affinity for off-target receptors associated with side effects like sedation (H1), orthostatic hypotension (α1), and cardiac issues (hERG).[13][14][15]

compound Piperazine-Pyrazole Candidate d2 Dopamine D2 Antagonism compound->d2 High Affinity ht1a Serotonin 5-HT1A Partial Agonism compound->ht1a High Affinity ht2a Serotonin 5-HT2A Antagonism compound->ht2a High Affinity off_target Off-Targets (H1, α1, hERG) Low Affinity compound->off_target Low Affinity node_d2_eff Reduces Positive Symptoms d2->node_d2_eff node_d2_se Risk of EPS d2->node_d2_se node_ht1a_eff node_ht1a_eff ht1a->node_ht1a_eff Reduces EPS & Anxiety node_ht2a_eff node_ht2a_eff ht2a->node_ht2a_eff Reduces EPS node_ot_se node_ot_se off_target->node_ot_se Reduces Side Effects (Sedation, Hypotension)

Caption: Multi-target receptor hypothesis for atypical antipsychotic action.

Experimental Protocol: In Vitro Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of test compounds for a panel of CNS receptors.

  • Materials: Cell membranes expressing the human recombinant receptor of interest (e.g., D2, 5-HT1A, 5-HT2A, hERG), specific radioligands (e.g., [³H]Spiperone for D2), test compounds, and a scintillation counter.

  • Procedure: a. A constant concentration of cell membranes and the specific radioligand are incubated in a buffer solution. b. Increasing concentrations of the test compound are added to displace the radioligand from the receptor. c. A control reaction with a known potent ligand (for non-specific binding) is run in parallel. d. After incubation to equilibrium, the mixture is rapidly filtered to separate bound from free radioligand. e. The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then derived using the Cheng-Prusoff equation.

  • Validation: The assay is validated by running a known reference compound (e.g., risperidone) to ensure the results fall within the expected range. This confirms the integrity of the reagents and procedure.

Table 2: Representative Receptor Binding Profile of Lead Candidates (Ki, nM)

CompoundD25-HT1A5-HT2A5-HT2CH1α1hERG
Candidate 3w [13]1.22.50.8>1000>1000150>1000
Candidate 11 [14]0.851.520.6125631589>1000
Risperidone (Ref.) 3.21600.164.7201.6>1000
Lower Ki value indicates higher binding affinity.

Causality: The data clearly shows that candidates 3w and 11 possess the desired profile: high affinity for D2, 5-HT1A, and 5-HT2A, with significantly lower affinity for off-target receptors compared to a reference drug like Risperidone, predicting a favorable side-effect profile.[13][14]

In Vivo Models: Assessing Efficacy and Atypicality

Promising compounds from in vitro screening are advanced to in vivo animal models to assess their antipsychotic-like activity and potential for side effects.

Experimental Protocol: Conditioned Avoidance Response (CAR) Test

  • Objective: To assess the potential clinical antipsychotic efficacy. This test is highly predictive of efficacy in humans.

  • Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock (unconditioned stimulus, US) preceded by a warning signal like a light or tone (conditioned stimulus, CS).

  • Procedure: a. Training: A rat is trained to avoid the foot shock by moving to the other compartment upon presentation of the CS. b. Testing: The trained animal is treated with the test compound or vehicle. c. Measurement: The number of failures to avoid the shock (i.e., the suppression of the conditioned response) is recorded.

  • Interpretation: Clinically effective antipsychotics selectively block this conditioned avoidance response at doses that do not cause general sedation or motor impairment.[13][14]

  • Validation: The test is validated by including a positive control group treated with a known antipsychotic (e.g., haloperidol) and a negative control group (vehicle).

Table 3: Summary of In Vivo Profile for a Lead Candidate (e.g., Compound 11)

In Vivo TestOutcomeInterpretation & Causality
Apomorphine-Induced Climbing Significant reduction in climbing behavior.[14]Demonstrates D2 receptor antagonism in a living system, a key indicator of antipsychotic activity.
MK-801-Induced Hyperactivity Dose-dependent reversal of hyperactivity.[14]Suggests efficacy in a model relevant to the glutamate hypofunction theory of schizophrenia.
Conditioned Avoidance Response (CAR) Suppression of avoidance behavior.[14]Strong predictor of clinical antipsychotic efficacy.
Catalepsy Induction No significant catalepsy observed, even at high doses.[14]Indicates a low risk of producing extrapyramidal side effects (EPS), a hallmark of an "atypical" antipsychotic.

Conclusion and Future Directions

The journey from a chemical concept to a potential therapeutic agent is an iterative and data-driven process. The piperazine-pyrazole scaffold represents a highly promising starting point for the development of next-generation, multi-target antipsychotics.

The workflow involves a continuous feedback loop where insights from biological testing inform the design of new, improved chemical analogs.

The most promising candidates, like compounds 3w and 11 from the literature, demonstrate a compelling preclinical package: a multi-target receptor profile designed for efficacy and safety, robust activity in predictive in vivo models, and a low propensity for catalepsy.[13][14] The next critical steps for such a candidate would involve comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, pharmacokinetic studies, and long-term safety toxicology before it can be considered for progression into human clinical trials. The continued exploration of novel mechanisms and scaffolds, such as those targeting glutamate or trace amine-associated receptors, will further enrich the pipeline of potential treatments for psychotic disorders.[16][17]

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tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate as a fragment for drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Application of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Introduction: The Power of the Privileged Scaffold

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful lead generation. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. The pyrazole and piperazine moieties, individually and in combination, represent two such privileged scaffolds.[1][2] This guide provides a comprehensive technical overview of a key exemplar of this combination: This compound . We will delve into its synthesis, core characteristics, and its strategic application as a fragment in drug design, particularly in the realms of oncology and neurology. This molecule is not merely a synthetic intermediate[3]; it is a launchpad for innovation.

Core Characteristics of the Fragment

The title compound, with a molecular formula of C₁₉H₂₆N₄O₂ and a molecular weight of 342.44 g/mol , is a solid at room temperature.[4] Its strategic value in fragment-based drug design stems from the synergistic interplay of its constituent parts: the pyrazole ring, the piperazine linker, and the Boc-protecting group.

PropertyStructural ComponentImplication in Drug Design
Bioisosterism & Aromaticity 1-phenyl-3-methyl-pyrazoleThe pyrazole ring can act as a bioisostere for a phenyl ring, offering a similar spatial arrangement while introducing hydrogen bond donors and acceptors, which can lead to improved potency and altered physicochemical properties like solubility.
Hydrogen Bonding Capacity Pyrazole & Piperazine NitrogensThe nitrogen atoms on both the pyrazole and piperazine rings can participate in crucial hydrogen bond interactions with protein targets, anchoring the fragment in the binding pocket.
Scaffold Rigidity & Vectorial Growth Pyrazole-Piperazine LinkageThe linkage between the pyrazole and piperazine rings provides a rigid core, reducing the entropic penalty upon binding. The piperazine nitrogen offers a clear vector for synthetic elaboration and optimization.
Modulation of Physicochemical Properties Piperazine MoietyThe basicity of the piperazine ring can be tuned to optimize solubility, permeability, and pharmacokinetic properties.[1]
Synthetic Handle Boc-Protecting GroupThe tert-butyloxycarbonyl (Boc) group allows for controlled, stepwise synthetic modifications at the piperazine nitrogen, a critical feature in hit-to-lead campaigns.[4]

Synthesis of the Core Fragment

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and efficient method involves the condensation of a β-keto-piperazine derivative with phenylhydrazine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine

  • To a solution of tert-butyl piperazine-1-carboxylate in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable base (e.g., triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add diketene to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude product.

Step 2: Cyclization to form this compound

  • Dissolve 1-acetoacetyl-4-tert-butoxycarbonylpiperazine and phenylhydrazine in a suitable solvent such as ethanol.[5]

  • Add a catalytic amount of acid (e.g., methanesulfonic acid).[6]

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the title compound.

G cluster_0 Step 1: Acetoacetylation cluster_1 Step 2: Pyrazole Formation A tert-butyl piperazine-1-carboxylate C 1-acetoacetyl-4-tert-butoxycarbonylpiperazine A->C Triethylamine, DCM B Diketene B->C E tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine-1-carboxylate C->E Methanesulfonic acid, Ethanol, Reflux D Phenylhydrazine D->E

Caption: Synthetic scheme for the title compound.

Application in Fragment-Based Drug Design (FBDD)

The true power of this fragment lies in its application within a fragment-based drug design (FBDD) workflow. FBDD is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules that bind weakly to the target of interest.

Hypothetical FBDD Workflow: Targeting Protein Kinases

The pyrazole-piperazine scaffold is a well-established core for numerous kinase inhibitors.[2] Let's consider a hypothetical scenario where this fragment is used to develop an inhibitor for a protein kinase implicated in cancer, such as those in the JAK/STAT or PI3K/Akt signaling pathways.[7][8][9]

G cluster_0 Fragment Screening cluster_1 Hit Identification & Validation cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization A Fragment Library (including title compound) C Biophysical Screening (SPR, NMR, X-ray Crystallography) A->C B Target Protein Kinase B->C D Initial Hit: tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine-1-carboxylate C->D E Binding Affinity & Pose Confirmation D->E F Structure-Activity Relationship (SAR) Studies E->F Iterative Synthesis & Screening G Lead Compound (Improved Potency & Selectivity) F->G H ADME/Tox Profiling G->H I Preclinical Candidate H->I

Caption: A typical fragment-based drug design workflow.

1. Fragment Screening: A library of fragments, including our title compound, would be screened against the target kinase using biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify binders.

2. Hit Identification and Validation: Positive hits are validated, and their binding mode is determined, ideally through X-ray crystallography. The pyrazole core would likely occupy the ATP-binding site, with the phenyl group potentially making hydrophobic interactions and the pyrazole nitrogens forming hydrogen bonds with the kinase hinge region.

3. Hit-to-Lead Optimization: This is where the synthetic tractability of the fragment is paramount. The Boc-protecting group is removed, and the exposed piperazine nitrogen is used as a handle to introduce a variety of substituents. This iterative process of chemical modification and biological testing allows for the exploration of the structure-activity relationship (SAR) to improve potency and selectivity.

Experimental Protocol: Hit-to-Lead Optimization

Step 1: Deprotection of the Boc Group

  • Dissolve the title compound in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6]

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected piperazine derivative, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, often as a salt.

Step 2: Derivatization of the Piperazine Nitrogen

  • Dissolve the deprotected piperazine in a suitable solvent (e.g., dimethylformamide).

  • Add a base (e.g., diisopropylethylamine) to neutralize the salt.

  • Add the desired electrophile, such as an acyl chloride, sulfonyl chloride, or an alkyl halide, to introduce new functionality.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Purify the resulting derivative by chromatography.

Potential Therapeutic Applications and Target Pathways

The versatility of the pyrazole-piperazine scaffold makes it a promising starting point for developing drugs against a wide range of diseases.

Oncology: Targeting Kinase Signaling Pathways

Many cancers are driven by aberrant signaling through kinase pathways like the JAK/STAT and PI3K/Akt pathways.[7][8][9] Pyrazole-based inhibitors have shown significant promise in targeting these pathways.[10][11]

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Inhibitor Pyrazole-Piperazine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

A derivative of our core fragment could be optimized to bind to the ATP-binding site of a Janus kinase (JAK), preventing the phosphorylation of STAT proteins and thereby inhibiting downstream signaling that promotes tumor cell proliferation and survival.[7][11]

Neurology: Modulating G-Protein Coupled Receptors (GPCRs)

The arylpiperazine moiety is a well-known pharmacophore for ligands of aminergic GPCRs, which are implicated in a variety of central nervous system (CNS) disorders.[12][13] For instance, derivatives of the pyrazole-piperazine scaffold have been identified as potent antagonists of the neurokinin-3 (NK3) receptor, a target for schizophrenia and other neuropsychiatric conditions.[14]

Conclusion and Future Perspectives

This compound is more than a simple chemical building block. It is a strategically designed fragment that embodies the principles of modern drug discovery. Its combination of a privileged pyrazole scaffold, a versatile piperazine linker, and a convenient synthetic handle makes it an ideal starting point for fragment-based lead discovery campaigns. The demonstrated success of pyrazole-piperazine cores in targeting kinases and GPCRs underscores the immense potential of this fragment. As our understanding of disease biology deepens, the rational application of such well-designed fragments will continue to be a driving force in the development of the next generation of targeted therapeutics.

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Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Key Intermediate in Medicinal Chemistry

tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a crucial heterocyclic building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a substituted pyrazole linked to a Boc-protected piperazine ring, makes it a versatile intermediate for introducing this specific pharmacophore into larger, more complex drug candidates. The pyrazole moiety is a common feature in many approved drugs, known for its diverse biological activities, while the piperazine ring is frequently used to improve solubility and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the piperazine nitrogen, enabling further synthetic elaborations.

This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Workflow Overview

The synthesis is achieved through a classical Knorr pyrazole synthesis, a reliable and widely used method for constructing pyrazole rings. The workflow involves the acid-catalyzed cyclocondensation of a β-keto-amide with a hydrazine derivative.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Cyclocondensation Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine C Reaction in Ethanol with Acid Catalyst (e.g., Methanesulfonic Acid) A->C B Phenylhydrazine B->C D Aqueous Work-up C->D Quench & Extract E Column Chromatography D->E Crude Product F tert-butyl 4-(3-methyl-1-phenyl-1H- pyrazol-5-yl)piperazine-1-carboxylate E->F Purified Product

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
1-Acetoacetyl-4-tert-butoxycarbonylpiperazine169545-53-5270.3310.01.0
Phenylhydrazine100-63-0108.1411.01.1
Methanesulfonic Acid75-75-296.11Catalytic-
Ethanol (Absolute)64-17-546.0750 mL-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Ethyl Acetate141-78-688.11As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Silica Gel (for chromatography)7631-86-9-As needed-
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-acetoacetyl-4-tert-butoxycarbonylpiperazine (2.70 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.19 g, 11.0 mmol, 1.1 eq.) dropwise over 5 minutes.

  • Acid Catalysis: Add a catalytic amount of methanesulfonic acid (2-3 drops) to the reaction mixture. The use of an acid catalyst is crucial for promoting the condensation and subsequent cyclization.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (1-acetoacetyl-4-tert-butoxycarbonylpiperazine) indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid or viscous oil.[1]

Scientific Rationale and Mechanistic Insights

The synthesis of the pyrazole ring in this protocol proceeds via the Knorr pyrazole synthesis, a classic and robust method involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[2]

Reaction Mechanism
  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the carbonyl groups of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine. The ketone carbonyl is more electrophilic and thus reacts preferentially over the amide carbonyl. This step is typically acid-catalyzed to activate the carbonyl group.

  • Dehydration: The resulting hemiaminal intermediate readily dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the remaining carbonyl group (the amide carbonyl) in an intramolecular fashion.

  • Final Dehydration (Aromatization): A final dehydration step from the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.

G Start 1,3-Dicarbonyl Compound + Phenylhydrazine Step1 Nucleophilic attack of hydrazine on ketone carbonyl Start->Step1 H+ cat. Step2 Formation of Hydrazone (after dehydration) Step1->Step2 Step3 Intramolecular nucleophilic attack of second nitrogen on amide carbonyl Step2->Step3 Step4 Cyclic Intermediate Step3->Step4 Step5 Final Dehydration (Aromatization) Step4->Step5 End Substituted Pyrazole Ring Step5->End

Caption: Mechanism of Knorr pyrazole synthesis.

Choice of Reagents and Conditions
  • Phenylhydrazine: Used in a slight excess (1.1 equivalents) to ensure complete consumption of the more valuable β-keto-amide starting material.

  • Ethanol: A common solvent for this type of condensation reaction due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

  • Methanesulfonic Acid: A strong acid catalyst that is effective in small amounts and is easily neutralized and removed during the aqueous work-up.[1] Other acids like sulfuric acid or acetic acid can also be employed.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure, showing characteristic peaks for the tert-butyl group, the methyl group on the pyrazole ring, the aromatic protons of the phenyl group, and the protons of the piperazine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl of the Boc group.

Safety Precautions

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Methanesulfonic acid is corrosive. Avoid contact with skin and eyes.

  • Standard laboratory safety procedures should be followed throughout the experiment.

References

  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518.
  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

Sources

One-pot synthesis of 1,3,5-substituted pyrazole derivatives from 1,3-diketones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the One-Pot Synthesis of 1,3,5-Substituted Pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties have led to their incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®).[3] The pyrazole core is a cornerstone in the development of anticancer, antibacterial, antiviral, and antidepressant therapies.[1][3][4]

Traditionally, the synthesis of these vital compounds has involved multi-step procedures that are often time-consuming and generate significant chemical waste. The advent of one-pot, multi-component reactions represents a paradigm shift towards more efficient and environmentally benign synthetic strategies.[5][6] This application note provides a detailed, experience-driven guide to the one-pot synthesis of 1,3,5-substituted pyrazoles via the classic Knorr synthesis pathway, by reacting 1,3-diketones with hydrazines.[4][7] We will delve into the mechanistic underpinnings of the reaction, offer a robust and reproducible protocol, and discuss key parameters for optimization and troubleshooting.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[4][7][8] The reaction proceeds via a cascade of nucleophilic attack, condensation, and cyclization steps. Understanding this mechanism is critical for controlling the reaction and predicting its outcome, particularly with respect to regioselectivity when using unsymmetrical 1,3-diketones.[8]

The process is typically initiated under acidic or sometimes neutral conditions. The key steps are as follows:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine derivative performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-diketone. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This step forms a five-membered cyclic intermediate, often a hydroxyl-dihydropyrazole.

  • Dehydration/Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate, leading to the formation of the stable, aromatic pyrazole ring.

The regioselectivity—that is, which nitrogen of a substituted hydrazine (R-NHNH₂) binds to which carbonyl group of an unsymmetrical diketone—is influenced by the electronic and steric nature of the substituents (R¹, R², R³) as well as reaction conditions like pH and solvent choice.[4][8]

Figure 1: Knorr Pyrazole Synthesis Mechanism

Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenylpyrazole

This protocol details a reliable one-pot synthesis of 1,3,5-triphenylpyrazole, a representative example of this reaction class.

Materials and Reagents

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Notes
1,3-Diphenyl-1,3-propanedioneC₁₅H₁₂O₂120-46-7224.25Also known as Dibenzoylmethane
PhenylhydrazineC₆H₈N₂100-63-0108.14Use freshly distilled or high-purity
Glacial Acetic AcidCH₃COOH64-19-760.05Solvent and catalyst
Ethanol (95%)C₂H₅OH64-17-546.07For recrystallization
Deionized WaterH₂O7732-18-518.02

Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care, wearing gloves and safety glasses.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol) and a magnetic stir bar.

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the diketone is fully dissolved.

  • Reactant Addition: Carefully add phenylhydrazine (1.0 mL, ~1.1 g, 10.2 mmol) to the solution dropwise using a pipette. An exothermic reaction and color change may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Let the reaction proceed under reflux for 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spots have disappeared.

  • Workup - Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid.

  • Purification - Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven or air dry to a constant weight.

Workflow and Characterization

The overall process from setup to final product analysis follows a logical and streamlined workflow.

Workflow Figure 2: Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reaction Setup (Diketone + Solvent) B 2. Add Hydrazine A->B C 3. Reflux (2-3 hrs) B->C D 4. Monitor via TLC C->D E 5. Cool & Precipitate in Water D->E F 6. Isolate via Filtration E->F G 7. Recrystallize from Ethanol F->G H 8. Dry Product G->H I 9. Characterization (MP, NMR, MS) H->I

Figure 2: Experimental Workflow

Expected Results & Characterization Data

The successful synthesis of 1,3,5-triphenylpyrazole should yield a white to off-white crystalline solid.

PropertyExpected Result
Product Name 1,3,5-Triphenyl-1H-pyrazole
Molecular Formula C₂₁H₁₆N₂
Molecular Weight 296.37 g/mol
Appearance White to pale yellow crystalline solid
Yield 75-90% (typical)
Melting Point 138-141 °C
¹H NMR (CDCl₃, δ ppm)~6.8 (s, 1H, pyrazole-H4), 7.2-7.9 (m, 15H, Ar-H)
¹³C NMR (CDCl₃, δ ppm)Aromatic carbons in the 125-145 ppm range; pyrazole C3, C4, C5 signals.
Mass Spec (ESI-MS) m/z 297.1 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.

Optimization, Scope, and Troubleshooting

The provided protocol is robust, but can be adapted for different substrates. Several factors can be tuned to optimize yield and purity.

Substrate Scope

This one-pot method is applicable to a wide range of 1,3-diketones and hydrazine derivatives.[4][9]

1,3-DiketoneHydrazineCatalyst/SolventApprox. Yield
AcetylacetonePhenylhydrazineAcetic Acid>85%
BenzoylacetoneHydrazine HydrateEthanol>90%
1,1,1-Trifluoro-2,4-pentanedione4-ChlorophenylhydrazineN,N-Dimethylacetamide~95%[9]
DibenzoylmethaneMethylhydrazineAcetic Acid>80%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive hydrazine (oxidized).- Insufficient reaction time or temperature.- Incorrect stoichiometry.- Use freshly distilled or new bottle of hydrazine.- Increase reflux time and monitor by TLC.- Re-verify mass and molar equivalents of reactants.
Formation of Multiple Products - Use of an unsymmetrical diketone leading to regioisomers.- Side reactions.- Modify solvent or pH to favor one isomer.[8]- Lower reaction temperature; purify via column chromatography.
Product Does Not Precipitate - Product is soluble in the water/acetic acid mixture.- Insufficient product formation.- Extract the product with an organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate.- Confirm reaction completion via TLC.
Oily Product After Workup - Impurities present.- Incomplete removal of solvent.- Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.- Ensure product is thoroughly dry before recrystallization.

Conclusion

The one-pot synthesis of 1,3,5-substituted pyrazoles from 1,3-diketones is an efficient, high-yielding, and versatile method for accessing a class of compounds of immense importance to the pharmaceutical and chemical industries.[2][10][11] By understanding the core Knorr synthesis mechanism, researchers can logically troubleshoot and adapt the reaction for a diverse array of substrates. The protocol provided herein serves as a validated and reliable starting point for the synthesis of 1,3,5-triphenylpyrazole and can be readily modified for the creation of novel pyrazole derivatives for drug discovery and materials science applications.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in w
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry.
  • Recent applications of pyrazole and its substituted analogs.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pyrazole: an emerging privileged scaffold in drug discovery.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles.
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.

Sources

Application Notes and Protocols for Buch-wald-Hartwig Amination: Coupling Piperazine with Halo-pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of N-aryl piperazines is a cornerstone in medicinal chemistry, with this privileged scaffold appearing in a vast array of pharmaceuticals. The pyrazole moiety, another critical pharmacophore, often imparts desirable physicochemical and biological properties. The convergence of these two motifs through a reliable and versatile C-N bond-forming reaction is therefore of paramount importance in drug discovery. The Buchwald-Hartwig amination has emerged as a powerful tool for this transformation, offering a significant improvement over harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1] This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the specific and highly relevant coupling of piperazine with halo-pyrazoles, offering both mechanistic insights and practical, field-proven protocols.

Mechanistic Underpinnings: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][2] While several variations exist, the generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the halo-pyrazole to a low-valent palladium(0) complex. This step is often rate-limiting and involves the insertion of the palladium center into the carbon-halogen bond of the pyrazole, forming a Pd(II) intermediate. The reactivity of the halo-pyrazole follows the general trend: I > Br > Cl.[3] However, with the development of modern, sterically hindered and electron-rich phosphine ligands, the coupling of less reactive aryl chlorides has become increasingly feasible.[1][4]

  • Amine Coordination and Deprotonation: Subsequently, the piperazine coordinates to the Pd(II) complex. In the presence of a base, the coordinated piperazine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and can significantly impact the reaction rate and substrate compatibility. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[2][3]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the catalytically active Pd(0) species. The piperazinyl-pyrazole product is released, and the palladium catalyst is free to re-enter the catalytic cycle.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Piperazinyl-pyrazole Ar-Pd(II)-NR2(L)->Ar-NR2 Ar-X Halo-pyrazole Ar-X->Ar-Pd(II)-X(L) HNR2 Piperazine HNR2->Ar-Pd(II)-NR2(L) Base Base Base->Ar-Pd(II)-NR2(L)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Experimental Parameters: A Guide to Rational Reaction Design

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. The interplay between these factors determines the reaction's efficiency, scope, and robustness.

The Palladium Source and Ligand: The Heart of the Catalyst

The choice of the palladium precursor and, more importantly, the ancillary ligand is paramount. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used, the ligand dictates the catalyst's stability, activity, and substrate scope. For the coupling of N-heterocycles like piperazine and halo-pyrazoles, bulky and electron-rich phosphine ligands are generally preferred.[1] These ligands promote the crucial oxidative addition and reductive elimination steps.

More recently, N-heterocyclic carbene (NHC) ligands have gained prominence due to their strong σ-donating properties, which often lead to highly stable and active catalysts.[5][6] Pre-formed palladium-ligand complexes, often referred to as "precatalysts," are also highly recommended as they can offer greater reproducibility by avoiding the need for in-situ catalyst formation.[3]

The Base: The Unsung Hero

The base plays a multifaceted role in the Buchwald-Hartwig amination. It facilitates the deprotonation of the amine, promoting its nucleophilicity. The choice of base must be carefully considered, as it can influence the reaction rate and compatibility with sensitive functional groups.[2]

  • Strong Inorganic Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are workhorse bases for this reaction, often leading to high reaction rates.[2]

  • Weaker Inorganic Bases: For substrates sensitive to strong bases, weaker alternatives like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though they may require higher reaction temperatures or longer reaction times.[2]

  • Soluble Organic Bases: In some cases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous, particularly in flow chemistry applications, as they can lead to more homogeneous reaction mixtures.[7][8]

The Solvent: More Than Just a Medium

The solvent not only dissolves the reactants but can also influence the reaction's outcome. Aprotic, non-polar to moderately polar solvents are typically used.

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations. Toluene is often favored as it can help precipitate out inhibitory iodide salts when using aryl iodides.[9]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also viable options.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[3]

Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for the Buchwald-Hartwig amination of piperazine with halo-pyrazoles. It is crucial to note that optimization may be necessary for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Protocol 1: General Procedure for the Coupling of Piperazine with a Bromo-pyrazole

Materials:

  • Bromo-pyrazole (1.0 equiv)

  • Piperazine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-formed complex like XPhos-Pd-G3; 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, RuPhos; 2-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃; 1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromo-pyrazole, piperazine, palladium precatalyst (or palladium source and ligand), and base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Figure 2: A workflow diagram for the Buchwald-Hartwig amination protocol.

Data Presentation: Representative Reaction Conditions

The following table summarizes successful reaction conditions reported in the literature for similar couplings, providing a valuable starting point for optimization.

Halo-pyrazoleAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosK₂CO₃Toluene11085[10]
4-Iodo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / XPhosNaOtBuToluene10092[11]
3-Bromo-1H-indazole4-Fluoro-2-methoxyanilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10078[12]
BromoimidazolesVarious aminesPd-precatalyst / tBuBrettPhosNaOtBuDioxane100Moderate to Excellent[13]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Use a fresh batch of catalyst and ligand.- Ensure rigorous degassing of the solvent.- Purify starting materials if necessary.
Side Product Formation - Hydrodehalogenation of the halo-pyrazole- Dimerization of the halo-pyrazole- Use a milder base (e.g., Cs₂CO₃).- Screen different ligands; sometimes a less bulky ligand can be beneficial.- Lower the reaction temperature.
Inconsistent Results - Variable quality of reagents or catalyst- Inconsistent reaction setup (e.g., moisture)- Use a reliable source for reagents and catalysts.- Ensure all glassware is thoroughly dried and the reaction is set up under a consistently inert atmosphere.
Difficulty with Aryl Chlorides - Low reactivity of the C-Cl bond- Use a more electron-rich and sterically hindered ligand (e.g., BrettPhos, RuPhos).- Higher reaction temperatures may be required.- Consider using a more active palladium precatalyst.[14]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of piperazinyl-pyrazoles, providing a robust and versatile method for C-N bond formation. By understanding the underlying mechanism and the critical role of each reaction component, researchers can rationally design and optimize their synthetic strategies. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals seeking to leverage this powerful transformation in their research endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. - ResearchGate. [URL: https://www.researchgate.net/publication/262799302_Direct_Access_to_3-Aminoindazoles_by_Buchwald-Hartwig_C-N_Coupling_Reaction]
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. [URL: https://www.chem-station.com/en/reactions-2/2021/04/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings.html]
  • Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. [URL: https://www.nrochemistry.com/buchwald-hartwig-coupling/]
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587127/]
  • Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction - ResearchGate. [URL: https://www.researchgate.net/publication/328330058_Synthesis_of_Novel_Substituted_Piperazin-1-_yl-_7H-Pyrrolo23-d_Pyrimidines_for_C-N_Bond_Formation_via_Buchwald_Hartwig_Coupling_Reaction]
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344669049]
  • Help troubleshooting a Buchwald-Hartwig amination? - Reddit. [URL: https://www.reddit.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ResearchGate. [URL: https://www.researchgate.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828522/]
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt02175a]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - MDPI. [URL: https://www.mdpi.com/2304-6740/10/1/10]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst - University of North Texas. [URL: https://digital.library.unt.edu/ark:/67531/metadc115130/m2/1/high_res_d/thesis.pdf]
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Application Note: A Comprehensive Guide to the Acid-Catalyzed Deprotection of tert-Butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and theoretical background for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate. The Boc group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its removal is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide outlines two robust, acid-catalyzed methods utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively. It delves into the reaction mechanism, provides step-by-step experimental procedures, offers a comprehensive troubleshooting guide, and is supported by authoritative references to ensure scientific rigor and reproducibility.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is an indispensable protecting group for amines in multi-step organic synthesis due to its stability under a wide range of non-acidic conditions and its facile, clean removal under acidic treatment.[2] The piperazine moiety, a privileged scaffold in medicinal chemistry, is frequently incorporated into drug candidates for its ability to modulate physicochemical properties and interact with biological targets.[3][4][5] Similarly, the pyrazole nucleus is a key pharmacophore found in numerous drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[6][7]

The title compound, this compound, serves as a valuable intermediate in the synthesis of diverse bioactive molecules. The selective and high-yielding deprotection of its piperazine nitrogen is therefore a crucial transformation. This application note provides a robust framework for achieving this, grounded in established chemical principles.

The Underlying Chemistry: Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine is a classic E1 elimination reaction.[8][9] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[8][9][10] This protonation enhances the electrophilicity of the carbonyl carbon, weakening the C-O bond and facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[8][9] In the acidic medium, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[8][9]

G cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection BocN Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-butyl cation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ AmineSalt Amine Salt FreeAmine->AmineSalt + H⁺ (Acid)

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

Two primary methods for the deprotection of this compound are detailed below. The choice of method often depends on the desired salt form of the final product and the compatibility of other functional groups in the molecule.

3.1. Materials and Reagents

  • This compound (CAS: 401566-78-7)[11]

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Hydrochloric acid solution, 4M in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2. Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[12][13][14][15]

  • 4M HCl in dioxane is corrosive and flammable. Handle with care in a fume hood, avoiding inhalation of vapors.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Use only in a well-ventilated area.

3.4. Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and the resulting trifluoroacetate salt can often be used directly in subsequent reactions or neutralized to provide the free base.[10][16]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add TFA (5–10 eq) dropwise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.[8]

  • Work-up (Isolation of the TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene or DCM (2-3 times) can aid in the removal of residual TFA.[8] The resulting crude product is the trifluoroacetate salt of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

  • Work-up (Isolation of the Free Base): After removing the volatiles in vacuo, carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until effervescence ceases.[10][17] Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).[18] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free base.[10][18]

3.5. Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very effective and yields the hydrochloride salt of the product, which is often a crystalline solid that can be isolated by filtration.[19][20]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of an appropriate solvent such as methanol or ethyl acetate.

  • Acid Addition: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5–10 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 1–4 hours. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.[10][18]

  • Work-up: If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.[10][18] Alternatively, if no precipitate forms, remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt.[18] The free base can be obtained by following the neutralization and extraction procedure described in Protocol 1, step 5.

Process Optimization and Data Summary

The efficiency of the deprotection can be influenced by several factors. The following table summarizes key parameters and their expected impact.

ParameterTFA MethodHCl/Dioxane MethodExpected Outcome & Remarks
Acid Equivalents 5–10 eq5–10 eqHigher equivalents can accelerate the reaction but may increase the risk of side reactions with other acid-sensitive groups.
Solvent Dichloromethane (DCM)Methanol, Ethyl AcetateDCM is standard for TFA deprotections.[16] The choice for the HCl method depends on substrate solubility.
Temperature 0 °C to Room TempRoom TemperatureRunning the reaction at 0 °C initially can help control any exotherm.[16] Most Boc deprotections proceed efficiently at room temperature.[19][20]
Reaction Time 1–4 hours1–4 hoursMonitor by TLC/LC-MS to avoid prolonged reaction times which could lead to side product formation.
Yield >95% (as salt or free base)>95% (typically as HCl salt)Both methods are generally high-yielding.
Purity HighHighThe product is typically of high purity after work-up. Further purification by recrystallization or chromatography may be necessary in some cases.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction - Insufficient acid- Short reaction time- Low temperature- Increase the equivalents of acid.- Extend the reaction time, monitoring by TLC/LC-MS.- Allow the reaction to proceed at room temperature.
Low Yield - Incomplete reaction- Product loss during work-up- Product is water-soluble- Ensure the reaction goes to completion.- Be careful during the neutralization and extraction steps.- If the product salt is water-soluble, consider isolating it directly or using a different work-up.
Side Product Formation (e.g., t-butylation) The tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic sites.- Add a scavenger such as anisole or triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[18]
Difficulty Removing Residual Acid TFA is high-boiling and can be difficult to remove completely.- Co-evaporate with a solvent like toluene or DCM multiple times.[8]- Lyophilization can also be effective if the product is stable.

Workflow and Characterization

The overall experimental process from starting material to purified product is depicted below.

G Start Starting Material: Boc-protected piperazine Reaction Acid-Catalyzed Deprotection (TFA or HCl) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up: - Evaporation - Neutralization - Extraction Monitoring->Workup Reaction Complete Purification Purification (if necessary) Workup->Purification Product Final Product: Deprotected Piperazine (Salt or Free Base) Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: Experimental workflow for Boc deprotection.

Characterization of the Final Product:

The successful deprotection should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: The most definitive method. Look for the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group (around 1.4-1.5 ppm in ¹H NMR) and the associated carbons in the ¹³C NMR spectrum. The chemical shifts of the piperazine protons will also change upon deprotection and salt formation.[21][22][23][24][25]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion corresponding to the deprotected piperazine.

  • HPLC: To assess the purity of the final compound.

Conclusion

The acid-catalyzed deprotection of this compound is a fundamental and highly efficient transformation. Both TFA in DCM and 4M HCl in dioxane provide excellent methods for removing the Boc group, affording the desired product in high yield and purity. Careful consideration of the reaction conditions, appropriate work-up procedures, and diligent monitoring are key to achieving optimal results. The protocols and insights provided in this application note offer a reliable foundation for researchers engaged in the synthesis of pyrazole- and piperazine-containing molecules for drug discovery and development.

References

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).
  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved from [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. (n.d.). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024, February 27). Retrieved from [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. (n.d.). Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025, August 6). Retrieved from [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. (2025, August 9). Retrieved from [Link]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. (2017, April 13). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protection Reactions. Wiley-VCH. (n.d.). Retrieved from [Link]

  • Purification of piperazine. Google Patents. (n.d.).
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Removal of Boc protecting group as workup?. Reddit. (n.d.). Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (2024, April 20). Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. (2016, August 29). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023, April 25). Retrieved from [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. (n.d.). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (n.d.). Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. (n.d.). Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: A Comprehensive Guide to Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the Boc Protecting Group in Modern Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[1][2] Its popularity stems from its general stability to a wide range of reaction conditions, including basic and nucleophilic reagents, and its facile removal under specific acidic conditions.[3] The acid-labile nature of the Boc group allows for selective deprotection in the presence of other protecting groups, a cornerstone of orthogonal protection strategies in multi-step synthesis.[4]

This application note provides a detailed protocol for the deprotection of Boc-protected amines using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, discuss critical parameters and troubleshooting, and outline the necessary safety precautions.

Mechanistic Insights: The Acid-Catalyzed Removal of the Boc Group

The cleavage of the Boc group with TFA proceeds through an acid-catalyzed elimination mechanism (E1).[5][6] The process can be broken down into three key steps:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[5][6] This initial protonation activates the carbamate, rendering it susceptible to cleavage.

  • Carbocation Formation: The protonated Boc group undergoes unimolecular cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[5][6] The formation of the resonance-stabilized and highly stable tertiary carbocation is a key driving force for this step.

  • Decarboxylation and Amine Liberation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[5][6] In the acidic reaction medium, the newly liberated amine is protonated by the excess TFA to form its trifluoroacetate salt.[6]

// Reactants Boc_Amine [label="R-NH-Boc"]; TFA [label="TFA (H⁺)"];

// Intermediates Protonated_Boc [label="R-NH-B(OH⁺)-OtBu"]; Carbamic_Acid [label="R-NH-COOH"]; tBu_Cation [label="(CH₃)₃C⁺"];

// Products Amine_Salt [label="R-NH₃⁺ ¯O₂CCF₃"]; CO2 [label="CO₂"]; Isobutylene [label="Isobutylene"];

// Reaction Steps Boc_Amine -> Protonated_Boc [label="1. Protonation"]; Protonated_Boc -> Carbamic_Acid [label="2. Cleavage"]; Protonated_Boc -> tBu_Cation [style=invis]; Carbamic_Acid -> Amine_Salt [label="3. Decarboxylation & Protonation"]; Carbamic_Acid -> CO2 [style=invis]; tBu_Cation -> Isobutylene [label="Deprotonation"]; } caption="Figure 1: Mechanism of Boc deprotection."

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the solution-phase deprotection of a Boc-protected amine. Optimal conditions may vary depending on the specific substrate.

Materials and Reagents
  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Standard Deprotection Procedure
  • Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution. The volume of TFA can be varied, with common concentrations ranging from 20-50% (v/v) of TFA in DCM.[1][5] For a 1:1 TFA:DCM mixture, add a volume of TFA equal to the volume of DCM used.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[5] The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] On TLC, the deprotected amine product will typically have a lower Rf value (be more polar) than the starting material.

  • Workup - Method A (Aqueous Wash):

    • Once the reaction is complete, carefully concentrate the reaction mixture in vacuo using a rotary evaporator. To remove residual TFA, co-evaporation with a solvent like toluene or isopropanol can be effective.[8]

    • Dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Caution: This will generate CO₂ gas, so perform this step slowly and with adequate venting.

    • Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution, water, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.

  • Workup - Method B (Direct Evaporation for TFA Salt):

    • If the TFA salt of the amine is the desired product, the reaction mixture can be concentrated directly in vacuo.[1][9]

    • To ensure complete removal of excess TFA, the residue can be co-evaporated several times with DCM or another suitable solvent.[9] This method is often employed when the free amine is highly water-soluble or unstable to basic conditions.[10]

// Workflow Steps Start [label="Start: Boc-protected Amine"]; Dissolve [label="Dissolve in DCM"]; Cool [label="Cool to 0 °C"]; Add_TFA [label="Add TFA (20-50% v/v)"]; Stir [label="Stir at RT (1-2 h)"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Workup", shape=diamond]; Evaporate_Salt [label="Evaporate to get TFA salt"]; Aqueous_Workup [label="Aqueous Workup"]; Neutralize [label="Neutralize with NaHCO₃"]; Extract [label="Extract with Organic Solvent"]; Dry [label="Dry and Evaporate"]; Free_Amine [label="Isolate Free Amine"]; End [label="End"];

// Connections Start -> Dissolve; Dissolve -> Cool; Cool -> Add_TFA; Add_TFA -> Stir; Stir -> Monitor; Monitor -> Workup; Workup -> Evaporate_Salt [label="TFA Salt Desired"]; Workup -> Aqueous_Workup [label="Free Amine Desired"]; Evaporate_Salt -> End; Aqueous_Workup -> Neutralize; Neutralize -> Extract; Extract -> Dry; Dry -> Free_Amine; Free_Amine -> End; } caption="Figure 2: Experimental workflow for Boc deprotection."

Critical Parameters and Troubleshooting

ParameterRecommended RangeRationale & Considerations
TFA Concentration 20-50% (v/v) in DCMA common starting point is 20-25% TFA in DCM, which is effective for most substrates.[5] Higher concentrations (e.g., 50%) can lead to faster reactions but may also increase the risk of side reactions with sensitive functional groups.[5]
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[9]
Reaction Time 30 minutes - 2 hoursMost Boc deprotections are complete within this timeframe.[5] Sterically hindered substrates may require longer reaction times.
Solvent Dichloromethane (DCM)DCM is the most common solvent due to its ability to dissolve a wide range of organic compounds and its inertness to the reaction conditions.[11]

Troubleshooting Common Issues:

  • Incomplete Reaction: If TLC or LC-MS analysis shows remaining starting material, the reaction time can be extended. Alternatively, increasing the concentration of TFA may be necessary. For solid-phase peptide synthesis, poor resin swelling can hinder deprotection.[5]

  • Side Product Formation: The highly reactive tert-butyl cation generated during the reaction can alkylate nucleophilic residues such as tryptophan, methionine, and tyrosine.[5] In such cases, the addition of "scavengers" to the reaction mixture is crucial. Common scavengers include triisopropylsilane (TIS) and water.[5]

Safety Precautions: Handling Trifluoroacetic Acid

Trifluoroacetic acid is a strong, corrosive acid and requires careful handling in a well-ventilated chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, and a lab coat.[13][14] A face shield may be necessary for larger scale operations.[14]

  • Handling: TFA is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[12] When preparing dilutions, always add the acid to the solvent slowly.

  • Exposure: TFA can cause severe skin and eye burns.[15][16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][15] Inhalation can be harmful and cause respiratory tract irritation.[15]

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

Conclusion

The deprotection of Boc-protected amines using TFA in DCM is a robust and widely applicable method in organic synthesis. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and adherence to strict safety protocols are essential for the successful implementation of this procedure. By carefully considering the nature of the substrate and employing the appropriate workup procedure, researchers can efficiently and cleanly liberate amines for subsequent synthetic transformations.

References

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • CHEM21. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection : r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163. Retrieved from [Link]

  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: TRIFLUOROACETIC ACID. Retrieved from [Link]

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Application Notes and Protocols: Leveraging tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazole-Piperazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazole and piperazine heterocycles are privileged scaffolds, frequently appearing in a multitude of pharmacologically active agents.[1][2][3] The fusion of these two moieties into a singular molecular entity offers a unique three-dimensional architecture that has proven fruitful in the development of therapeutics targeting a range of biological targets, including those implicated in central nervous system disorders.[4] The title compound, tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS 401566-78-7), is a versatile building block designed for efficient exploration of this chemical space.[5][6][7] Its key feature is the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens.[8] This strategic protection allows for selective deprotection and subsequent derivatization, making it an ideal substrate for parallel synthesis and the rapid generation of compound libraries.[1] This guide provides a comprehensive overview of the core properties of this reagent and detailed protocols for its application in parallel synthesis workflows.

Core Molecular Attributes
PropertyValueReference
CAS Number 401566-78-7[5][6][7]
Molecular Formula C₁₉H₂₆N₄O₂[5]
Molecular Weight 342.44 g/mol [5]

General Workflow for Parallel Synthesis

The utility of this compound in parallel synthesis stems from a straightforward, yet powerful, two-step sequence: Boc-deprotection followed by diversification of the newly liberated secondary amine. This approach enables the systematic introduction of a wide array of chemical functionalities, facilitating the exploration of structure-activity relationships (SAR).

Parallel Synthesis Workflow A tert-butyl 4-(3-methyl-1-phenyl-1H- pyrazol-5-yl)piperazine-1-carboxylate B Boc-Deprotection (Acidic Conditions) A->B Step 1 C 1-(3-methyl-1-phenyl-1H- pyrazol-5-yl)piperazine (Deprotected Intermediate) B->C D Diversification Reactions (Parallel Format) C->D Step 2 E Library of Novel Pyrazole-Piperazine Analogs D->E

Caption: General workflow for parallel synthesis.

Core Protocols

Protocol 1: Boc-Deprotection of the Piperazine Moiety

The removal of the Boc protecting group is a critical first step and is typically achieved under acidic conditions.[9] The choice of acid and solvent can be tailored to the specific requirements of the downstream reactions and the scale of the synthesis.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and efficient method for Boc deprotection, particularly when the resulting trifluoroacetate salt is desired for direct use in subsequent coupling reactions.[9][10]

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • To the stirred solution, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[10]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction to completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the crude trifluoroacetate salt of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. This can often be used in the next step without further purification.

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a viable alternative to TFA and yields the hydrochloride salt of the deprotected piperazine, which may be preferable in certain synthetic routes.[9][10]

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.[9]

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[9]

  • Stir the reaction mixture at room temperature for 1-4 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt may precipitate. The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.[9]

Boc-Deprotection Protocol start Start: Boc-Protected Precursor dissolve Dissolve in appropriate solvent start->dissolve add_acid Add Acid (TFA/DCM or HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete workup Work-up: Solvent removal or filtration monitor->workup Complete product Product: Deprotected Piperazine Salt workup->product

Caption: Boc-Deprotection experimental workflow.

Protocol 2: Parallel Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods exist for this transformation.[11][12] For parallel synthesis, robust and high-yielding coupling conditions are paramount.

General Considerations:

  • Carboxylic Acid Activation: Carboxylic acids are typically activated in situ using a coupling reagent to facilitate amide bond formation. Common coupling agents include carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU).[]

  • Base: An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is usually added to neutralize the acid formed during the reaction and to free the amine from its salt form.[]

Step-by-Step Protocol for Parallel Amide Synthesis:

  • To an array of reaction vessels (e.g., a 96-well plate), add the deprotected 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine salt (1 equivalent).

  • Add a solution of a diverse set of carboxylic acids (1.1 equivalents) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or DCM) to each respective vessel.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to each vessel.

  • Seal the reaction plate and agitate at room temperature for 12-24 hours.

  • Monitor the progress of a representative reaction by LC-MS.

  • Upon completion, the reaction mixtures can be purified by parallel purification techniques such as mass-directed automated preparative HPLC.

ReagentEquivalentsPurpose
Deprotected Piperazine1Amine source
Carboxylic Acid1.1Acyl source
HATU1.1Coupling agent
DIPEA2-3Base
Protocol 3: Parallel Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for parallel synthesis to introduce diverse alkyl groups.[14][15][16] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[14]

General Considerations:

  • Carbonyl Source: A library of aldehydes or ketones is used to generate structural diversity.

  • Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material is required. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose.[16][17]

Step-by-Step Protocol for Parallel Reductive Amination:

  • To an array of reaction vessels, add the deprotected 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine salt (1 equivalent) and a diverse set of aldehydes or ketones (1.1 equivalents).

  • Add a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[17]

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to each vessel. A small amount of acetic acid may be added to catalyze imine formation.

  • Seal the reaction plate and agitate at room temperature for 12-24 hours.

  • Monitor the progress of a representative reaction by LC-MS.

  • Upon completion, quench the reactions by the addition of an aqueous solution of sodium bicarbonate.

  • The products can be extracted with an organic solvent and purified by parallel purification techniques.

ReagentEquivalentsPurpose
Deprotected Piperazine1Amine source
Aldehyde/Ketone1.1Carbonyl source
STAB1.5Reducing agent
Acetic Acid (optional)catalyticCatalyst
Protocol 4: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Diversification

While the primary diversification strategy involves the piperazine nitrogen, the pyrazole ring itself can be a point of further functionalization if a suitable handle (e.g., a halogen) is present. For related pyrazole scaffolds, the Suzuki-Miyaura cross-coupling is a powerful tool for introducing aryl or heteroaryl groups.[18][19] This palladium-catalyzed reaction is a mainstay in drug discovery for the formation of C-C bonds.[18]

General Considerations:

  • Substrate: A halogenated version of the pyrazole-piperazine scaffold would be required.

  • Boronic Acid/Ester: A diverse library of aryl or heteroaryl boronic acids or esters serves as the coupling partner.

  • Catalyst and Ligand: A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., SPhos, XPhos) are crucial for an efficient reaction.[20]

  • Base: An inorganic base such as potassium carbonate or potassium phosphate is required.[20]

Illustrative Step-by-Step Protocol for Parallel Suzuki-Miyaura Coupling:

  • In an array of reaction vessels, combine the halogenated pyrazole-piperazine substrate (1 equivalent), a diverse set of boronic acids (1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system, such as 1,4-dioxane and water.[20]

  • Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen).

  • Seal the reaction plate and heat to 80-100 °C for 12-24 hours.

  • Monitor the progress of a representative reaction by LC-MS.

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water.

  • The products can be purified by parallel purification techniques.

ComponentExampleRole
Palladium CatalystPd(dppf)Cl₂Catalyst
LiganddppfStabilizes catalyst
BaseK₂CO₃Activates boronic acid
SolventDioxane/WaterReaction medium

Conclusion

This compound is a highly valuable and versatile building block for the efficient construction of compound libraries centered around the privileged pyrazole-piperazine scaffold. The straightforward and robust protocols for Boc-deprotection followed by parallel diversification reactions such as amide bond formation and reductive amination empower medicinal chemists to rapidly explore structure-activity relationships and accelerate the drug discovery process.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • CiteDrive. (n.d.). Automated and Parallel Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (n.d.). a) Automated amide bond formation using the console, and b) Automated... [Image].
  • ACS Publications. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.
  • Wikipedia. (n.d.). Reductive amination.
  • ResearchGate. (n.d.). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.
  • MySkinRecipes. (n.d.). This compound.
  • Books. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • BenchChem. (2025). Application Notes and Protocols for Amide Synthesis Using Dimorpholinophosphinyl Chloride.
  • BOC Sciences. (2025). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Pharmaffiliates. (n.d.). tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate.
  • PubMed Central. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • PubMed Central. (n.d.). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds.
  • Abovchem. (n.d.). This compound - CAS:401566-78-7.
  • ResearchGate. (2025). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
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  • Chemsrc. (2024). This compound.
  • OUCI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
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  • ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
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Application Notes and Protocols for In Vitro Kinase Assays of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinases and the Promise of Pyrazole-Based Inhibitors

Protein kinases are a large and crucial family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] This has made them one of the most important classes of drug targets in modern medicine.[3][4] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[5][6] Several pyrazole-based drugs have received FDA approval, highlighting their therapeutic potential.[7]

This guide provides a detailed, field-proven protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of novel pyrazole-based compounds. We will delve into the scientific principles behind the assay, provide step-by-step instructions for a robust luminescence-based method, and offer insights into data analysis and interpretation.

Understanding the Assay: Choosing the Right Tool for the Job

A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages.[3][8] These include radiometric assays, fluorescence-based assays, and luminescence-based assays.[8]

  • Radiometric assays , often considered the "gold standard," directly measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[9][10][11][12] They are highly sensitive and less prone to compound interference. However, they require specialized handling of radioactive materials and generate radioactive waste.[10][11]

  • Fluorescence-based assays utilize fluorescent probes to detect either the depletion of ATP or the formation of the phosphorylated product. These methods are generally safer than radiometric assays but can be susceptible to interference from fluorescent compounds.

  • Luminescence-based assays , such as the ADP-Glo™ Kinase Assay, offer a non-radioactive, highly sensitive, and high-throughput compatible alternative.[13][14][15][16] These assays measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[1] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[13][16]

For the purposes of this guide, we will focus on a luminescence-based protocol due to its robustness, sensitivity, and amenability to high-throughput screening of pyrazole-based inhibitor libraries.

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for determining the inhibitory activity of pyrazole-based compounds using an in vitro kinase assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Pyrazole Inhibitor add_inhibitor Add Inhibitor/Controls to Assay Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase Enzyme prep_reagents->add_kinase add_inhibitor->add_kinase pre_incubate Pre-incubate Inhibitor and Kinase add_kinase->pre_incubate start_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->start_reaction incubate Incubate at Controlled Temperature start_reaction->incubate stop_reaction Stop Reaction & Deplete Remaining ATP incubate->stop_reaction adp_to_atp Convert ADP to ATP stop_reaction->adp_to_atp measure_luminescence Measure Luminescence adp_to_atp->measure_luminescence data_analysis Calculate % Inhibition and Determine IC50 measure_luminescence->data_analysis

Caption: Workflow for an in vitro kinase assay with pyrazole-based inhibitors.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is designed for a 384-well plate format, which is suitable for screening multiple compounds and concentrations.

Materials and Reagents
  • Recombinant Kinase of Interest

  • Specific Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • Pyrazole-Based Test Compounds

  • Dimethyl Sulfoxide (DMSO)

  • Positive Control Inhibitor (a known inhibitor of the target kinase)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Procedure
  • Compound Preparation:

    • Prepare a stock solution of your pyrazole-based inhibitors in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be used to generate a dose-response curve.

  • Assay Plate Setup:

    • To the appropriate wells of a 384-well plate, add 5 µL of:

      • Diluted test compounds.

      • Positive control inhibitor.

      • DMSO only (for negative control, representing 0% inhibition).

      • Kinase Assay Buffer without kinase (for background control).

  • Kinase Addition and Pre-incubation:

    • Prepare a working solution of the kinase enzyme in Kinase Assay Buffer. The optimal concentration of the kinase should be determined empirically to ensure the assay is in the linear range.

    • Add 10 µL of the kinase solution to all wells except the background control wells.

    • Gently mix the plate.

    • Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing ATP and the specific substrate in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[17]

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to all wells.

    • Mix the plate gently.

  • Reaction Incubation:

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Detection of Kinase Activity:

    • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves two steps:

      • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate the plate as recommended by the manufacturer.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula:

  • Determine the IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.[18]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[18][19]

Data Presentation: A Clear and Concise Summary

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different pyrazole-based inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Hill Slope
Pyrazole-AKinase X15.21.10.992
Pyrazole-BKinase X89.70.90.985
Pyrazole-CKinase X>10,000N/AN/A
Positive CtrlKinase X5.81.00.998

Mechanism of Action: Understanding How Pyrazole Inhibitors Work

Most pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[4][20][21][22]

G cluster_kinase Kinase Enzyme cluster_molecules atp_pocket ATP Binding Pocket substrate_site Substrate Binding Site atp ATP atp->atp_pocket Binds inhibitor Pyrazole Inhibitor inhibitor->atp_pocket Competitively Binds substrate Substrate substrate->substrate_site Binds

Caption: Competitive inhibition of a kinase by a pyrazole-based inhibitor.

To confirm an ATP-competitive mechanism, the IC₅₀ value of the inhibitor can be determined at various ATP concentrations. For an ATP-competitive inhibitor, the IC₅₀ will increase as the ATP concentration increases.[21]

Troubleshooting Common Issues in Kinase Assays

IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates - Pipetting errors, especially with small volumes. - Incomplete mixing of reagents. - Inconsistent incubation times or temperatures.- Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing after each reagent addition. - Maintain consistent incubation conditions for all plates.
No or Weak Inhibition - Compound insolubility. - Inactive compound. - High ATP concentration in the assay.- Check compound solubility in the assay buffer. - Verify the identity and purity of the compound. - Perform the assay at an ATP concentration near the Km of the kinase.[17]
Discrepancy Between In Vitro and Cellular Activity - Poor cell permeability of the compound. - High intracellular ATP concentrations. - Compound metabolism or efflux from cells.- Assess cell permeability (e.g., using a PAMPA assay). - Be aware that higher inhibitor concentrations may be needed in cellular assays.[17] - Consider potential metabolic liabilities of the compound.

Conclusion: A Robust Framework for Kinase Inhibitor Discovery

This application note provides a comprehensive and scientifically grounded protocol for the in vitro evaluation of pyrazole-based kinase inhibitors. By understanding the underlying principles, adhering to a detailed and validated protocol, and carefully analyzing the data, researchers can confidently and accurately assess the potency of their compounds. This systematic approach is fundamental for the successful identification and optimization of lead candidates in the drug discovery pipeline.[2]

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available from: [Link]

  • Promega Kinase-Glo™ Luminescent Kinase Assay. Available from: [Link]

  • Designing in vitro assays for drug discovery: a study with the human MAP3 kinase COT. Available from: [Link]

  • A high-throughput radiometric kinase assay. PMC - NIH. Available from: [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research - AACR Journals. Available from: [Link]

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  • Non-ATP competitive protein kinase inhibitors. PubMed. Available from: [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry - ACS Publications. Available from: [Link]

  • An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Lirias. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. Available from: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available from: [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol. Request PDF - ResearchGate. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. Available from: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available from: [Link]

  • IC50 Determination. edX. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. Available from: [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. Available from: [Link]

  • Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. Available from: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available from: [Link]

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Topic: Cell Viability Assays (MTT) for Novel Anticancer Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Therapeutics

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Among the diverse heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class due to their broad spectrum of pharmacological activities.[1] Many pyrazole-based molecules have demonstrated potent anticancer effects through various mechanisms, including the inhibition of critical cellular targets like tubulin, various protein kinases (EGFR, CDK, BTK), and interactions with DNA.[1][2]

A crucial first step in evaluating the potential of these novel pyrazole compounds is to assess their cytotoxic effects on cancer cell lines. Cell viability assays are indispensable tools for this purpose, providing quantitative data on how a compound affects cell health, proliferation, and survival.[3][4] The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This application note provides a detailed, experience-driven guide to utilizing the MTT assay for the preclinical assessment of novel anticancer pyrazole compounds.

The Biochemical Principle of the MTT Assay

The trustworthiness of the MTT assay is grounded in a well-understood biochemical principle. The assay measures the metabolic activity of cells by quantifying the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[5][8][9]

The quantity of the purple formazan produced is directly proportional to the number of viable cells.[3][4] When cells are damaged or killed by a cytotoxic agent, such as a potent pyrazole compound, their metabolic activity decreases, leading to a reduced production of formazan and a corresponding decrease in the intensity of the purple color. By dissolving these formazan crystals and measuring the absorbance of the solution, we can accurately quantify the compound's effect on cell viability.[7]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals Dissolved Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantifies Color

Caption: Biochemical conversion of MTT to formazan by viable cells.

Comprehensive Experimental Protocol

This protocol provides a self-validating framework for assessing the cytotoxicity of novel pyrazole compounds. Adherence to these steps, particularly the inclusion of appropriate controls, is critical for generating reproducible and trustworthy data.

I. Materials and Reagents
  • Cell Line: Cancer cell line of interest (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver).[10][11]

  • Novel Pyrazole Compounds: Stock solutions of known concentration, typically dissolved in sterile Dimethyl Sulfoxide (DMSO).

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin).[2][10]

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: MTT powder (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Solubilization Solution: DMSO or an aqueous solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[7]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader capable of reading absorbance at 570 nm and 630 nm.

    • Multichannel pipette.

    • Inverted microscope.

II. Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3][8]

    • Vortex or sonicate until fully dissolved.[3]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in light-protected aliquots at -20°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

  • Pyrazole Compound Dilutions:

    • Prepare a series of dilutions of your novel pyrazole compounds and the positive control in complete culture medium. A typical starting range might be from 0.1 µM to 100 µM.

    • Crucial: Ensure the final concentration of the vehicle (DMSO) in the wells does not exceed 0.5%, as higher concentrations can be cytotoxic.[12] Prepare a vehicle control using medium with the same final DMSO concentration as the treated wells.

III. Step-by-Step Assay Procedure

The entire workflow is designed to minimize variability and ensure accurate measurement of cytotoxicity.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis start Start: Healthy Cell Culture seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h) seed->incubate1 treat 3. Add Pyrazole Compound Dilutions incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO/SDS) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability and IC50 Value read->analyze

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

  • Cell Seeding (Day 1):

    • Harvest cells that are in the exponential growth phase.

    • Determine the optimal seeding density for your cell line to ensure they are approximately 70-80% confluent at the end of the experiment. This may require a preliminary titration experiment. A typical range is 1,000 to 100,000 cells per well.[7][12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Essential Controls: Include wells with medium only (no cells) to serve as a blank control for background absorbance.[7]

    • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[10][13]

  • Compound Treatment (Day 2):

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared serial dilutions of the pyrazole compounds, positive control, and vehicle control to the appropriate wells. It is standard practice to perform each treatment in triplicate.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[14]

  • MTT Assay (Day 4 or 5):

    • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[5][14]

    • Incubate the plate for 2 to 4 hours at 37°C.[5][7] During this time, viable cells will reduce the MTT to visible purple formazan crystals.

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • For Suspension Cells: Centrifuge the plate (e.g., at 500 x g for 5 minutes) to pellet the cells, then carefully remove the supernatant.[15]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][16]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution.[7][8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15][16]

    • It is highly recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance caused by cell debris and other non-specific signals.[5][8] The plate should be read within 1 hour of adding the solubilization solution.[8]

Data Analysis and Interpretation

Accurate data analysis is key to determining the efficacy of the novel compounds.

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.[7] If a reference wavelength was used, the reader software typically performs this correction automatically.

  • Calculate Percentage Cell Viability: The viability of treated cells is expressed as a percentage relative to the untreated (vehicle control) cells.

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100[3]

  • Generate Dose-Response Curve and Determine IC₅₀:

    • Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve.[17][18]

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the pyrazole compound that reduces cell viability by 50%. This value is a critical measure of the compound's potency and is calculated from the fitted curve.[18][19]

Sample Data Presentation
Pyrazole Compound Conc. (µM)Mean Absorbance (570nm)Corrected Absorbance% Cell Viability
0 (Vehicle Control)1.2541.154100.0%
0.11.2111.11196.3%
11.0580.95883.0%
100.7290.62954.5%
500.2880.18816.3%
1000.1550.0554.8%
Blank (Medium Only)0.100--
(Note: Data is hypothetical for illustrative purposes.)

Troubleshooting and Ensuring Data Integrity

A robust assay is a self-validating one. Awareness of common pitfalls is essential for reliable results.

ProblemPotential Cause(s)Recommended Solution(s)
Low Absorbance Readings - Insufficient cell number. - Incubation time with MTT was too short. - Cells are not healthy or are in lag phase.- Optimize cell seeding density with a titration experiment.[12] - Increase MTT incubation time (up to 4 hours is typical).[12] - Use cells in the logarithmic growth phase and handle them gently.[12]
High Background in Blank Wells - Microbial (bacterial or yeast) contamination of the medium. - Contamination of MTT stock solution. - Phenol red in the medium can interfere.[12]- Discard contaminated medium and practice sterile technique.[15] - Prepare fresh, sterile MTT solution. - Consider using a phenol red-free medium during the final MTT incubation step.[12]
Poor Reproducibility - Inconsistent cell seeding. - "Edge effects" due to evaporation in outer wells. - Incomplete dissolution of formazan crystals.- Ensure a homogenous cell suspension before seeding; use a multichannel pipette carefully. - Avoid using the outermost wells for experimental data; fill them with sterile PBS or medium instead.[12] - Increase shaking time after adding solubilizer or gently pipette up and down to mix.[8]
Compound Interference - The pyrazole compound itself is colored and absorbs at 570 nm. - The compound chemically reduces MTT, giving a false positive signal.- Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance.[20] - If chemical reduction is suspected, observe wells under a microscope. A color change without visible formazan crystals suggests interference. Consider a different viability assay (e.g., Neutral Red).[20]

Conclusion

The MTT assay is a powerful, reliable, and high-throughput method for the primary screening of novel anticancer pyrazole compounds.[4][8] By providing a quantitative measure of cytotoxicity (the IC₅₀ value), it allows researchers to rank compounds by potency, understand structure-activity relationships, and select the most promising candidates for further mechanistic studies. While the assay has limitations—it reflects metabolic activity which may not always correlate directly with cell number—its procedural simplicity and reproducibility make it an essential first-line tool in the drug discovery pipeline.[8][21] When performed with careful attention to controls and an understanding of its principles, the MTT assay delivers the critical data needed to advance the development of the next generation of pyrazole-based cancer therapies.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Retrieved from [Link]

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  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer Activity of Pyrazole via Different Biological Mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

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  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • ACG Publications. (n.d.). Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

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  • CytoSMART. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

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  • DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Retrieved from [Link]

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Application Notes & Protocols: Molecular Docking Simulation of Pyrazole Derivatives with Kinase Domains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of pyrazole derivatives with kinase domains. Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Pyrazole-based compounds have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential as kinase inhibitors.[3][4][5] This guide delineates the scientific rationale, step-by-step protocols, and critical validation techniques for accurately predicting the binding interactions between pyrazole derivatives and kinase targets using computational docking methods.

Scientific Foundation: Kinases and the Pyrazole Scaffold

The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific amino acid residues on substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[6] These processes include signal transduction, cell cycle progression, metabolism, and apoptosis.[6][7] Kinases are integral components of signaling cascades, transmitting signals from the cell surface to the nucleus to elicit specific cellular responses. Given their central role, aberrant kinase activity is frequently implicated in the pathophysiology of diseases like cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] This makes them highly attractive targets for the development of targeted therapies.[7]

Pyrazole Derivatives: A Versatile Scaffold for Kinase Inhibition

The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.[3][8] In drug discovery, this scaffold is considered "privileged" due to its synthetic accessibility, favorable drug-like properties, and its ability to form key interactions with biological targets.[5] Pyrazole derivatives have been successfully developed as inhibitors for a wide range of kinases, demonstrating their versatility and importance in cancer therapy and other disease areas.[3][4][9] Their mechanism often involves competing with ATP for the kinase's active site, with the pyrazole core forming crucial hydrogen bonds with the hinge region of the kinase domain.[5]

The Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a pyrazole derivative) to a second molecule (a receptor, such as a kinase domain).[10][11] The primary goal is to identify the most stable binding pose of the ligand within the receptor's active site and to estimate the strength of the interaction, typically represented by a docking score.[11][12] This in silico method is instrumental in structure-based drug design for virtual screening of large compound libraries and for optimizing the potency and selectivity of lead compounds.[11][13]

The process involves two main components: a search algorithm that generates a multitude of possible ligand conformations and orientations within the binding site, and a scoring function that evaluates the fitness of each pose.[11]

Detailed Protocol: A Step-by-Step Guide to Molecular Docking

This protocol outlines the complete workflow for docking pyrazole derivatives to a kinase domain using widely accepted software like AutoDock Vina.[14][15][16] The process is broadly divided into three stages: preparation, docking, and analysis.

Stage 1: Preparation of Receptor and Ligand

Accurate preparation of the protein and ligand files is a critical prerequisite for a meaningful docking simulation.[13]

3.1.1. Receptor (Kinase) Preparation

  • Obtain Protein Structure: Download the 3D structure of the target kinase from the Protein Data Bank (PDB) ([Link]10] It is preferable to select a structure that is co-crystallized with a known ligand to help define the binding site.[13]

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[17][18] Remove all non-essential molecules, including water, ions, and co-solvents.[19] If the protein has multiple chains, retain only the chain containing the active site of interest.[14]

  • Prepare for Docking: Use software like AutoDockTools (ADT) to prepare the receptor.[10] This involves:

    • Adding polar hydrogens to the protein.[10]

    • Computing and assigning partial charges (e.g., Kollman or Gasteiger charges).[10][19]

    • Merging non-polar hydrogens.[19]

    • Saving the prepared receptor in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[14]

3.1.2. Ligand (Pyrazole Derivative) Preparation

  • Obtain or Draw Ligand Structure: Ligand structures can be downloaded from databases like PubChem ([Link]) in SDF or MOL format.[10] Alternatively, they can be drawn using chemical drawing software.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D conformation.[14] It is crucial to perform an energy minimization of the 3D structure using appropriate force fields to obtain a low-energy, stable conformation.[20]

  • Prepare for Docking: Use ADT or similar software to prepare the ligand.[20] This includes:

    • Detecting the rotatable bonds.

    • Assigning partial charges.

    • Saving the prepared ligand in the PDBQT format.[14]

Stage 2: Grid Generation and Docking Simulation

3.2.1. Defining the Binding Site (Grid Box Generation)

The search space for the docking simulation is defined by a "grid box".[21]

  • Load Receptor and Ligand in ADT: Load the prepared PDBQT files for both the kinase and the pyrazole derivative into AutoDockTools.[21]

  • Position the Grid Box: Center the grid box on the active site of the kinase.[21] If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the box.[13] The size of the box should be large enough to accommodate the entire pyrazole derivative and allow for rotational and translational movements.[15]

  • Generate Grid Parameter File: Save the grid box parameters. This file specifies the center and dimensions of the search space for the docking algorithm.[10]

3.2.2. Running the Docking Simulation with AutoDock Vina

AutoDock Vina uses a command-line interface to run the docking simulation.[15][16]

  • Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.[15]

  • Execute Vina: Run the docking simulation from the command line using the following command: vina --config config.txt --log log.txt.[16] Vina will generate an output PDBQT file containing the predicted binding poses of the pyrazole derivative, ranked by their docking scores, and a log file with the scores for each pose.[22]

Stage 3: Analysis and Validation of Docking Results

3.3.1. Analyzing Binding Affinity and Poses

  • Examine Docking Scores: The primary output to consider is the binding affinity, reported in kcal/mol.[23] More negative values indicate a stronger predicted binding affinity.[23]

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to load the receptor and the output ligand poses.[24][25][26] This allows for a detailed inspection of the interactions between the pyrazole derivative and the kinase's active site residues.[12]

  • Identify Key Interactions: Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.[13][23] These interactions are crucial for the stability of the protein-ligand complex.[11]

3.3.2. Protocol Validation: Ensuring Reliability

Validation is a critical step to ensure the docking protocol is reliable and predictive.[13]

  • Re-docking: If a co-crystallized ligand was present in the original PDB structure, a primary validation step is to extract this ligand and dock it back into the receptor's active site.[27][28]

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original crystallographic pose is calculated.[28][29] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[28][29]

Data Presentation and Visualization

Tabular Summary of Docking Results

Quantitative results from the docking simulation should be presented in a clear and organized manner.

Pyrazole DerivativeDocking Score (kcal/mol)Number of H-BondsKey Interacting Residues
Compound A-9.53Met120, Glu95, Lys45
Compound B-8.72Met120, Asp175
Compound C-10.24Met120, Glu95, Lys45, Asp175
Visualizing Workflows and Pathways

4.2.1. Molecular Docking Workflow

G cluster_prep Stage 1: Preparation cluster_dock Stage 2: Docking cluster_analysis Stage 3: Analysis PDB Download Kinase PDB CleanPDB Clean PDB (Remove Water, Ions) PDB->CleanPDB LigandDB Obtain Ligand Structure PrepLigand Prepare Ligand (3D Convert, Add H, Charges) -> PDBQT LigandDB->PrepLigand PrepReceptor Prepare Receptor (Add H, Charges) -> PDBQT CleanPDB->PrepReceptor Grid Define Grid Box (Binding Site) PrepReceptor->Grid PrepLigand->Grid Vina Run AutoDock Vina Grid->Vina Results Output: Poses & Scores Vina->Results Visualize Visualize Interactions (PyMOL) Results->Visualize Validate Validate Protocol (Re-docking, RMSD) Results->Validate

Caption: The overall workflow for molecular docking simulations.

4.2.2. Simplified Kinase Signaling Pathway

G Extracellular_Signal Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., MEK) Receptor_Kinase->Downstream_Kinase phosphorylates Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->Receptor_Kinase inhibits Transcription_Factor Transcription Factor (e.g., ERK) Downstream_Kinase->Transcription_Factor phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response activates

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Conclusion

Molecular docking is a powerful and indispensable tool in modern drug discovery for identifying and optimizing novel kinase inhibitors. The pyrazole scaffold continues to be a highly fruitful starting point for the design of potent and selective therapeutics. By following the detailed protocols and validation procedures outlined in these application notes, researchers can confidently and accurately predict the binding interactions of pyrazole derivatives with their kinase targets, thereby accelerating the development of new medicines for a range of diseases.

References

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  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube.
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  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
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  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs.
  • Kinase Interaction Network Expands Functional and Disease Roles of Human Kinases. (2020). PMC - PubMed Central.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).. (n.d.). ResearchGate.
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  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube.
  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University.
  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022). YouTube.
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Application Notes and Protocols for the Use of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenyl-Pyrazole-Piperazine Scaffold in Modern Medicinal Chemistry

The confluence of a phenyl-pyrazole core with a piperazine linker creates a privileged scaffold in drug discovery, demonstrating remarkable versatility in targeting a range of G-protein coupled receptors (GPCRs) and enzymes. This guide focuses on a key exemplar of this structural class, tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate , a versatile building block for the synthesis of bioactive molecules. While the arylpiperazine moiety is a well-established pharmacophore for serotonin receptor ligands, this guide will provide a detailed, practical application of the title compound in the synthesis of a marketed drug, followed by a discussion of its broader potential in the development of novel serotonin receptor modulators.[1][2][3]

Serotonin (5-hydroxytryptamine, 5-HT) receptors are critical targets in the central nervous system (CNS) for treating a myriad of disorders, including depression and anxiety.[4] The piperazine nucleus is a common feature in many CNS-active drugs, offering a flexible yet constrained linker that can be readily functionalized to tune pharmacological activity.[5] The phenyl-pyrazole component provides a rigid, aromatic system that can engage in crucial binding interactions within receptor pockets.

This document will first provide a detailed synthetic protocol for the deprotection of this compound to its corresponding active intermediate. Subsequently, it will illustrate the application of this intermediate in the synthesis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, as a well-documented case study. Finally, it will explore the broader implications and potential of this scaffold in the synthesis of novel serotonin receptor modulators, drawing on the extensive literature of arylpiperazines in neuroscience drug discovery.

Part 1: Synthesis and Deprotection of the Key Intermediate

The title compound, this compound, serves as a stable, Boc-protected precursor to the key synthetic intermediate, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine . The tert-butyloxycarbonyl (Boc) protecting group is instrumental in synthetic strategies, allowing for the selective functionalization of one nitrogen atom of the piperazine ring while the other is masked. Its facile removal under acidic conditions is a cornerstone of its utility.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free piperazine derivative, which is then poised for subsequent coupling reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Organic solvent (e.g., Toluene, Ethyl Acetate)

  • Lawesson's reagent (for synthesis of the precursor, if needed)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in an appropriate organic solvent such as toluene.

  • With stirring, add concentrated hydrochloric acid to the solution. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up by neutralizing the excess acid and extracting the product into an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

This deprotected intermediate is the cornerstone for the subsequent synthesis of more complex molecules.

Part 2: Application in the Synthesis of Teneligliptin - A Case Study

To illustrate the practical utility of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, its application in the synthesis of the DPP-4 inhibitor Teneligliptin is presented. Teneligliptin is an oral hypoglycemic agent used for the management of type 2 diabetes mellitus.

Synthetic Workflow for Teneligliptin

G A This compound B 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine A->B Boc Deprotection (HCl) D Teneligliptin Precursor B->D Reductive Amination C tert-butyl (2S,4S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate C->D E Teneligliptin D->E Final Deprotection/Salt Formation

Caption: Synthetic workflow for Teneligliptin.

Protocol 2: Reductive Amination for Teneligliptin Synthesis

This protocol outlines the key coupling step between the deprotected piperazine intermediate and the pyrrolidinone fragment.

Materials:

  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate

  • tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate

  • Sodium triacetoxyborohydride

  • Toluene

  • Deionized water

Procedure:

  • To a mixture of tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate in toluene, add a solution of sodium triacetoxyborohydride in toluene at a controlled temperature (e.g., 5-10°C).

  • Stir the reaction mixture at room temperature for a designated period (e.g., 3 hours), monitoring the reaction by HPLC.

  • Upon completion, quench the reaction with deionized water.

  • Separate the organic and aqueous layers. The organic layer containing the coupled product is then carried forward for the final deprotection and salt formation steps to yield Teneligliptin.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
Boc Deprotection This compound1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazineConc. HCl, TolueneHigh
Reductive Amination 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine & Pyrrolidinone fragmentTeneligliptin PrecursorSodium triacetoxyborohydride, TolueneGood to Excellent

Part 3: Broader Potential in Serotonin Receptor Modulator Synthesis

While the synthesis of Teneligliptin showcases the utility of the title compound in accessing complex drug molecules, the inherent structural motifs of the phenyl-pyrazole-piperazine scaffold hold significant promise for the development of novel serotonin receptor modulators.

The Arylpiperazine Pharmacophore in Serotonin Ligand Design

The arylpiperazine moiety is a cornerstone in the design of ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors.[2][3] Structure-activity relationship (SAR) studies have consistently shown that modifications to the aryl group, the piperazine linker, and the terminal fragment can profoundly influence receptor affinity and functional activity.

G cluster_0 Phenyl-Pyrazole-Piperazine Scaffold cluster_1 Serotonin Receptor Binding Pocket A Phenyl-Pyrazole Moiety (Aromatic Interactions) D Aromatic Residues (π-π stacking) A->D Hydrophobic & Aromatic Interactions B Piperazine Linker (Basic Center for Receptor Interaction) E Acidic Residue (e.g., Aspartate) (Ionic Interaction) B->E Ionic Bonding C Potential for Further Functionalization F Hydrophobic Pockets C->F Modulation of Affinity/Selectivity

Caption: Key interactions of the scaffold with serotonin receptors.

The deprotected intermediate, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, can be readily elaborated through various synthetic transformations to generate a library of potential serotonin receptor modulators. For instance, N-alkylation with different electrophiles can introduce diverse terminal fragments, a common strategy in the development of long-chain arylpiperazines (LCAPs) with high affinity for 5-HT1A receptors.

Future Directions and Experimental Considerations

Researchers aiming to explore the potential of this scaffold for serotonin receptor modulation should consider the following:

  • Library Synthesis: A focused library of derivatives can be synthesized by reacting 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a variety of alkyl halides or by performing reductive amination with different aldehydes and ketones.

  • Pharmacological Screening: The synthesized compounds should be screened against a panel of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) in radioligand binding assays to determine their affinity.

  • Functional Assays: Compounds with high affinity should be further evaluated in functional assays (e.g., cAMP assays, calcium mobilization assays) to determine their agonist, antagonist, or inverse agonist activity.

  • In Silico Modeling: Molecular docking studies can be employed to predict the binding modes of the synthesized compounds within the active sites of different serotonin receptor subtypes, providing insights for further lead optimization.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of the DPP-4 inhibitor Teneligliptin provides a robust and industrially relevant example of its utility. Furthermore, the inherent phenyl-pyrazole-piperazine scaffold is a well-established pharmacophore for targeting serotonin receptors. By leveraging the synthetic accessibility of the deprotected intermediate, researchers can efficiently generate and screen novel compounds with the potential to become next-generation therapeutics for a range of CNS disorders.

References

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ACS Chemical Neuroscience.
  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry.
  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors The present invention relates to novel compounds which are seroto. [Source Not Available].
  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals.
  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Teneligliptin in management of type 2 diabetes mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy.
  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice.
  • Efficacy and safety of teneligliptin. Indian Journal of Endocrinology and Metabolism.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Source Not Available].
  • Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceuticals.
  • Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals.
  • Serotonin-releasing agents with reduced off-target effects.
  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implic
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Source Not Available].
  • Serotonin Receptor Subtypes and Ligands. ACNP.
  • Serotonin-releasing agents with reduced off-target effects.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. As a Senior Application Scientist, I understand that the N-Boc protecting group, while exceptionally useful, can present challenges during its removal, especially with heterocyclic scaffolds like piperazine. Incomplete reactions, low yields, and unexpected side products can derail a synthetic campaign.

This guide is designed to provide you with a systematic approach to troubleshooting and optimizing the Boc deprotection of your piperazine intermediates. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and rationally design solutions for your specific substrate.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding Boc deprotection of piperazines.

Q1: My Boc deprotection reaction is consistently incomplete. What are the most likely causes?

A2: Incomplete Boc deprotection is a frequent issue that can typically be traced back to one of four main factors:

  • Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion, especially if your substrate contains other basic functional groups that can neutralize the acid.[1]

  • Short Reaction Time: The reaction may simply not have been allowed to run long enough for full conversion.[1] Reaction times can vary from 30 minutes to several hours.[2]

  • Low Temperature: Most Boc deprotections are run at room temperature. If the reaction is sluggish, gentle warming may be necessary, but this must be done cautiously as it can also promote side reactions.[1]

  • Steric Hindrance: Bulky substituents on the piperazine ring or nearby on the molecule can sterically hinder the approach of the acid to the Boc group, slowing the reaction rate significantly.[1]

Q2: I see a new, less polar spot on my TLC and an unexpected peak in my LC-MS with a +56 mass unit shift. What is it?

A2: This is the classic signature of an unwanted t-butylation side reaction. The core mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl cation intermediate.[1][2] This carbocation can then act as an electrophile and alkylate any available nucleophile in the reaction mixture. This can include the deprotected piperazine nitrogen itself or other sensitive, electron-rich functional groups on your molecule.[1]

Q3: What are "scavengers" and how do they prevent the side reaction described in Q2?

A3: Scavengers are nucleophilic compounds intentionally added to the reaction mixture to "trap" the reactive tert-butyl cation before it can alkylate your desired product.[1] By reacting more readily with the carbocation than your substrate or product, they effectively prevent the formation of t-butylated side products.[1] Triisopropylsilane (TIS) and water are very common scavengers used for this purpose.[1]

Q4: What are the most common acidic reagents for Boc deprotection, and when should I choose one over the other?

A4: The two most prevalent reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2]

  • TFA: Typically used as a 20-50% solution in a solvent like dichloromethane (DCM), TFA is highly effective and its excess can be easily removed under reduced pressure.[1][2] It is a strong acid and generally provides rapid deprotection.

  • HCl: Commonly used as a 4M solution in an organic solvent like 1,4-dioxane or methanol, HCl is another robust option.[1][2][3] This method yields the hydrochloride salt of your piperazine, which often precipitates from the reaction mixture, providing a simple method of initial purification by filtration.[1][2] The choice often depends on the stability of other functional groups in your molecule and your desired isolation method.[2] For example, 4M HCl in dioxane can be more selective than TFA in the presence of tert-butyl esters.[3][4]

Q5: My deprotection worked, but now my product is an HCl or TFA salt. How do I get the neutral "free base" piperazine?

A5: To obtain the neutral free base, you must perform an aqueous basic work-up. After removing the reaction solvent and excess acid, the crude salt is dissolved in water and cooled in an ice bath. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added until the pH of the aqueous solution is greater than 11.[1][5] This deprotonates the piperazinium salt, yielding the neutral amine, which can then be extracted into an organic solvent like ethyl acetate or DCM.[1][5]

In-Depth Troubleshooting Guide

When standard protocols fail, a more systematic approach is required. Use this guide to diagnose and resolve persistent issues.

Problem 1: Incomplete Reaction and Low Product Yield

A low yield of the desired deprotected piperazine is a clear sign that the reaction conditions need optimization or the work-up procedure is flawed.

Diagnostic Workflow:

start Low Yield Observed check_sm Is Starting Material (SM) Consumed (TLC/LCMS)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No complete Reaction Complete check_sm->complete Yes optimize Optimize Reaction: 1. Increase Acid (5-20 eq.) 2. Increase Time 3. Gently Warm (e.g., 40°C) incomplete->optimize workup Review Work-up & Purification: - Ensure pH > 11 during basification - Increase number of extractions - Check for product loss during solvent removal - Re-evaluate chromatography conditions complete->workup

Caption: Troubleshooting workflow for low product yield.

Causality and Solutions:

  • Acid Stoichiometry: The Boc group removal is an acid-catalyzed equilibrium process. For substrates with multiple basic sites, a significant excess of acid (e.g., 5-20 equivalents) may be required to ensure the catalytic cycle proceeds efficiently.[2]

  • Reaction Monitoring: Never assume a standard reaction time. Always monitor the disappearance of your starting material by a suitable analytical method like TLC or LC-MS.[2][6] For TLC analysis, the deprotected product will be significantly more polar (lower Rf value) than the Boc-protected starting material.[6]

  • Work-up pH is Critical: During basification to generate the free base, the pH must be sufficiently high (pH > 11) to fully deprotonate the piperazinium salt.[1] Incomplete neutralization will leave the product in the aqueous layer as a salt, leading to low extraction efficiency and poor recovery.

Problem 2: Formation of Side Products (t-Butylation)

The appearance of unexpected, less-polar peaks in your analytical data often points to the formation of side products, most commonly from t-butylation.

Mechanism of Side Product Formation:

The key to preventing this side reaction is understanding its origin. The tert-butyl cation generated during deprotection is a potent electrophile.

cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway BocPip N-Boc-Piperazine Protonated Protonated Intermediate BocPip->Protonated + H+ Deprotected Deprotected Piperazine (Salt) Protonated->Deprotected - CO2 tBuCation tert-Butyl Cation (Reactive) Protonated->tBuCation Cleavage Nucleophile Nucleophile (Nu) (e.g., Deprotected Piperazine, Solvent) tBuCation->Nucleophile Alkylation SideProduct t-Butylated Side Product (Nu-tBu)

Caption: Mechanism of Boc deprotection and side product formation.

Solution: Employing Scavengers

The most effective way to prevent t-butylation is to introduce a scavenger that is more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[1]

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS) 2.5 - 5% (v/v)A general-purpose and highly effective scavenger. Often used in combination with water.[1]
Water 2.5 - 5% (v/v)Reacts with the t-butyl cation to form t-butanol. A simple and cost-effective choice.[1]
Thioanisole 2.5 - 5% (v/v)Particularly useful for protecting tryptophan and methionine residues in peptide synthesis.
Anisole 2.5 - 5% (v/v)An alternative aromatic scavenger.

Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always adapt them based on the specific properties of your substrate and analytical monitoring.

Protocol 1: Standard Boc Deprotection with TFA

This protocol is a general method using TFA in DCM and is suitable for many piperazine intermediates.

Materials:

  • N-Boc-piperazine substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane), if needed

Procedure:

  • Preparation: Dissolve the N-Boc-piperazine substrate (1 eq.) in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Reagent Addition: In a separate flask, prepare the deprotection cocktail. For a standard reaction, this is a 20-25% solution of TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[1]

  • Reaction: Add the deprotection cocktail to the substrate solution and stir at room temperature.

  • Monitoring: Monitor the reaction for the complete disappearance of starting material by TLC or LC-MS (typically 1-4 hours).[2]

  • Work-up: Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][2] The product is typically isolated as the TFA salt. For the free base, proceed to Protocol 3.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and directly yields the hydrochloride salt.

Materials:

  • N-Boc-piperazine substrate

  • Suitable solvent (e.g., Methanol, Ethyl Acetate, DCM)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (for washing)

Procedure:

  • Preparation: Dissolve the N-Boc-piperazine substrate (1 eq.) in a minimal amount of a suitable solvent (e.g., methanol).

  • Reagent Addition: Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours.[1][2] A precipitate of the hydrochloride salt may form.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[1][7]

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1][2] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. For the free base, proceed to Protocol 3.

Protocol 3: Aqueous Basic Work-up to Obtain Free Base

This protocol is used to convert the TFA or HCl salt into the neutral piperazine.

A Start with Crude Amine Salt (TFA/HCl) B Dissolve in H₂O A->B C Cool to 0°C (Ice Bath) B->C D Add Base (e.g., NaOH) until pH > 11 C->D E Extract with Organic Solvent (e.g., EtOAc) x3 D->E F Combine Organics, Dry (Na₂SO₄), Filter E->F G Concentrate under Reduced Pressure F->G H Isolated Free Base Product G->H

Caption: Experimental workflow for obtaining the free base.

Procedure:

  • Dissolution: Following deprotection (Protocol 1 or 2) and removal of the reaction solvent, dissolve the resulting crude salt in water.

  • Basification: Cool the aqueous layer in an ice bath and carefully basify by the dropwise addition of a strong base (e.g., 1M NaOH solution) until the pH is greater than 11 (verify with pH paper).[1][5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times (3x) with an organic solvent such as ethyl acetate or DCM.[1][5]

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.[1]

References

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). National Center for Biotechnology Information. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Supporting Information - The Royal Society of Chemistry. (2010). The Royal Society of Chemistry. [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? (2022). Reddit. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). PubMed. [Link]

  • How to confirm BOC deprotection by TFA ? (2016). ResearchGate. [Link]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide. (2017). Reddit. [Link]

  • Reactions that Work: Boc Protection. (2012). Chemtips - WordPress.com. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). ResearchGate. [Link]

Sources

How to avoid tert-butylation side products in deprotection reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing protecting groups in chemical synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common issues. This edition focuses on one of the most persistent challenges in peptide synthesis: the formation of tert-butylation side products during acidic deprotection.

Frequently Asked Questions (FAQs)

This section addresses the fundamental and practical questions surrounding tert-butylation side reactions.

Q1: What exactly is tert-butylation and why does it happen during my deprotection step?

Answer:

Tert-butylation is an undesirable side reaction where a tert-butyl (tBu) group is improperly attached to your molecule of interest. This typically occurs during the final "cleavage" or "global deprotection" step in solid-phase peptide synthesis (SPPS) when using the popular Fmoc/tBu strategy.[1]

The root cause is the mechanism of acid-mediated deprotection. Strong acids, most commonly Trifluoroacetic Acid (TFA), are used to remove tBu-based protecting groups from amino acid side chains (e.g., tBu ethers on Ser/Thr/Tyr, tBu esters on Asp/Glu, and the Boc group on Lys/Trp).[2][3] The acid protonates the protecting group, leading to its departure as a relatively stable tertiary carbocation: the tert-butyl cation (tBu⁺) .[4][5]

This cation is a potent electrophile. If not immediately neutralized, it will seek out and react with any available nucleophile. While the goal is for it to be neutralized by external agents, it can unfortunately react with electron-rich side chains of the newly deprotected peptide, leading to the formation of a stable, unwanted covalent bond.[6][7]

digraph "Mechanism_of_Tert_butylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Mechanism of tBu Cation Formation and Side Reaction", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Mechanism of tBu Cation Formation and Side Reaction
Q2: Which of my amino acids are most at risk for tert-butylation?

Answer:

The susceptibility of an amino acid residue to tert-butylation is directly related to the nucleophilicity of its side chain. The most vulnerable residues are those with soft, electron-rich functional groups.

RankAmino AcidSide Chain Functional GroupCommon Side Product
1Cysteine (Cys) Thiol (-SH)S-tert-butyl cysteine
2Tryptophan (Trp) Indole RingN-tert-butyl tryptophan
3Methionine (Met) Thioether (-S-CH₃)Methionine sulfonium salt
4Tyrosine (Tyr) Phenol (-OH)O-tert-butyl tyrosine (re-protection)
Table 1: Amino acid residues most susceptible to tert-butylation side reactions.[1][6]

Cysteine is particularly problematic due to the high nucleophilicity of its thiol group, which can readily attack the tBu cation.[6] This issue is often more pronounced for C-terminal cysteine residues.[6]

Q3: I see a +56 Da peak in my LC-MS. How do I stop it from forming?

Answer:

A mass increase of +56 Da is the classic signature of an unwanted tert-butyl adduct. The most effective strategy to prevent this is to include scavengers in your TFA deprotection cocktail.

Scavengers are nucleophilic agents that are added in excess to the cleavage solution. Their job is to intercept and neutralize the electrophilic tert-butyl cations before they have a chance to react with the peptide.[1][7] They essentially outcompete the peptide's sensitive residues for the tBu cation.

digraph "Scavenger_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.8, label="Figure 2: Protective Role of Scavengers", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Protective Role of Scavengers

Different scavengers have different mechanisms and are suited for protecting different residues.

ScavengerFunctionTypical Conc.Target Residues
Triisopropylsilane (TIS) Reduces tBu⁺ to isobutane (gas)2.5 - 5%General purpose, excellent for Trp
Water (H₂O) Reacts with tBu⁺ to form tert-butanol2.5 - 5%General purpose cation scavenger
1,2-Ethanedithiol (EDT) Thiol-based scavenger, reduces oxidation2.5%Cys, Met, Trp
Thioanisole π-nucleophile, traps cations5%Trp, Met, Cys
Dithiothreitol (DTT) Reducing agent and scavenger~1%Excellent for Cys-containing peptides
Table 2: Common scavengers and their primary functions.[1][6][8]
Troubleshooting Guides & Protocols

This section provides actionable steps and optimized protocols to resolve tert-butylation issues.

Q4: What is a good "universal" cleavage cocktail, and when do I need something more specialized?

Answer:

A robust, general-purpose cleavage cocktail is effective for a wide range of peptides that do not contain highly sensitive residues like Cysteine.

The Standard "Reagent B" Cocktail:

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

This cocktail is an excellent starting point.[9] However, if your peptide contains Cysteine , Methionine , or multiple Tryptophan residues, you will likely need a more specialized cocktail to achieve high purity.

digraph "Troubleshooting_Workflow" { graph [label="Figure 3: Troubleshooting Workflow for Tert-butylation", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3: Troubleshooting Workflow for Tert-butylation
Peptide TypeRecommended Cocktail (v/v/v)Rationale
Standard Peptides TFA / H₂O / TIS (95:2.5:2.5)Broadly effective for most sequences.[9]
Trp-rich Peptides TFA / Thioanisole / H₂O / TIS (90:5:2.5:2.5)Thioanisole is a superior scavenger for protecting the indole ring.[8]
Cys-containing Peptides TFA / Thioanisole / DMS / TIS / H₂O + 1% DTT (70:10:10:5:5)A multi-component system providing robust protection for the highly nucleophilic thiol group.[6]
Table 3: Recommended cleavage cocktails for different peptide compositions.
Q5: Are there any non-scavenger strategies to avoid tert-butylation?

Answer:

Yes. While optimizing the scavenger cocktail is the most common approach, other process and strategic chemistry changes can be highly effective:

  • Reduce Cleavage Time: The extent of tert-butylation can be time-dependent. Monitor your cleavage reaction by LC-MS and stop the reaction as soon as the protecting groups are removed. Shorter exposure to the acidic environment can minimize side product formation.[6]

  • Use Alternative Protecting Groups: For particularly sensitive positions like Cysteine, you can use a protecting group that is stable to TFA. For example, the sec-isoamyl mercaptan (SIT) group is TFA-stable and can be removed later in solution, completely preventing S-tert-butylation at that site during global deprotection.[6]

  • Consider TFA-Free Cleavage Methods: Advanced strategies are emerging that avoid TFA altogether. Methods using dilute solutions of methanesulfonic acid (MSA) in formic acid or HCl in fluoro alcohols (like hexafluoroisopropanol) can cleave acid-labile groups effectively, often with different side product profiles.[10][11]

Experimental Protocols
Protocol 1: Standard Global Deprotection & Cleavage

This protocol is suitable for standard peptides without Cysteine.

Materials:

  • Peptide-bound resin (dried)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Deionized Water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Reaction vessel and filtration apparatus

Procedure:

  • Prepare the cleavage cocktail: In a fume hood, carefully mix TFA / H₂O / TIS in a 95:2.5:2.5 volumetric ratio. Prepare approximately 10 mL of cocktail per gram of resin.

  • Add the freshly prepared cocktail to the dried peptide-resin in a suitable reaction vessel.

  • Stir or gently agitate the mixture at room temperature (20-25°C) for 1.5 to 2 hours.[12]

  • Filter the resin away from the cleavage solution, collecting the filtrate which contains your peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

  • Pellet the precipitated peptide via centrifugation, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Optimized Cleavage for Cysteine-Containing Peptides

This protocol uses a more complex scavenger system to minimize S-tert-butylation.[6]

Materials:

  • All materials from Protocol 1

  • Thioanisole

  • Dimethyl sulfide (DMS)

  • Dithiothreitol (DTT)

Procedure:

  • Step 1 (Initial, Milder Cleavage):

    • Prepare Cocktail A: In a fume hood, mix TFA / Thioanisole / DMS / TIS / H₂O in a 70:10:10:5:5 ratio. Add DTT to 1% (w/v) .

    • Add Cocktail A to the dried peptide-resin.

    • Stir at room temperature for 30 minutes. This allows for initial deprotection under scavenger-rich conditions.

  • Step 2 (Completion):

    • Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

    • Continue stirring at room temperature for an additional 150 minutes.

  • Follow steps 4-8 from Protocol 1 for peptide filtration, precipitation, and drying.

Rationale: This two-step process ensures that the highly reactive Cysteine thiol is exposed in an environment saturated with a variety of potent scavengers before the full acidity of the final cocktail is applied, thereby maximizing the chances of trapping tBu cations.[6]

References
  • Mthembu, S., Chakraborty, A., Schönleber, R., de la Torre, B. G., & Albericio, F. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Changing permanent protecting groups for avoiding tert-butylation in solid-phase peptide synthesis of somatostatinamide. (2025). ResearchGate. [Link]

  • Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis. Academic Press. [Link]

  • Burke, A. J., & Cheung, L. L. (2017). How to quench the tBu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Patil, P. S., et al. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

  • Katritzky, A. R., et al. (2004). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. [Link]

  • Investigation of Reaction Mechanisms and Kinetics of the Radical Scavenging Ability of 5-Tert-Butylbenzene-1,2,3-Triol and 3,5-di. ResearchGate. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Hydrolysis of Tert-Butyl Chloride: Kinetics Lab. (2024). IvyPanda. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Fidha, F., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry. [Link]

  • Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction. YouTube. [Link]

  • SN1 Reaction. (2020). Chemistry LibreTexts. [Link]

  • Hydrolysis of Tert-Butyl Chloride: Kinetics | Free Report Example. YouTube. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

Sources

Optimizing regioselectivity in Knorr pyrazole synthesis from unsymmetrical diketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, particularly the challenge of controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. Here, we move beyond simple protocols to explore the underlying principles that govern the reaction's outcome, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding regioselectivity in the Knorr synthesis.

Q1: What are the primary factors that determine the major regioisomer when using an unsymmetrical 1,3-diketone?

The formation of two possible regioisomers arises from the initial nucleophilic attack of the hydrazine at one of the two different carbonyl carbons.[1] The outcome is a competition governed by three main factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Carbonyls attached to strong electron-withdrawing groups (e.g., -CF₃) are significantly more electrophilic and are preferentially attacked by the hydrazine.[2]

  • Steric Effects: The steric hindrance around each carbonyl group. Bulky substituents will impede the approach of the hydrazine, directing the attack to the less sterically hindered carbonyl carbon.[3]

  • Hydrazine Reactivity: In a substituted hydrazine (R-NHNH₂), the terminal -NH₂ group is typically more nucleophilic and less sterically hindered than the substituted -NHR group. This more nucleophilic nitrogen generally initiates the reaction.[4]

Q2: How critical is pH control, and what is the role of the acid catalyst?

Acid catalysis is fundamental to the Knorr synthesis.[5][6] Its primary role is to protonate a carbonyl oxygen, which significantly increases the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.[7] The pH can profoundly impact both the reaction rate and the regioselectivity by altering the relative activation of the two carbonyls and influencing the stability of key intermediates, such as the carbinolamine.[7] In some cases under neutral pH, the final dehydration step to form the aromatic pyrazole is considered rate-determining.[1]

Q3: For a substituted hydrazine like phenylhydrazine, which nitrogen atom attacks the diketone first?

For most substituted hydrazines (e.g., alkyl- or arylhydrazines), the terminal, unsubstituted nitrogen (-NH₂) is both more nucleophilic and less sterically hindered. Therefore, it is this nitrogen that typically performs the initial attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4] The subsequent cyclization then involves the internal, substituted nitrogen (-NHR).

Q4: Can I reliably predict the regiochemical outcome before running my reaction?

A reasonable prediction can often be made by analyzing the competing steric and electronic factors of your specific substrates.

  • Strongly Biased Systems: If one carbonyl is attached to a potent electron-withdrawing group (like a trifluoromethyl group) and the other to an alkyl group, the electronic effect will dominate, leading to a predictable attack at the more electrophilic carbonyl.[2]

  • Ambiguous Systems: If the substituents have similar electronic properties but different steric bulk, sterics will likely control the outcome.

  • Conflicting Systems: When steric and electronic effects are opposed (e.g., a bulky, electron-withdrawing group vs. a small, electron-donating group), the outcome is harder to predict and will be highly dependent on the specific reaction conditions. In these cases, experimental optimization is essential.

Q5: What are my options if I cannot achieve the desired regioselectivity with the Knorr synthesis?

While optimizing the Knorr synthesis is often the first approach, several alternative methods offer inherently higher or complementary regioselectivity. These include:

  • 1,3-Dipolar Cycloadditions: Reactions of nitrile imines with alkynes are highly regioselective and a powerful alternative for pyrazole synthesis.[8][9]

  • Synthesis from α,β-Unsaturated Carbonyls: The condensation of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones) first forms a pyrazoline, which is then oxidized to the pyrazole.[8]

  • Multi-component Reactions: Various one-pot procedures exist that can provide access to specific regioisomers that may be difficult to obtain via the classical Knorr pathway.[10]

Part 2: Troubleshooting Guide for Regioselectivity

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Poor Regioselectivity (Observed Isomer Ratio is ~1:1)
  • Probable Cause: This outcome suggests that the intrinsic electronic and steric differences between the two carbonyl groups are minimal, or that the chosen reaction conditions do not favor one reaction pathway over the other. The activation energies for the two competing pathways are nearly identical under your current setup.

  • Solutions & Methodologies:

    • Systematic pH Optimization: The relative rate of attack at each carbonyl can be highly pH-dependent. A Brønsted acid not only catalyzes the reaction but can differentially activate the two carbonyls.

      • Action: Screen a range of acidic catalysts (e.g., HCl, H₂SO₄, p-TsOH) and vary their concentrations. Start with catalytic amounts and incrementally increase. In some cases, moving to neutral or even slightly basic conditions can invert selectivity, though this may also trap the reaction at the hydrazone intermediate stage.[7] (See Protocol A for a general screening procedure).

    • Solvent-Mediated Selectivity: The solvent shell can influence the stability of transition states and intermediates. Highly polar, hydrogen-bond-donating solvents can have a profound effect.

      • Action: Switch from standard solvents like ethanol or acetic acid to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically enhance regioselectivity in certain systems.[2] (See Table 1 for a comparison and Protocol B for implementation).

    • Temperature Control: Lowering the reaction temperature can amplify small differences in activation energy between the two competing pathways, favoring the formation of the thermodynamically more stable product or the product formed via the lower energy transition state.

      • Action: Run the reaction at 0 °C or room temperature instead of reflux. While this will slow the reaction rate, it may significantly improve the regioisomeric ratio. Monitor progress carefully over a longer period (24-48h).

Table 1: Effect of Solvent on Pyrazole Regioselectivity
SolventKey PropertiesImpact on Regioselectivity
EthanolProtic, standardOften provides baseline or poor selectivity.
Acetic AcidProtic, acidicActs as both solvent and catalyst; can improve rates but may not resolve selectivity.
TolueneAprotic, non-polarCan be useful with azeotropic removal of water to drive the reaction to completion.
TFE / HFIPStrongly polar, H-bond donorCan dramatically increase regioselectivity, potentially by stabilizing key intermediates.[2]
Problem 2: The Undesired Regioisomer is the Major Product
  • Probable Cause: The inherent electronic and steric properties of your starting materials are directing the reaction towards the unwanted isomer under standard conditions. For example, the most electrophilic carbonyl may also be the most sterically accessible.

  • Solutions & Methodologies:

    • Leverage Steric Hindrance: If the undesired product results from an attack at a sterically accessible site, you can attempt to block this pathway by modifying the hydrazine.

      • Action: Instead of using methylhydrazine, for example, try a bulkier hydrazine like tert-butylhydrazine or phenylhydrazine. The increased steric demand of the nucleophile may force the reaction to occur at the more hindered, but electronically favorable, carbonyl group.

    • Alter Reactant Stoichiometry: Recent kinetic studies have revealed that the Knorr synthesis can exhibit complex behavior, including autocatalysis.[1] The ratio of reactants may influence the dominant reaction pathway.

      • Action: Instead of a 1:1 stoichiometry, attempt the reaction with a slight excess of either the diketone (e.g., 1.2 equivalents) or the hydrazine. This novel approach has been suggested to influence the regioisomeric ratio in some systems.[1]

    • Consider a Protecting Group Strategy: If possible, you can temporarily protect one of the carbonyls (e.g., as a ketal), perform the Knorr condensation on the remaining carbonyl, and then deprotect to obtain the desired pyrazole. This multi-step approach offers absolute control but adds synthetic complexity.

Diagram 1: Mechanistic Crossroads in Knorr Pyrazole Synthesis

This diagram illustrates the fundamental choice point in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, leading to two distinct regioisomers.

Knorr_Mechanism cluster_pathA Pathway A cluster_pathB Pathway B start Unsymmetrical 1,3-Diketone (R1 ≠ R2) + R3-NHNH2 attackA Initial attack at C=O next to R1 start->attackA Favored by: - High electrophilicity of C=O (R1) - Low steric hindrance at R1 attackB Initial attack at C=O next to R2 start->attackB Favored by: - High electrophilicity of C=O (R2) - Low steric hindrance at R2 interA Intermediate A attackA->interA Cyclization & Dehydration productA Regioisomer 1 interA->productA interB Intermediate B attackB->interB Cyclization & Dehydration productB Regioisomer 2 interB->productB

Caption: Competing reaction pathways in the Knorr synthesis.

Part 3: Key Experimental Protocols

Protocol A: General Procedure for Screening pH Conditions
  • Setup: In parallel reaction vials, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in ethanol (5 mL).

  • Catalyst Addition: To each vial, add a different acidic catalyst.

    • Vial 1: Acetic acid (2.0 mmol, 2.0 equiv).

    • Vial 2: p-Toluenesulfonic acid (0.1 mmol, 0.1 equiv).

    • Vial 3: Concentrated HCl (1 drop).

    • Vial 4: No acid (control).

  • Reactant Addition: Add the hydrazine derivative (1.05 mmol) to each vial.

  • Reaction: Stir the mixtures at a set temperature (e.g., 60 °C) and monitor by TLC or LC-MS every hour for 6 hours.

  • Analysis: After completion, quench the reactions, perform an extraction, and analyze the crude product mixture by ¹H NMR to determine the regioisomeric ratio.

Protocol B: Regioselectivity Enhancement with Fluorinated Alcohols

This protocol is adapted from methodologies that have shown success in improving regioselectivity.[2]

  • Setup: In a clean flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Reactant Addition: Add the hydrazine derivative (1.0 mmol) to the solution. Note: In many cases, an acid catalyst is not required as TFE can facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is often significantly faster in TFE; monitor closely by TLC starting at 15 minutes.

  • Workup: Once the starting material is consumed, remove the TFE under reduced pressure.

  • Analysis: Dissolve the residue in a suitable solvent (e.g., CDCl₃) and determine the regioisomeric ratio by ¹H NMR or ¹⁹F NMR if applicable. Compare this ratio to the one obtained in a standard solvent like ethanol.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps for diagnosing and solving regioselectivity issues.

Troubleshooting_Workflow start Start: Knorr Synthesis with Unsymmetrical Diketone check_ratio Analyze Product Mixture. What is the Regioisomeric Ratio? start->check_ratio good_selectivity >90:10 Ratio Desired Isomer check_ratio->good_selectivity Acceptable poor_selectivity ~50:50 Ratio Poor Selectivity check_ratio->poor_selectivity Poor wrong_isomer >90:10 Ratio Undesired Isomer check_ratio->wrong_isomer Undesired end Problem Solved good_selectivity->end optimize_pH Optimize pH: Screen Acid Catalysts (Protocol A) poor_selectivity->optimize_pH steric_mod Modify Sterics: Use Bulkier Hydrazine wrong_isomer->steric_mod change_solvent Change Solvent: Try TFE/HFIP (Protocol B) optimize_pH->change_solvent If no improvement lower_temp Lower Temperature (e.g., 0 °C to RT) change_solvent->lower_temp If no improvement lower_temp->end Re-analyze alt_method Consider Alternative Synthesis: - 1,3-Dipolar Cycloaddition - From Chalcones steric_mod->alt_method If no improvement alt_method->end

Caption: A decision tree for optimizing regioselectivity.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • White, C. J., & Guin, D. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Martínez-Crespo, P. M., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(3), 1494–1501. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • El-Sayed, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Al-Warhi, T., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Avenoza, A., et al. (2002). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. PubMed. [Link]

  • Saha, R., et al. (2024). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

Sources

Improving regioselectivity of pyrazole synthesis using fluorinated alcohol solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity in Pyrazole Synthesis Using Fluorinated Alcohol Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole-containing molecules. The formation of unsymmetrical pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines is a cornerstone of heterocyclic chemistry, yet it is often plagued by a lack of regioselectivity, leading to challenging isomeric mixtures.

This document provides in-depth technical guidance, troubleshooting protocols, and mechanistic insights into leveraging the unique properties of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to achieve high regioselectivity.

Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it critical?

A1: Regioselectivity refers to the preference for one direction of bond formation over all other possibilities. In the context of the Knorr pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl compound reacting with a substituted hydrazine can produce two different constitutional isomers, known as regioisomers.[1][2][3] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons.[1] Controlling this outcome is paramount in drug development and materials science, as different regioisomers can possess dramatically different biological activities, pharmacokinetic profiles, and physical properties.[2] Achieving high regioselectivity simplifies purification, improves overall yield, and ensures the consistent production of the desired active molecule.

Q2: What are the conventional factors that influence the regioisomeric ratio?

A2: Traditionally, the regiochemical outcome is a delicate balance of several factors related to the reactants and reaction conditions:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups (like a -CF₃ group) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for initial nucleophilic attack.[2][3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one carbonyl group, thereby directing the reaction to the less sterically hindered site.[1][3]

  • Reaction pH and Solvent: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[2][3] Standard protic solvents like ethanol often facilitate the formation of regioisomeric mixtures, which can be difficult to separate.[4][5][6]

Q3: How do fluorinated alcohols like TFE and HFIP enhance regioselectivity?

A3: Fluorinated alcohols, particularly TFE and HFIP, have emerged as powerful solvents for directing the regioselectivity of pyrazole formation.[4][5][6] Their effectiveness stems from a unique combination of properties:

  • Strong Hydrogen-Bond-Donating Ability: HFIP and TFE are exceptionally strong hydrogen-bond donors.[7][8] They can form a strong hydrogen bond with a carbonyl oxygen on the 1,3-dicarbonyl substrate. This interaction polarizes the C=O bond, significantly increasing the electrophilicity of that specific carbonyl carbon and making it a highly preferred site for nucleophilic attack.

  • Low Nucleophilicity: Unlike conventional alcohols such as ethanol, fluorinated alcohols are very poor nucleophiles.[4] This prevents them from competing with the hydrazine in attacking the more reactive carbonyl group, a side reaction that can complicate the reaction pathway in other solvents.[4]

  • High Polarity and Ionizing Power: These solvents can effectively stabilize charged intermediates and transition states, facilitating the reaction progress.[9][10]

The result is a highly directed reaction where the hydrazine preferentially attacks the hydrogen-bond-activated carbonyl group, leading to the predominant formation of a single regioisomer.[4]

Q4: What is the proposed mechanism for regiocontrol by fluorinated alcohols?

A4: The prevailing mechanism involves the fluorinated alcohol acting as a "carbonyl activator" through hydrogen bonding. The alcohol's acidic proton forms a strong hydrogen bond with one of the carbonyl oxygens. This selective activation makes the associated carbonyl carbon far more electrophilic than the other. The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl, initiating a reaction cascade that leads almost exclusively to one regioisomer.

G cluster_0 Reaction in Fluorinated Alcohol (e.g., HFIP) cluster_1 Competing Pathway (Minor) Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Activated_Complex Hydrogen-Bonded Activated Complex (C1=O---H-OR_F) Dicarbonyl->Activated_Complex Strong H-Bond (Selective Activation at C1) HFIP HFIP (R_F-OH) HFIP->Activated_Complex Major_Intermediate Major Intermediate Activated_Complex->Major_Intermediate Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Activated_Complex Attack at more electrophilic C1 Major_Product Major Regioisomer Major_Intermediate->Major_Product Cyclization & Dehydration Minor_Attack Attack at unactivated C2 Minor_Product Minor Regioisomer Minor_Attack->Minor_Product Hydrazine_Minor Substituted Hydrazine (R'-NHNH₂) Hydrazine_Minor->Minor_Attack Sterically/Electronically Disfavored Attack Dicarbonyl_Minor Unsymmetrical 1,3-Dicarbonyl

Caption: Proposed mechanism for regiocontrol using HFIP.

Troubleshooting Guide
Issue 1: My reaction still produces a significant amount of the undesired regioisomer (>10%).
  • Potential Cause A: Insufficiently "fluorinated" solvent. While TFE is effective, HFIP is a stronger hydrogen-bond donor and generally provides higher selectivity.[4][6]

    • Solution: Switch from TFE to HFIP as the solvent. The increased acidity and hydrogen-bonding capability of HFIP can often overcome the intrinsic electronic or steric biases of challenging substrates.[4]

  • Potential Cause B: Competing substrate-intrinsic effects. For substrates with extremely strong inherent electronic bias (e.g., a very powerful electron-withdrawing group) or significant steric hindrance, the solvent's directing effect may not be sufficient to completely override the substrate's preference.

    • Solution 1: Lower the reaction temperature. Running the reaction at 0 °C or even lower can increase the kinetic preference for the solvent-directed pathway, as the activation energy barrier for the undesired pathway becomes more difficult to overcome.

    • Solution 2: Re-evaluate the order of addition. Premixing the 1,3-dicarbonyl compound with the fluorinated solvent for a few minutes before adding the hydrazine can ensure the formation of the hydrogen-bonded complex, priming the system for the desired regioselective attack.

Issue 2: The overall reaction yield is low, or the reaction is incomplete.
  • Potential Cause A: Reactant instability. Some 1,3-dicarbonyl compounds or hydrazines may be unstable in the highly acidic environment of HFIP, especially at elevated temperatures.

    • Solution: Monitor the reaction by TLC or LC-MS at short intervals (e.g., every 15-30 minutes). If reactant degradation is observed, reduce the reaction temperature and extend the reaction time. Most reactions in HFIP or TFE proceed to completion at room temperature within a few hours.[2]

  • Potential Cause B: Poor solubility. Although fluorinated alcohols are good solvents, some highly nonpolar or complex substrates may have limited solubility.

    • Solution: While maintaining HFIP or TFE as the primary solvent, consider adding a small amount of a co-solvent (e.g., 5-10% dichloromethane) to improve solubility. However, be aware that this may slightly decrease the regioselectivity. Perform a small-scale test first.

Issue 3: How do I definitively assign the structure of the major and minor regioisomers?
  • Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

    • 1D NOE or 2D NOESY Experiments: These experiments detect through-space correlations between protons. For a 1-substituted pyrazole, irradiating the N-substituent's protons (e.g., the N-CH₃) should show a nuclear Overhauser effect (NOE) to the proton at the 5-position of the pyrazole ring. This unambiguously identifies which substituent is adjacent to the substituted nitrogen.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are influenced by the adjacent substituents. Comparing the observed shifts to literature values or computational predictions can help in structure assignment.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-substituent's protons to a specific pyrazole ring carbon (C3 or C5) provides definitive proof of connectivity.

G Start Start: Poor Regioselectivity Solvent_Check Are you using Ethanol or a non-directing solvent? Start->Solvent_Check Switch_to_F_Solvent Switch to TFE or HFIP. HFIP is preferred. Solvent_Check->Switch_to_F_Solvent Yes Temp_Check Reaction Temp > RT? Solvent_Check->Temp_Check No, already using HFIP Ratio_OK Acceptable Ratio? Switch_to_F_Solvent->Ratio_OK Lower_Temp Lower temperature to RT or 0 °C Temp_Check->Lower_Temp Lower_Temp->Ratio_OK Success Success: Process Optimized Ratio_OK->Success Yes Reorder Consider pre-mixing dicarbonyl and HFIP before adding hydrazine. Ratio_OK->Reorder No Reorder->Success

Caption: Troubleshooting flowchart for poor regioselectivity.

Data Summary: Solvent Effect on Regioselectivity

The following table summarizes the profound impact of solvent choice on the regioselective synthesis of pyrazoles from various 1,3-dicarbonyl compounds and methylhydrazine. The data clearly demonstrates the superiority of fluorinated alcohols, especially HFIP.

Entry1,3-Dicarbonyl Compound (R¹)SolventRatio (Isomer A : Isomer B )Total Yield (%)Reference
14,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dioneEtOH45 : 5585[4]
24,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dioneTFE90 : 1083[4]
34,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dioneHFIP 97 : 3 90 [4]
41-(Furan-2-yl)-4-methylpentane-1,3-dioneEtOH60 : 4080[4]
51-(Furan-2-yl)-4-methylpentane-1,3-dioneHFIP >99 : 1 92 [4]
6Ethyl 4-(furan-2-yl)-2,4-dioxobutanoateEtOH43 : 5775[4]
7Ethyl 4-(furan-2-yl)-2,4-dioxobutanoateHFIP >99 : 1 95 [4]

Isomer A corresponds to the pyrazole where the N-methyl group is adjacent to the furan ring. Isomer B corresponds to the pyrazole where the N-methyl group is adjacent to the R¹ substituent.

Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective Pyrazole Synthesis

This protocol provides a general guideline. Optimization may be required for specific substrates.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M to 0.5 M solution)

  • Round-bottom flask with magnetic stir bar

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • To a clean, dry round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol).

  • Add HFIP (e.g., 3-5 mL) to dissolve the starting material. Stir for 5 minutes at room temperature to allow for solvent interaction.

  • Add the substituted hydrazine (1.1 mmol) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[2]

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator. Note: HFIP is volatile but has a higher boiling point (58 °C) than many common organic solvents.

  • The crude residue can be directly purified or subjected to a standard aqueous work-up. Dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and confirm its regiochemistry using NMR spectroscopy (¹H, ¹³C, NOESY/NOE).

References

Technical Support Center: Buchwald-Hartwig Amination of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting and optimizing the Buchwald-Hartwig amination of piperazine. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, such as low yields, with this powerful C-N cross-coupling reaction. Here, we will dissect common failure points and provide a systematic, evidence-based approach to reaction optimization.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the Buchwald-Hartwig amination of piperazine in a direct Q&A format.

Question 1: My reaction yield is very low or has stalled completely. What are the most likely causes?

Low or no conversion is the most common problem and can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and moisture. Inadequate inert atmosphere techniques are a primary cause of catalyst death. Additionally, certain functional groups on your aryl halide or piperazine derivative can poison the catalyst.

  • Incorrect Ligand Choice: Piperazine is a bidentate nucleophile, which can lead to catalyst inhibition by forming a stable, unreactive bis(phosphine)palladium complex. The choice of ligand is critical to prevent this and to promote the desired reductive elimination. Bulky, electron-rich phosphine ligands are generally required.

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the piperazine. If the base is too weak, the reaction may not proceed. Conversely, a base that is too strong can lead to side reactions. The solubility of the base is also a key factor.

  • Reagent Purity: Impurities in the aryl halide, piperazine, solvent, or base can have a significant negative impact on the reaction. Water is a particularly common culprit.

Question 2: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. How can I minimize this?

Hydrodehalogenation, where the aryl halide is converted to an arene, is a common side reaction. It often occurs when the catalytic cycle is disrupted.

  • Optimize the Ligand: This side reaction can be promoted by certain ligands. Screening a panel of Buchwald ligands, such as XPhos, RuPhos, or BrettPhos, is a highly effective strategy. These ligands are designed to promote the desired C-N bond formation over competing pathways.

  • Choice of Base: The use of a weaker base, such as K₃PO₄ or Cs₂CO₃, can sometimes suppress hydrodehalogenation compared to stronger bases like NaOtBu or LHMDS.

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

Question 3: How can I control mono- versus di-arylation of the piperazine?

Controlling the selectivity for mono- or di-arylation is a common challenge due to the two secondary amine groups on piperazine.

  • Stoichiometry: The most straightforward approach is to adjust the stoichiometry of the reactants. Using a large excess of piperazine will favor mono-arylation. Conversely, using an excess of the aryl halide will favor di-arylation.

  • Protecting Groups: For exclusive mono-arylation, using a piperazine derivative with one of the amines protected (e.g., N-Boc-piperazine) is the most robust strategy. The Boc group can be removed post-coupling.

  • Slow Addition: In some cases, slow addition of the limiting reagent (e.g., adding the aryl halide slowly to a solution containing the piperazine and catalyst) can improve selectivity for mono-arylation.

Part 2: Systematic Optimization Workflow

When faced with a low-yielding reaction, a systematic approach to optimization is far more effective than random changes. The following workflow provides a logical progression for identifying the key parameters influencing your reaction's success.

Logical Flow for Troubleshooting

Caption: A systematic workflow for troubleshooting low-yield Buchwald-Hartwig aminations.

Step 1: Foundational Checks - Reagent Purity and Inert Atmosphere

Before optimizing other parameters, ensure the fundamentals are sound.

  • Protocol: Reagent and Solvent Preparation

    • Solvent: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Toluene and dioxane are common choices.

    • Piperazine: If it is a solid, dry it under high vacuum for several hours. If it is a liquid, consider distillation.

    • Aryl Halide: Ensure purity by recrystallization or chromatography if necessary.

    • Base: Use a freshly opened bottle of base. Solid bases can be ground to a fine powder and dried under vacuum before use to increase their surface area and reactivity.

    • Inert Atmosphere: Use a well-sealed reaction vessel. Degas the solvent and reaction mixture thoroughly by bubbling with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Screening of Core Components

The catalyst, ligand, base, and solvent are all interconnected. A screening approach is often the most efficient way to find a productive combination.

  • Experimental Protocol: High-Throughput Screening

    • Set up an array of reaction vials in a heating block.

    • To each vial, add the aryl halide (e.g., 0.1 mmol) and the chosen base (e.g., 0.12 mmol).

    • In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.

    • Add the catalyst/ligand stock solution to each reaction vial.

    • Add the piperazine (e.g., 0.12 mmol) to each vial.

    • Seal the vials, degas, and heat to the desired temperature.

    • Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at set time points.

  • Data Presentation: Example Screening Results

EntryPd Precursor (1 mol%)Ligand (2 mol%)Base (1.2 equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10045
2Pd₂(dba)₃RuPhosNaOtBuToluene10078
3Pd₂(dba)₃BrettPhosNaOtBuToluene10085
4Pd(OAc)₂BrettPhosNaOtBuToluene10082
5Pd₂(dba)₃BrettPhosK₃PO₄Toluene10065
6Pd₂(dba)₃BrettPhosCs₂CO₃Dioxane10092

From this hypothetical data, the combination of Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ in dioxane appears to be the most promising system.

Catalytic Cycle and Key Optimization Points

Buchwald_Hartwig_Cycle cluster_0 Key Optimization Points Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd + Ar-X BaseAssoc Base Association & Amine Coordination OxAdd->BaseAssoc + Piperazine + Base ReductElim Reductive Elimination (Ar-NR2) BaseAssoc->ReductElim - HX - Base-H⁺ ReductElim->Pd0 Product Ar-Piperazine ReductElim->Product Ligand Ligand Choice: Influences rates of Oxidative Addition and Reductive Elimination Ligand->OxAdd Ligand->ReductElim Base Base Choice: Crucial for amine deprotonation step Base->BaseAssoc Solvent Solvent: Affects solubility and catalyst stability

Caption: The Buchwald-Hartwig catalytic cycle with key optimization points highlighted.

Part 3: In-Depth Scientific Discussion

The Critical Role of the Ligand

For sterically hindered couplings or for reactions involving potentially chelating amines like piperazine, the choice of ligand is paramount. The ligands developed by the Buchwald group, such as XPhos, RuPhos, and BrettPhos, are bulky, electron-rich biaryl phosphines.

  • Bulkiness: The steric bulk of these ligands promotes the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step. This bulk also accelerates the final reductive elimination step to release the desired product.

  • Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.

Understanding the Function of the Base

The base in a Buchwald-Hartwig reaction serves to deprotonate the amine, forming the more nucleophilic amide in situ. The choice of base can dramatically affect the reaction rate and outcome.

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity and solubility in common organic solvents like toluene. However, its high reactivity can sometimes promote side reactions.

  • Inorganic Carbonates and Phosphates: Bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often milder alternatives that can be effective, particularly with more sensitive substrates. Their lower solubility can sometimes be beneficial, leading to a slow, controlled reaction.

Technical Support Center: Pyrazole N-H Proton NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting NMR spectra of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving the N-H proton signals in their ¹H NMR spectra. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton signal in my pyrazole spectrum incredibly broad, or even completely absent?

This is one of the most common challenges in the NMR spectroscopy of pyrazoles. The broadening, and in some cases, complete disappearance of the N-H signal, is primarily due to a combination of three factors: chemical exchange, quadrupolar effects, and solvent interactions.

  • Chemical Exchange: The N-H proton in a pyrazole can undergo rapid exchange. This is not a single phenomenon but encompasses several processes:

    • Annular Tautomerism: The proton can rapidly move between the two nitrogen atoms (N1 and N2) of the pyrazole ring. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[1][2]

    • Intermolecular Proton Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic or basic impurities present in the sample.[1][3] This process effectively shortens the lifetime of the proton in any single magnetic environment, resulting in a broader signal.[4]

  • Quadrupole Moment of ¹⁴N: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin of I=1 and possesses a quadrupole moment. This allows it to relax very efficiently. This efficient relaxation mechanism of the nitrogen nucleus can be transferred to the directly attached proton, leading to a significant broadening of the N-H signal.[1][5]

  • Solvent Effects: The choice of solvent plays a crucial role. Protic deuterated solvents like D₂O or CD₃OD will readily exchange their deuterium atoms with the N-H proton, causing the signal to diminish or disappear entirely from the ¹H NMR spectrum.[1][6] Even in aprotic solvents, the presence of hydrogen-bonding acceptors can influence the rate of intermolecular exchange.[7][8]

Q2: I see a broad N-H peak. How can I sharpen it to confirm its presence and integration?

Sharpening a broad N-H peak involves manipulating the factors that cause the broadening. Here are several proven strategies, from simple adjustments to more involved experiments.

The Rationale: Chemical exchange processes are temperature-dependent. By lowering the temperature, you can slow down the rate of both annular tautomerism and intermolecular proton exchange.[1] If the exchange rate is slowed sufficiently, the N-H proton will reside in a single environment for a longer time, resulting in a sharper signal. Conversely, increasing the temperature can sometimes sharpen a peak if it pushes the exchange into a much faster regime, leading to a time-averaged sharp signal, though this is less common for resolving N-H protons.

Experimental Protocol: Low-Temperature NMR Study

  • Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point, such as dichloromethane-d₂, toluene-d₈, or THF-d₈. Ensure your sample is sufficiently concentrated.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Stepwise Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]

  • Data Acquisition: Record the ¹H NMR spectrum at each temperature and observe the changes in the line shape of the N-H signal.

Expected Outcome: As the temperature is lowered, you should observe a progressive sharpening of the N-H proton signal. In some cases, you may even begin to resolve coupling to adjacent protons.

The Rationale: Since intermolecular exchange with residual water or other protic species is a major contributor to broadening, meticulous sample preparation and judicious solvent selection are critical.

  • Use a Dry Aprotic Solvent: Solvents like benzene-d₆, chloroform-d, and THF-d₈ are good choices. Ensure they are of high purity and as dry as possible to minimize exchange with water.[1]

  • Avoid Protic Solvents: As mentioned, solvents like methanol-d₄ and D₂O will lead to the disappearance of the N-H signal due to rapid H/D exchange.[6][9][10]

Experimental Protocol: Rigorous Sample Preparation

  • Drying the Sample: Ensure your pyrazole compound is thoroughly dried under high vacuum to remove any residual water or protic solvents from the synthesis or purification steps.

  • Using Dry NMR Solvent: Use a fresh, sealed ampule of a high-purity deuterated aprotic solvent. Alternatively, dry the solvent over molecular sieves before use.

  • Inert Atmosphere: Prepare the NMR sample under an inert atmosphere (e.g., in a glovebox) to prevent the introduction of atmospheric moisture.

The Rationale: This is a definitive diagnostic experiment to confirm that a broad peak is indeed an exchangeable proton like an N-H (or O-H). Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the labile N-H proton to be replaced by a deuterium atom.[3][11] Since deuterium is not observed in a standard ¹H NMR experiment, the N-H signal will disappear.[9][10]

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Take a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add D₂O: Add one or two drops of D₂O to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate the exchange.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Compare: The disappearance of the broad peak confirms it was an exchangeable proton.

Q3: My pyrazole is unsymmetrically substituted. How can I use the N-H proton to help assign the other ring protons?

When the N-H proton signal can be resolved into a reasonably sharp peak, it becomes a powerful tool for structural assignment through 2D NMR techniques, particularly through the Heteronuclear Multiple Bond Correlation (HMBC) experiment.

The Rationale: HMBC detects correlations between protons and carbons that are typically two or three bonds apart. A sharpened N-H proton will show correlations to the C3 and C5 carbons of the pyrazole ring, providing unambiguous assignments for these key positions.

Experimental Protocol: HMBC for N-H Correlation

  • Optimize N-H Signal: First, use the strategies above (e.g., low temperature, dry solvent) to obtain the sharpest possible N-H signal.

  • Setup HMBC Experiment:

    • Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.

    • Parameter Optimization: Set the long-range coupling constant (J(C,H)) to a typical value of 8-10 Hz. This is a good starting point for detecting ²J and ³J correlations.

  • Acquisition: Run the HMBC experiment. This may require a longer acquisition time, especially for less concentrated samples.

  • Data Analysis: Process the 2D spectrum and look for cross-peaks between your N-H proton signal and carbon signals in the ¹³C spectrum. These cross-peaks will definitively identify the C3 and C5 carbons.

Visualizing the Troubleshooting Logic

The following workflow diagram illustrates the decision-making process when encountering a broad N-H signal in a pyrazole spectrum.

Troubleshooting_Workflow start Broad or Missing N-H Signal Observed q1 Is the peak completely missing? start->q1 check_solvent Check Solvent: Is it protic (D₂O, CD₃OD)? q1->check_solvent protic_yes Yes: Signal exchanged with Deuterium. Re-run in a dry, aprotic solvent (CDCl₃, Benzene-d₆). check_solvent->protic_yes Yes protic_no No: Proceed to sharpen the peak. check_solvent->protic_no No d2o_shake Perform D₂O Shake Does the broad peak disappear? protic_no->d2o_shake d2o_yes Yes: Confirmed as exchangeable N-H. Proceed with sharpening techniques. d2o_shake->d2o_yes Yes d2o_no No: Peak is not from a labile proton. Re-evaluate structure/impurities. d2o_shake->d2o_no No low_temp Run Low-Temperature NMR (-20°C to -60°C) Does the peak sharpen? d2o_yes->low_temp low_temp_yes Yes: Exchange is slowed. Use this temperature for further 2D NMR (e.g., HMBC) if needed. low_temp->low_temp_yes low_temp_no No: Exchange remains fast or broadening is dominated by quadrupolar effects. low_temp->low_temp_no end Sharp N-H Signal Achieved low_temp_yes->end dry_sample Re-prepare sample with extreme care for dryness. Does the peak sharpen? low_temp_no->dry_sample dry_yes Yes: Intermolecular exchange was the primary issue. dry_sample->dry_yes dry_sample->end No, but other issues may be mitigated. dry_yes->end

Caption: A workflow for troubleshooting broad N-H signals in pyrazole NMR.

Summary of Key Factors and Solutions

Problem Primary Cause(s) Recommended Solution(s) Underlying Principle
Very Broad or "Hump-like" N-H Signal - Fast Chemical Exchange (Tautomerism) - Intermolecular Proton Exchange with H₂O - ¹⁴N Quadrupolar Relaxation1. Run NMR at lower temperatures. 2. Use a very dry, aprotic solvent. 3. Vary the sample concentration.1. Slows the kinetics of exchange processes. 2. Minimizes exchange partners for the N-H proton. 3. Affects the rate of intermolecular exchange.
Completely Absent N-H Signal - Use of a protic deuterated solvent (e.g., D₂O, CD₃OD) - Extremely rapid chemical exchange causing the peak to broaden into the baseline.1. Re-run the sample in a dry, aprotic solvent. 2. Perform a D₂O shake on a sample in an aprotic solvent to confirm it was an exchangeable proton.1. Prevents H/D exchange with the solvent. 2. Confirms the identity of the missing peak as a labile proton.
Difficulty in Assigning C3/C5 Positions - Broad N-H signal prevents observation of long-range couplings.1. Sharpen the N-H peak using low temperature or solvent optimization. 2. Run a ¹H-¹³C HMBC experiment.1. Creates a resolvable proton signal. 2. The N-H proton will show correlations to C3 and C5, allowing for their definitive assignment.

References

  • Al-Badr, A. A. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Elguero, J. et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Elguero, J. et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]

  • Elguero, J. et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Tavares, L. C. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • Elguero, J. et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • Various Authors. (2014). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? ResearchGate. [Link]

  • Various Authors. (2015). 1H NMR Broad peaks. Chemistry Stack Exchange. [Link]

  • Al-Jibouri, M. N. (2018). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • Al-Badr, A. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Klein, M. et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(19), 194308. [Link]

  • Faure, R. et al. (1983). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 21(11), 707-710. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

  • Reddit User. (2025). Why are my NMR signals unexpectedly broad??? Reddit. [Link]

  • Claramunt, R. M. et al. (1983). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Bulletin des Sociétés Chimiques Belges, 92(4), 351-365. [Link]

  • Wawer, I. et al. (2016). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. ARKIVOC, 2016(4), 22-43. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs Blog. [Link]

  • Hansen, P. E. (2012). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 17(4), 4381-4416. [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • Krchnak, V. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega, 6(27), 17765-17774. [Link]

  • Elguero, J. et al. (1994). 15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry, 32(10), 585-590. [Link]

  • Foces-Foces, C. et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7764-7775. [Link]

  • Clark, J. (2014). 14.17: The Use of Deuterium in ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. Chemistry LibreTexts. [Link]
    
  • Nikpassand, M. et al. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Chinese Chemical Letters, 22(10), 1155-1158. [Link]

  • Moreno-García, P. et al. (2020). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Crystals, 10(11), 1033. [Link]

  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Technical Support Center: Purification Strategy for Separating Pyrazole Regioisomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the often-formidable challenge of separating pyrazole regioisomers. The formation of isomeric mixtures during synthesis is a common hurdle, and their separation is critical, as different regioisomers can exhibit vastly different biological activities and physicochemical properties.[1][2]

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to develop robust and efficient purification strategies using column chromatography. We will move beyond generic advice and delve into the causality behind experimental choices, grounding our protocols in the fundamental principles of chromatographic science.

Understanding the Challenge: Why Are Pyrazole Regioisomers So Difficult to Separate?

The primary difficulty in separating pyrazole regioisomers stems from their very similar physical properties.[3] Regioisomers have the same molecular formula and functional groups, differing only in the spatial arrangement of substituents on the pyrazole core. This results in subtle differences in polarity, dipole moment, and steric hindrance, which are the very handles we use to achieve chromatographic separation.

The key to a successful separation lies in exploiting these minor differences through the careful selection of stationary and mobile phases. The interaction between the pyrazole molecule and the stationary phase is primarily governed by:

  • Hydrogen Bonding: The sp² hybridized pyridine-like nitrogen and the acidic pyrrole-like NH group (in N-unsubstituted pyrazoles) can act as hydrogen bond acceptors and donors, respectively, interacting with the silanol groups (Si-OH) on the surface of silica gel.[4]

  • Dipole-Dipole Interactions: The pyrazole ring possesses a significant dipole moment. The position of electron-withdrawing or electron-donating substituents dramatically influences the overall dipole moment of the molecule, affecting its affinity for the polar stationary phase.

  • Steric Hindrance: The accessibility of the nitrogen atoms for interaction with the stationary phase can be sterically hindered by bulky substituents at adjacent positions. This steric effect can be a powerful tool for differentiating isomers.

Troubleshooting Guides & Method Development

Issue 1: Co-elution or Poor Resolution of Regioisomers on Silica Gel

This is the most common problem encountered. Your Thin Layer Chromatography (TLC) shows spots that are either completely overlapping or have a separation factor (α) very close to 1.

dot graph TD { A[Start: Co-elution on TLC] --> B{Assess Polarity Difference}; B --> C[Systematic Solvent Screening]; C --> D{Is Separation Achieved?}; D -- Yes --> E[Optimize & Scale-Up]; D -- No --> F[Modify Stationary Phase]; F --> G{Try Alumina or Reversed-Phase}; G -- Success --> E; G -- Failure --> H[Consider Derivatization]; } node C [style=filled,fillcolor="#FBBC05",fontcolor="#202124"] node F [style=filled,fillcolor="#FBBC05",fontcolor="#202124"] node G [style=filled,fillcolor="#FBBC05",fontcolor="#202124"] node H [style=filled,fillcolor="#EA4335",fontcolor="#FFFFFF"] node E [style=filled,fillcolor="#34A853",fontcolor="#FFFFFF"] subgraph "Phase 1: Mobile Phase Optimization" B; C; D; end subgraph "Phase 2: Stationary Phase & Advanced Strategies" F; G; H; end

Caption: Initial troubleshooting workflow for co-elution.

  • Systematic TLC Analysis: The foundation of any good separation is a thorough TLC analysis. Do not rely on a single solvent system.

    • Objective: Find a solvent system that provides a retention factor (Rƒ) of ~0.3 for the target compound and maximizes the difference in Rƒ (ΔRƒ) between the isomers.[5]

    • Procedure:

      • Prepare stock solutions of your crude mixture.

      • Spot the mixture on a silica gel TLC plate.

      • Develop plates in a variety of solvent systems with varying polarities. Start with a non-polar solvent like hexanes or heptane and gradually increase the concentration of a more polar solvent like ethyl acetate or diethyl ether.[6]

      • Visualize the spots using a UV lamp and/or an appropriate chemical stain.

      • Calculate the Rƒ values for each spot in each solvent system.

  • Exploiting Solvent Selectivity: If simple binary mixtures (e.g., hexane/ethyl acetate) fail, introduce a third solvent to alter the selectivity. Solvents are classified by their properties (proton donor, proton acceptor, dipole moment) in the solvent selectivity triangle. Adding a small percentage of a solvent from a different class can dramatically change the interactions.

    • Example: If you are using hexane/ethyl acetate, try adding 1-5% of methanol, dichloromethane, or acetone to your mobile phase. Methanol, for instance, is a strong hydrogen bond donor and can disrupt the analyte-silica interaction in a way that differs between isomers.

  • Using Additives for Basic Pyrazoles: The basic nature of the pyrazole nitrogens can lead to strong interactions with acidic silanol groups on the silica surface, causing significant peak tailing and poor resolution.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.[3]

    • Protocol: Add 0.1-1% triethylamine (TEA) to your mobile phase.[3] The TEA will preferentially interact with the active silanol sites, leading to more symmetrical peaks and often improving the separation of the pyrazole isomers.

Mobile Phase Strategy Rationale Typical Starting Point
Binary Gradient Varying polarity to find the "sweet spot" for separation.Hexane/Ethyl Acetate (95:5 to 70:30)[6]
Ternary Mixture Introducing a new interaction type (e.g., H-bond donation).Hexane/EtOAc/MeOH (e.g., 85:10:5)
Basic Additive Deactivates acidic silanol sites, reducing peak tailing.Hexane/EtOAc + 0.5% Triethylamine[3]
Issue 2: Separation is Achieved on TLC, but Fails on the Column

This frustrating issue often comes down to improper column packing and loading technique.

  • Column and Stationary Phase Amount:

    • Use a sufficient amount of silica gel. A common rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[5] For difficult separations, this ratio can be increased to 1:100 or more.

    • Choose a long, thin column over a short, wide one to maximize the number of theoretical plates and improve resolution.

  • Packing the Column:

    • Slurry Packing: Prepare a slurry of silica gel in your initial, non-polar mobile phase.[5] Pour the slurry into the column and use gentle pressure or tapping to create a uniform, stable bed. A well-packed column is crucial for preventing band broadening.

  • Sample Loading:

    • Dry Loading (Recommended for difficult separations): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique ensures that the sample is introduced to the column in a very narrow band, which is critical for good resolution.

    • Wet Loading: Dissolve your sample in the weakest possible solvent (ideally, your starting mobile phase). Use the absolute minimum volume required for dissolution. A large volume of a strong solvent will carry your sample down the column in a broad band before the chromatography even begins.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for pyrazole regioisomers?

A1: Normal-phase chromatography on silica gel is the most common and often the first approach for purifying synthetic intermediates like pyrazole regioisomers.[3][7] This is because the typical solvents (hexanes, ethyl acetate) are volatile and easily removed. However, reversed-phase (e.g., C18) chromatography can be a powerful alternative, especially if normal-phase fails.[3] The separation mechanism is different (hydrophobic interactions), which may provide the necessary selectivity to resolve isomers that are inseparable on silica.

Q2: My pyrazole has an acidic proton (N-H). How does this affect the separation?

A2: The N-H proton is a hydrogen bond donor and can interact strongly with the silanol groups of silica gel. This interaction is often beneficial as it provides a strong handle for retention. However, the acidity of this proton means that the pyrazole can exist in different tautomeric forms or aggregation states, which can complicate the separation.[8] Ensuring a consistent, anhydrous mobile phase can help to achieve reproducible results.

Q3: I have two regioisomers where the only difference is a methyl group at position 3 vs. position 5. How can I separate them?

A3: This is a classic challenge. The key is to look for subtle differences in steric hindrance. A substituent at position 5 is adjacent to the N-1 substituent, while a group at position 3 is not. This can lead to differences in how the pyridine-like nitrogen at position 2 can interact with the silica gel. The isomer with the less sterically hindered nitrogen may interact more strongly and thus have a longer retention time. You will likely need to screen several solvent systems with fine polarity adjustments to exploit this small difference.

Q4: Can I use an automated flash chromatography system?

A4: Absolutely. Automated flash systems are ideal for separating pyrazole regioisomers. They allow for the use of pre-packed columns (ensuring high efficiency) and precise gradient optimization. You can translate your optimized TLC conditions to a shallow gradient on the flash system. For example, if your isomers separate well on TLC with 15% Ethyl Acetate in Hexane, you might run a gradient from 5% to 25% Ethyl Acetate over 10-20 column volumes on the flash system.

G

Caption: A typical workflow for flash chromatography purification.

Q5: Besides chromatography, are there other methods to separate pyrazole regioisomers?

A5: Yes. While chromatography is the workhorse, other techniques can be employed, sometimes in conjunction with chromatography.

  • Recrystallization: If one regioisomer is significantly more abundant or has different crystallization properties, fractional recrystallization can be highly effective.[3] This requires screening various solvents to find one in which the isomers have different solubilities.

  • Salt Formation: The basic nitrogen atoms can be exploited.[3] Treating the isomeric mixture with an acid may lead to the formation of salts with different solubilities, allowing for separation by crystallization.

  • Derivatization: In some cases, it may be easier to separate the isomers after a chemical modification. For example, protecting a functional group could alter the polarity or steric profile enough to enable separation. The protecting group is then removed after purification.

By systematically applying these principles and protocols, you can turn the art of separating challenging pyrazole regioisomers into a reliable and efficient science.

References

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. Available from: [Link]

  • Yadav, V. K., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Available from: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • Thuijl, J. van, et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available from: [Link]

  • Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Indrayanto, G. (2016). Answer to "I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?". ResearchGate. Retrieved from [Link]

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Radi, S., et al. (2024). Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water. Environmental Science and Pollution Research, 31(1), 1-16. Available from: [Link]

  • Sorbent Technologies, Inc. (2023). Preparative chromatography columns. Retrieved from [Link]

  • Wang, C., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3328. Available from: [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2014). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. Retrieved from [Link]

  • Da Pont, M., et al. (2004). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Reactive and Functional Polymers, 61(2), 225-233. Available from: [Link]

  • LCGC International. (n.d.). Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. Retrieved from [Link]

  • Yakovleva, E. S., et al. (2012). Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. Russian Journal of Inorganic Chemistry, 57(2), 181-187. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the Mobile Phase Composition. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-693.
  • Radhakrishnan, S., et al. (2020). Hydrogen bonding to oxygen in siloxane bonds drives liquid phase adsorption of primary alcohols in high-silica zeolites. Chemical Science, 11(20), 5218–5225. Available from: [Link]

  • Guzei, I. A., & Spencer, L. C. (2010). Intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) as a consequence of ligand steric bulk. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), m335–m338. Available from: [Link] cobaltII_as_a_consequence_of_ligand_steric_bulk

  • Whitby, C. P., et al. (2018). Understanding the role of hydrogen bonding in the aggregation of fumed silica particles in triglyceride solvents. Journal of Colloid and Interface Science, 527, 1–9. Available from: [Link]

  • ResearchGate. (2022). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach. Retrieved from [Link]

  • ResearchGate. (2019). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2023). Utilization of Pyrazole-Perimidine Hybrids Bearing Different Substituents as Corrosion Inhibitors for 304 Stainless Steel in Acidic Media. Retrieved from [Link]

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Technical Support Center: Optimizing Buchwald-Hartwig Coupling of N-Boc Piperazine with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of N-Boc piperazine with aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The Palladium-catalyzed Buchwald-Hartwig amination stands out as a versatile and widely adopted method for its synthesis.[1][2][4][5]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to empower you to overcome common challenges and achieve optimal results in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of the aryl halide, and I'm isolating mostly starting material. What are the likely causes and how can I fix this?

Answer: Low or no yield is one of the most common yet frustrating issues. The problem often lies within the catalytic cycle's efficiency. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount.[1] For electron-rich or sterically hindered aryl halides, standard catalysts may fail.

    • Probable Cause: The initial oxidative addition of the aryl halide to the Pd(0) center is likely the rate-limiting step and may be inefficient.

    • Solution:

      • Switch to a More Active Ligand: For challenging substrates, especially aryl chlorides, consider switching to more electron-rich and sterically bulky phosphine ligands like RuPhos, XPhos, or BrettPhos.[1] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step.

      • Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined Pd pre-catalyst. Pre-catalysts offer better stability and more reliable formation of the active catalytic species.[6]

  • Base Selection: The base plays a critical role in the deprotonation of the N-Boc piperazine, facilitating its entry into the catalytic cycle.[6]

    • Probable Cause: The chosen base may be too weak to deprotonate the N-Boc piperazine effectively, or it may have poor solubility in the reaction solvent.

    • Solution:

      • Stronger Bases: For less reactive aryl halides, a strong base like sodium tert-butoxide (NaOt-Bu) is often necessary.[6]

      • Solubility Considerations: If using carbonate bases (e.g., Cs₂CO₃, K₃PO₄), ensure vigorous stirring as they are often insoluble.[6] The choice of solvent can also impact the base's effectiveness.

  • Reaction Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures.

    • Probable Cause: The reaction temperature may be insufficient to overcome the activation energy barrier, particularly for the oxidative addition or reductive elimination steps.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[2] The choice of a higher-boiling solvent like toluene or dioxane can facilitate this.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Bis-Arylation)

Question: I'm observing significant side product formation, including the hydrodehalogenation of my aryl halide and/or the formation of the bis-arylated piperazine. How can I suppress these unwanted reactions?

Answer: The formation of side products points to competing reaction pathways. Addressing this requires fine-tuning the reaction conditions to favor the desired C-N bond formation.

  • Hydrodehalogenation (Replacement of Halogen with Hydrogen):

    • Probable Cause: This side reaction can occur due to the presence of water or other protic sources, or via a competing β-hydride elimination pathway if the ligand or substrate allows for it.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use oven-dried glassware and maintain an inert atmosphere (e.g., argon or nitrogen).

      • Ligand Choice: Certain ligands are more prone to promoting side reactions. Experiment with different ligands to find one that favors the desired coupling.

  • Bis-Arylation of Piperazine:

    • Probable Cause: While the Boc group on one nitrogen of the piperazine significantly reduces its nucleophilicity, under harsh conditions or with highly reactive catalysts, double arylation can occur.[7] This is more common when using unprotected piperazine.

    • Solution:

      • Stoichiometry Control: Use a slight excess of N-Boc piperazine (1.2-1.5 equivalents) relative to the aryl halide.[2]

      • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can often reduce the rate of the undesired second arylation.

      • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and quench it once the starting aryl halide is consumed.

Issue 3: Decomposition of Starting Materials or Product

Question: My starting materials seem to be degrading under the reaction conditions, leading to a complex mixture and low yield of the desired product. What could be causing this?

Answer: Decomposition can be a significant issue, especially with sensitive functional groups on the aryl halide or potential instability of the N-Boc piperazine at high temperatures.

  • Probable Cause:

    • Harsh Base: Strong bases like NaOt-Bu can be incompatible with base-sensitive functional groups (e.g., esters, ketones) on the aryl halide.[6][8]

    • Thermal Degradation: N-Boc piperazine and other piperazine derivatives can undergo thermal degradation at elevated temperatures over extended periods.[9][10][11]

    • Oxidative Degradation: Although less common under an inert atmosphere, trace oxygen can lead to oxidative degradation of the catalyst and other reaction components.

  • Solution:

    • Milder Base: If your substrate is base-sensitive, switch to a milder base such as Cs₂CO₃ or K₃PO₄.[6]

    • Lower Reaction Temperature: If possible, screen for catalyst/ligand systems that are active at lower temperatures.

    • Degas Solvents: Thoroughly degas your reaction solvent to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide is best to use: iodide, bromide, or chloride?

A1: The reactivity order in Buchwald-Hartwig amination is generally Ar-I > Ar-Br > Ar-Cl.[6] However, aryl chlorides are often more commercially available and cost-effective. For aryl chlorides, more specialized and electron-rich ligands (e.g., XPhos, RuPhos) are typically required to achieve good yields.[7] Aryl iodides, while highly reactive, can sometimes inhibit the catalyst.[6] Aryl bromides often provide a good balance of reactivity and availability.

Q2: What is the optimal ratio of N-Boc piperazine to aryl halide?

A2: A slight excess of N-Boc piperazine, typically in the range of 1.2 to 1.5 equivalents, is recommended.[2] This helps to ensure complete consumption of the often more valuable aryl halide and can help drive the reaction to completion.

Q3: How do I choose the right solvent for my reaction?

A3: The most common solvents for Buchwald-Hartwig aminations are toluene, dioxane, and THF.[6] Your choice will depend on the required reaction temperature and the solubility of your substrates and reagents. Toluene and dioxane are suitable for higher temperatures (up to 110 °C), while THF is used for lower temperature reactions. Ensure the solvent is anhydrous and degassed.

Q4: Can I run the reaction open to the air?

A4: It is strongly recommended to run Buchwald-Hartwig reactions under an inert atmosphere (argon or nitrogen).[2] The Pd(0) catalytic species is sensitive to oxygen, and exposure to air can lead to catalyst deactivation and lower yields. While some modern pre-catalysts are air-stable for handling, the reaction itself should be performed under inert conditions.

Q5: My N-Boc piperazine seems to be of poor quality. How can I purify it?

A5: Impurities in N-Boc piperazine can negatively impact the reaction. It can be purified by recrystallization or by flash column chromatography on silica gel.

Data Summary Tables

Table 1: Recommended Ligands for Different Aryl Halides

Aryl Halide TypeRecommended LigandsRationale
Aryl Bromides/Iodides (Electron-rich/neutral)XantPhos, BINAPGood general-purpose ligands for more reactive halides.
Aryl Bromides/Iodides (Electron-poor/hindered)RuPhos, SPhosIncreased steric bulk and electron density facilitate coupling with challenging substrates.
Aryl ChloridesXPhos, RuPhos, BrettPhosHighly electron-rich and sterically demanding ligands are necessary to promote the difficult oxidative addition of aryl chlorides.[1]

Table 2: Common Bases and Their Properties

BasepKa of Conjugate AcidTypical Use CasesConsiderations
Sodium tert-butoxide (NaOt-Bu)~19General purpose, especially for less reactive aryl halides.Strong base, may not be compatible with base-sensitive functional groups.[6]
Cesium Carbonate (Cs₂CO₃)~10Good for substrates with base-sensitive functional groups.Milder base, may require higher temperatures or more active catalysts. Good solubility in some organic solvents.[6]
Potassium Phosphate (K₃PO₄)~12.3A good alternative to carbonate bases.Milder than alkoxides.

Visualizing the Process

General Reaction Scheme

G ArylX Aryl Halide (X = Cl, Br, I) plus1 + ArylX->plus1 Product N-Aryl-N'-Boc-Piperazine ArylX->Product BocPip N-Boc Piperazine plus2 + BocPip->plus2 BocPip->Product plus1->BocPip Base Base plus2->Base Catalyst Pd Catalyst/Ligand Base->Product Solvent Solvent, Heat Solvent->Product

Caption: General scheme for Buchwald-Hartwig amination of N-Boc piperazine.

Troubleshooting Workflow

G Start Low or No Yield CheckCatalyst Is the Catalyst/Ligand System Appropriate for the Substrate? Start->CheckCatalyst SwitchLigand Switch to a more electron-rich, bulky ligand (e.g., RuPhos, XPhos) CheckCatalyst->SwitchLigand No CheckBase Is the Base Strong/Soluble Enough? CheckCatalyst->CheckBase Yes UsePrecatalyst Use a Pd Pre-catalyst SwitchLigand->UsePrecatalyst UsePrecatalyst->CheckBase StrongerBase Switch to a stronger base (e.g., NaOtBu) CheckBase->StrongerBase No CheckTemp Is the Reaction Temperature Sufficient? CheckBase->CheckTemp Yes StrongerBase->CheckTemp IncreaseTemp Increase Temperature (80-110 °C) CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseTemp->Success

Caption: Decision-making workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), N-Boc-piperazine (1.5 mmol, 1.5 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[2]

  • Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the ligand (e.g., XantPhos, 0.04 mmol, 4 mol %).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Transfer: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube, followed by the catalyst/ligand mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Procedure for Challenging Aryl Chlorides
  • Preparation: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv.), N-Boc-piperazine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst: Add the RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol %).

  • Inert Atmosphere: Seal the Schlenk tube, evacuate, and backfill with argon three times.

  • Solvent: Add anhydrous, degassed dioxane (5 mL).

  • Reaction: Heat the mixture to 110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Available at: [Link]

  • Thermal degradation of novel piperazine-based amine blends for CO2 capture. ResearchGate. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Lethbridge Research Repository. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Novel route to azobenzenes via Pd-catalyzed coupling reactions of aryl hydrazides with aryl halides, followed by direct oxidations. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: Microwave Irradiation vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacology. This five-membered heterocyclic ring is a privileged structure found in numerous blockbuster drugs, from the anti-inflammatory celecoxib to the tranquilizer zaleplon. The efficiency and elegance of its synthesis are therefore not merely academic pursuits but critical factors in the rapid discovery and development of new chemical entities.

This guide provides an in-depth comparative analysis of the two primary methodologies for pyrazole synthesis: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). We will move beyond simple protocol listings to explore the causality behind experimental choices, offering a clear, data-driven perspective to inform your synthetic strategy.

The Foundation: Conventional Pyrazole Synthesis

For over a century, the synthesis of pyrazoles has been dominated by conventional heating methods, most notably the Knorr pyrazole synthesis first described in 1883.[1] This foundational method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, heated under reflux for extended periods.

Conventional heating relies on the transfer of thermal energy through conduction and convection. The vessel is heated externally, and this heat is slowly and often unevenly transferred to the solvent and then to the reactants. This process is inherently inefficient and suffers from several drawbacks:

  • Prolonged Reaction Times: Reactions can take anywhere from several hours to multiple days to reach completion.[2][3]

  • Lower Yields: The long exposure to high temperatures can lead to the formation of by-products and degradation of the desired compound, often resulting in yields below 70%.[4]

  • High Energy Consumption: Maintaining reflux conditions for extended periods is energy-intensive.

  • Solvent Limitations: The reaction temperature is limited by the boiling point of the solvent used at standard pressure.

Despite these limitations, conventional methods are well-established and can be suitable for large-scale synthesis where specialized microwave equipment may be impractical.

The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)

The advent of microwave-assisted organic synthesis has revolutionized heterocyclic chemistry. Unlike the surface-level heating of conventional methods, microwave irradiation employs dielectric heating.[5][6] Polar molecules and ions within the reaction mixture couple directly with the oscillating electric field of the microwaves, leading to rapid, uniform, and volumetric heating.[5][7] This "superheating" effect provides a dramatic acceleration of chemical reactions.[6]

The advantages of MAOS in pyrazole synthesis are significant and well-documented:

  • Drastic Reduction in Reaction Time: Reaction times are often reduced from hours to mere minutes.[3][7]

  • Increased Yields and Purity: The rapid heating minimizes the time for side reactions to occur, often leading to higher yields and cleaner reaction profiles.[2][8]

  • Enhanced Efficiency: The direct energy transfer is highly efficient, aligning with the principles of green chemistry.[9][10]

  • Solvent-Free Possibilities: In some cases, reactions can be run between neat reagents, eliminating the need for solvents entirely.[5][11]

Head-to-Head: A Data-Driven Comparison

The empirical evidence overwhelmingly demonstrates the superiority of microwave-assisted methods for the synthesis of pyrazole derivatives in a research setting. The following table summarizes data from various studies, directly comparing the two approaches for the synthesis of analogous compounds.

Synthesis Method Reactants Reaction Time Yield (%) Reference
Conventional 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde + benzohydrazide7–9 hours65-81%[3]
Microwave 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde + benzohydrazide9–10 minutes79-92%[3]
Conventional Enones + Semicarbazide hydrochloride5 days (for a two-step synthesis)Not specified[2]
Microwave Enones + Semicarbazide hydrochloride2 hours (for the same two-step synthesis)82-96%[2]
Conventional Chalcones + HydrazineNot specified<70%[4]
Microwave Chalcones + Hydrazine2-4 minutes81-89%[2]
Conventional General Pyrazoline SynthesisHours55-75%[10]
Microwave General Pyrazoline SynthesisMinutes79-89%[10]

The causality behind these dramatic differences lies in the heating mechanism. Microwave energy is transferred directly to the polar reactants, rapidly increasing their internal energy and allowing them to overcome the activation energy barrier for the cyclocondensation reaction much more effectively than the slow, indirect heating of an oil bath. This rapid, localized heating ensures that the desired reaction proceeds to completion before significant degradation or side-product formation can occur.

Visualizing the Synthetic Workflow

The choice between methods impacts the entire laboratory workflow. A microwave-assisted approach streamlines the process, enabling faster iteration and library synthesis, a crucial advantage in drug discovery.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave Synthesis Workflow c1 Setup Reflux Apparatus (Flask, Condenser, Heating Mantle) c2 Add Reactants & Solvent c1->c2 c3 Heat to Reflux (Slow, Gradual Heating) c2->c3 c4 Maintain Reflux (Hours to Days) c3->c4 c5 Cool Down & Workup c4->c5 m4 Irradiate (Rapid, Direct Heating) m1 Combine Reactants in Microwave Vial m2 Seal Vial & Place in Reactor m1->m2 m3 Program Time, Temp, Power m2->m3 m3->m4 m5 Cool Down & Workup m4->m5

Caption: Comparative workflow for pyrazole synthesis.

A Practical Guide: Experimental Protocols

To translate theory into practice, here are representative, step-by-step protocols for both synthetic approaches.

Protocol 1: Conventional Knorr-Type Pyrazolone Synthesis

This protocol is adapted from standard procedures for synthesizing a pyrazolone via the reaction of a β-ketoester with a hydrazine.[12]

  • Reaction Setup: In a 20-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (3 mmol, 1 eq) and phenylhydrazine (3.3 mmol, 1.1 eq).

  • Solvent and Catalyst: Add 5 mL of ethanol as the solvent, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the flask in a heating mantle or oil bath and heat the reaction mixture to reflux (approximately 80-100°C).

  • Reaction Monitoring: Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), comparing against the starting materials.

  • Workup and Isolation: Once the starting material is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure. Add 10 mL of cold water to the residue to precipitate the product.

  • Purification: Collect the crude solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol is a generalized procedure based on multiple successful microwave-assisted pyrazole syntheses.[2][8]

  • Reaction Setup: In a 10-mL microwave reaction vial equipped with a small magnetic stir bar, combine the α,β-unsaturated carbonyl compound (chalcone) (1 mmol, 1 eq) and phenylhydrazine (1.1 mmol, 1.1 eq).

  • Solvent/Catalyst: Add 3 mL of ethanol containing a catalytic amount of acetic acid (2 drops).

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated laboratory microwave reactor.

  • Reaction Conditions: Irradiate the mixture at a constant temperature of 100°C (power will modulate to maintain temperature) for 10 minutes.

  • Workup and Isolation: After the irradiation is complete, cool the vial to room temperature using a compressed air stream. The product will often crystallize directly in the vial.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Decision Framework: Which Method to Choose?

While microwave synthesis offers clear advantages for speed and efficiency in a discovery context, conventional heating may still be preferred in specific scenarios. This decision tree can guide your choice.

DecisionTree start Start: Pyrazole Synthesis Project q1 Goal: Rapid Library Synthesis or Method Development? start->q1 q2 Scale of Reaction? q1->q2 No use_mw Choose Microwave Synthesis (MAOS) q1->use_mw Yes q3 Access to Microwave Reactor? q2->q3 Lab/Pilot Scale (<10g) consider_conv Consider Conventional Heating (May be more practical) q2->consider_conv Large Scale (>10g) q3->use_mw Yes use_conv Choose Conventional Heating q3->use_conv No

Sources

A Senior Application Scientist's Guide to Amine Protection in Piperazine Synthesis: A Comparative Analysis of Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Protecting Groups in Piperazine Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2][3] As a symmetrical diamine, however, the selective functionalization of its two nitrogen atoms presents a classic synthetic challenge. Uncontrolled reactions often lead to mixtures of mono-substituted, di-substituted, and starting materials, complicating purification and reducing yields.[4][5]

To achieve regioselectivity and construct complex, unsymmetrically substituted piperazine derivatives, a robust protecting group strategy is not just advantageous—it is essential.[4] This guide provides an in-depth comparison of the three most ubiquitous amine-protecting groups in this context: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights into the stability, orthogonality, and practical application of each group. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic campaigns.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common protecting group for piperazine, prized for its ease of installation, general stability, and straightforward, acid-labile removal.

Mechanism and Chemical Principles

Boc protection proceeds via the nucleophilic attack of a piperazine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Deprotection is achieved under strong acidic conditions.[6][7] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine as its corresponding acid salt. The generation of the stable tert-butyl cation is the thermodynamic driving force for the cleavage.[8]

Boc_Protection_Deprotection Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine (Boc)₂O, Base (e.g., NaHCO₃, TEA) Deprotected_Piperazine Piperazine Salt Boc_Piperazine->Deprotected_Piperazine Strong Acid (TFA or HCl) Deprotected_Piperazine->Piperazine Basic Workup (e.g., aq. NaOH)

Caption: Boc protection and deprotection cycle for piperazine.

Stability and Orthogonality

The Boc group is highly stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it an excellent choice for multi-step syntheses.[6] Its stability to base allows for orthogonal protection schemes where a base-labile group, like Fmoc, can be selectively removed in the presence of Boc.[6]

Advantages & Disadvantages for Piperazine Synthesis
  • Advantages: High yields for mono-protection, excellent stability to a wide range of reagents, and relatively low cost of (Boc)₂O. The deprotection is often clean and high-yielding.

  • Disadvantages: The harsh acidic conditions required for deprotection (e.g., neat TFA or 4M HCl in dioxane) are not compatible with other acid-sensitive functional groups, such as tert-butyl esters or acetals.[8] The generation of the reactive tert-butyl cation can also lead to side reactions (t-butylation) with nucleophilic residues if scavengers are not used.[8]

Experimental Protocol 1: Boc-Protection of Piperazine

  • Setup: Dissolve piperazine (10.0 g, 116 mmol, 2.5 eq) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 10.1 g, 46.4 mmol, 1.0 eq) in DCM (100 mL). Add this solution dropwise to the stirred piperazine solution over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl piperazine-1-carboxylate as a white solid. (Typical Yield: >90%).

Experimental Protocol 2: Boc-Deprotection

  • Setup: Dissolve N-Boc-piperazine derivative (1.0 g, 5.37 mmol) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (20 mL) at room temperature. Note: For substrates sensitive to t-butylation, add scavengers like triisopropylsilane (TIS, 2-5% v/v).[8]

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor completion by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Isolation (as free base): Dissolve the resulting crude salt in water (20 mL).[8] Basify the aqueous solution to pH >11 by the slow addition of solid KOH or concentrated NaOH solution while cooling in an ice bath.[9]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9] Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperazine.

The Classic: Carboxybenzyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in the 1_930s, the Cbz group is a foundational amine protecting group, renowned for its stability and unique removal via hydrogenolysis.[10]

Mechanism and Chemical Principles

Cbz protection is typically achieved by reacting piperazine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base like triethylamine (TEA).[10]

Deprotection is classically performed by catalytic hydrogenolysis.[10] The reaction involves the oxidative addition of the benzyl C-O bond to the surface of a palladium catalyst (Pd/C), followed by hydrogenolysis to generate the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and CO₂.

Cbz_Protection_Deprotection Piperazine Piperazine Cbz_Piperazine N-Cbz-Piperazine Piperazine->Cbz_Piperazine Cbz-Cl, Base (e.g., Na₂CO₃) Deprotected_Piperazine Piperazine Cbz_Piperazine->Deprotected_Piperazine H₂, Pd/C (Hydrogenolysis)

Caption: Cbz protection and deprotection cycle for piperazine.

Stability and Orthogonality

The Cbz group is stable to most acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[10] This allows for complex synthetic strategies where, for example, a Cbz group can remain intact during the acidic removal of a Boc group or the basic removal of an Fmoc group.

Advantages & Disadvantages for Piperazine Synthesis
  • Advantages: Excellent stability to a wide range of non-reductive conditions. Deprotection conditions are very mild and neutral, leaving most other functional groups untouched. The byproducts (toluene and CO₂) are volatile and easily removed.

  • Disadvantages: The primary limitation is its incompatibility with functional groups that are sensitive to catalytic hydrogenation, such as alkenes, alkynes, some aryl halides, and other benzyl-type protecting groups.[11][12] The catalyst (Pd/C) can be pyrophoric and requires careful handling. For complex molecules, catalyst poisoning by sulfur-containing functional groups can also be an issue.[12] Acid-mediated deprotection is a viable, albeit less common, alternative.[13]

Experimental Protocol 3: Cbz-Protection of Piperazine

  • Setup: Dissolve piperazine (10.0 g, 116 mmol, 2.5 eq) and sodium carbonate (Na₂CO₃, 7.3 g, 69 mmol, 1.5 eq) in a mixture of water (100 mL) and THF (50 mL). Cool to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 7.9 g, 46.4 mmol, 1.0 eq) dropwise while vigorously stirring, keeping the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Extract the mixture with ethyl acetate (2 x 100 mL). Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The product, 1-Cbz-piperazine, can be purified by crystallization or column chromatography.

Experimental Protocol 4: Cbz-Deprotection (Hydrogenolysis)

  • Setup: Dissolve the N-Cbz-piperazine derivative (1.0 g, 4.54 mmol) in methanol or ethanol (25 mL) in a flask suitable for hydrogenation.

  • Catalyst: Add 10% Palladium on carbon (Pd/C, 100 mg, 10% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a water-wet catalyst.

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1 atm) and stir vigorously for 2-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The consumption of starting material and the cessation of H₂ uptake indicate completion.

  • Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Caution: Do not allow the catalyst-laden Celite pad to dry, as it can ignite in air.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

The Orthogonal Specialist: 9-Fluorenylmethoxycarbonyl (Fmoc) Group

While most famous for its role in solid-phase peptide synthesis (SPPS), the Fmoc group is a powerful tool for solution-phase synthesis, offering a base-labile deprotection strategy that is orthogonal to both Boc and Cbz.[14][15]

Mechanism and Chemical Principles

Fmoc protection is installed using reagents like Fmoc-Cl or Fmoc-OSu. The mechanism is analogous to that of Boc and Cbz protection.

Deprotection is achieved via a β-elimination mechanism triggered by a non-nucleophilic base, most commonly a 20% solution of piperidine in DMF.[15][16] The base abstracts the acidic proton on the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene and the unstable carbamic acid, which decarboxylates to the free amine.[16][17]

Fmoc_Protection_Deprotection Piperazine Piperazine Fmoc_Piperazine N-Fmoc-Piperazine Piperazine->Fmoc_Piperazine Fmoc-OSu, Base (e.g., NaHCO₃) Deprotected_Piperazine Piperazine Fmoc_Piperazine->Deprotected_Piperazine 20% Piperidine/DMF (Base)

Caption: Fmoc protection and deprotection cycle for piperazine.

Stability and Orthogonality

The Fmoc group is stable to acidic conditions and hydrogenolysis, making it fully orthogonal to Boc and Cbz groups.[14][15] This tripartite orthogonality is the cornerstone of many complex synthetic strategies, allowing for the sequential deprotection of multiple amine sites within the same molecule.[18]

Advantages & Disadvantages for Piperazine Synthesis
  • Advantages: Deprotection occurs under very mild, non-acidic, and non-reductive conditions. It is the key to orthogonal strategies involving acid-labile (Boc) or hydrogenolysis-labile (Cbz) groups. The progress of deprotection can be monitored by UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.[15]

  • Disadvantages: The Fmoc group is sensitive to any primary or secondary amine bases. The high cost of Fmoc-Cl/Fmoc-OSu can be a drawback for large-scale synthesis. The dibenzofulvene byproduct must be thoroughly removed during workup to prevent its reaction with other nucleophiles. Piperazine itself can serve as the deprotecting agent, which can sometimes complicate reactions if not driven to completion.[17][19]

Experimental Protocol 5: Fmoc-Protection of Piperazine

  • Setup: Dissolve piperazine (5.0 g, 58 mmol, 2.5 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Cool to 0 °C.

  • Reagent Addition: Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 6.0 g, 23.2 mmol, 1.0 eq) in dioxane (50 mL) dropwise over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Add water (100 mL) and extract with ethyl acetate (2 x 150 mL). Wash the combined organic layers with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography to yield 1-Fmoc-piperazine.

Experimental Protocol 6: Fmoc-Deprotection

  • Setup: Dissolve the N-Fmoc-piperazine derivative (1.0 g, 3.24 mmol) in N,N-dimethylformamide (DMF, 16 mL).

  • Reagent Addition: Add piperidine (4 mL) to create a 20% v/v solution.

  • Reaction: Stir the solution at room temperature. The reaction is typically very fast, often complete within 30 minutes. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture to dryness under high vacuum to remove DMF and piperidine.

  • Purification: The residue can be purified by dissolving in a suitable solvent and washing with water to remove the dibenzofulvene-piperidine adduct, followed by extraction and concentration, or directly by column chromatography.

Comparative Analysis and Strategic Selection

Choosing the correct protecting group is a critical decision dictated by the overall synthetic plan, specifically the nature of other functional groups in the molecule and the sequence of planned reactions.

Data Summary Table
CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Protection Reagent (Boc)₂OBenzyl Chloroformate (Cbz-Cl)Fmoc-Cl or Fmoc-OSu
Deprotection Condition Strong Acid (TFA, HCl)[6][8]Catalytic Hydrogenolysis (H₂/Pd-C)[10][12]Secondary Amine Base (20% Piperidine)[15][16]
Stable To: Base, Nucleophiles, H₂/Pd-C[6]Acid, Base, Nucleophiles[10]Acid, H₂/Pd-C[15]
Labile To: Strong Acid[6]H₂/Pd-C[10]Amines/Bases[15]
Key Advantage Robust, cost-effective, good yields.Mild, neutral deprotection; orthogonal to Boc/Fmoc.Orthogonal to Boc/Cbz; very mild deprotection.
Key Disadvantage Harsh acidic deprotection limits substrate scope.[8]Incompatible with reducible groups (alkenes, etc.).[12]Base-lability; higher reagent cost.
Workflow: Orthogonal Synthesis of a 1-Aryl-4-Alkyl-Piperazine

The following diagram illustrates a hypothetical synthetic strategy that leverages the orthogonality of Boc and Cbz protecting groups to synthesize a di-substituted piperazine. This showcases the power of selecting the right combination of protecting groups to achieve a specific synthetic goal.

Orthogonal_Synthesis cluster_start Step 1: Mono-Protection cluster_step2 Step 2: First Substitution (Arylation) cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Second Substitution (Alkylation) cluster_end Final Product Piperazine Piperazine Boc_Pip 1-Boc-Piperazine Piperazine->Boc_Pip (Boc)₂O Aryl_Boc_Pip 1-Aryl-4-Boc-Piperazine Boc_Pip->Aryl_Boc_Pip Ar-X, Pd-catalyst (Buchwald-Hartwig) Aryl_Pip 1-Aryl-Piperazine Aryl_Boc_Pip->Aryl_Pip TFA or HCl Final_Product 1-Aryl-4-Alkyl-Piperazine Aryl_Pip->Final_Product R-X, Base (Alkylation)

Caption: Synthetic workflow for a di-substituted piperazine using a Boc protecting group strategy.

Conclusion

The selection of an amine protecting group for piperazine synthesis is a strategic decision with profound implications for the entire synthetic route.

  • Boc is the reliable workhorse, ideal for syntheses where subsequent steps do not involve acid-sensitive functionalities.

  • Cbz offers a robust alternative, providing orthogonality to acid- and base-labile groups, with the caveat of its sensitivity to reductive conditions.

  • Fmoc is the specialist, enabling elegant orthogonal strategies under mild, base-labile conditions, albeit at a higher cost.

A thorough understanding of the mechanisms, stability profiles, and practical handling of these three groups, as detailed in this guide, empowers the medicinal chemist to navigate the complexities of piperazine functionalization with confidence and precision, ultimately accelerating the drug discovery process.

References

  • Prasanthi, G. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. Available at: [Link]

  • Toro, A. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6886. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. . Available at: [Link]

  • de la Torre, B. G. et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(23), 5694. Available at: [Link]

  • Doležal, M. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 551. Available at: [Link]

  • Ralhan, K. et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. Available at: [Link]

  • Doležal, M. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University. Available at: [Link]

  • Yeh, C.-M. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. . Available at: [Link]

  • Van der Heijden, G. et al. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(19), 16274-16279. Available at: [Link]

  • Studley, J. (2023). To Deprotect and Serve. Scientific Update. Available at: [Link]

  • Repine, J. T. et al. (2002). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of Organic Chemistry, 67(16), 5643–5648. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . Available at: [Link]

  • D'hooghe, M. et al. (2010). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 8(1), 182-187. Available at: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. en.wikipedia.org. Available at: [Link]

  • Neochoritis, C. G. et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 385-419. Available at: [Link]

  • Thomson, R. J. et al. (2014). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Beilstein Journal of Organic Chemistry, 10, 2585–2591. Available at: [Link]

  • Smith, C. D. et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(11), 2494–2501. Available at: [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. . Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. . Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Maulide, N. et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. MedChemComm, 11(7), 1107-1121. Available at: [Link]

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A Researcher's Guide to Strategic Alternatives for N-Boc-Piperazine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in medicinal chemistry, celebrated for its prevalence in over 100 FDA-approved drugs.[1][2] Its utility stems from favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalizable.[2] The N-Boc protecting group strategy for piperazine is a workhorse, offering a reliable method for selective N-functionalization. However, the demands of modern drug discovery—the need for novel intellectual property, improved metabolic stability, and finely tuned pharmacokinetic profiles—necessitate a broader toolkit. This guide provides an in-depth comparison of strategic alternatives to the conventional N-Boc-piperazine synthon, supported by experimental data and detailed protocols for the discerning researcher.

Orthogonal Protecting Group Strategies: Beyond the Boc

While the tert-butyloxycarbonyl (Boc) group is valued for its stability and straightforward acidic cleavage, complex multi-step syntheses often demand orthogonal protecting groups that can be removed under different conditions. This allows for selective deprotection of one nitrogen on the piperazine ring without affecting other acid-labile groups in the molecule.

The Carboxybenzyl (Cbz) Group: A Classic Alternative

The Cbz group is a well-established alternative to Boc, offering robust protection that is typically removed under neutral conditions via catalytic hydrogenation (e.g., Pd/C, H₂).[3][4] This orthogonality is particularly advantageous when the target molecule contains acid-sensitive functionalities such as acetals or tert-butyl esters.

Comparative Performance:

Protecting GroupTypical Deprotection ConditionsOrthogonality to Acid-Labile GroupsKey Considerations
N-Boc Strong acid (e.g., TFA, HCl)LowSimple, reliable, but can cleave other acid-sensitive groups.
N-Cbz Catalytic Hydrogenation (Pd/C, H₂)[3]HighIncompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[4]

Experimental Protocol: Deprotection of N-Cbz-Piperazine

A convenient and practical method for the deprotection of N-Cbz groups involves the use of NaBH₄ and catalytic Pd-C in methanol.[5][6] This method avoids the need for a hydrogen cylinder and proceeds rapidly.

  • Step 1: To a solution of the Cbz-protected piperazine derivative (1.0 mmol) in methanol (10 mL), add 10 mol% Pd/C.

  • Step 2: Cool the mixture to 0 °C and add NaBH₄ (4.0 mmol) portion-wise over 10 minutes.

  • Step 3: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Step 4: Upon completion, carefully quench the reaction with water and filter through a pad of Celite.

  • Step 5: Concentrate the filtrate under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Step 6: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected piperazine.

The Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group, widely used in solid-phase peptide synthesis, is cleaved under basic conditions (e.g., piperidine in DMF), offering another layer of orthogonality.[7][8] This is particularly useful in syntheses where both acid- and reduction-sensitive groups are present.

Workflow for Orthogonal Piperazine Functionalization:

G cluster_0 Orthogonal Protection Strategy Start N-Cbz, N'-Fmoc Piperazine Step1 Selective Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Step1 Step2 Functionalization of free amine Step1->Step2 Step3 Selective Cbz Deprotection (e.g., H2, Pd/C) Step2->Step3 Step4 Functionalization of second amine Step3->Step4 End Differentially Functionalized Piperazine Step4->End

Caption: Orthogonal deprotection workflow for piperazine.

Bioisosteric Replacements: Modulating Physicochemical and Pharmacokinetic Properties

Bioisosteres are chemical groups with similar physical or chemical properties that can produce comparable biological effects.[2][9] Replacing the piperazine ring with a bioisostere is a powerful strategy in drug design to overcome metabolic liabilities, improve pharmacokinetic profiles, and explore new chemical space.[1][10][11]

Homopiperazine (1,4-Diazepane)

Homopiperazine, a seven-membered ring analog, offers a subtle modification to the piperazine scaffold. The increased flexibility of the seven-membered ring can lead to different binding conformations and potentially improved target engagement.

Constrained Bicyclic and Spirocyclic Diamines

Introducing conformational rigidity through bicyclic or spirocyclic systems can offer several advantages, including improved binding affinity and metabolic stability. Examples include 2,5-diazabicyclo[2.2.1]heptanes and 2,6-diazaspiro[3.3]heptanes.[2][12] The replacement of a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[12]

Comparative Physicochemical Properties:

CompoundStructurepKa1pKa2clogP
PiperazineSaturated 6-membered ring with 2 N atoms9.735.35-1.50
HomopiperazineSaturated 7-membered ring with 2 N atoms11.02 (predicted)--0.48
2,6-Diazaspiro[3.3]heptaneSpirocyclic diamine---0.51
2,5-Diazabicyclo[2.2.1]heptaneBicyclic diamine---0.60
Data sourced from BenchChem and requires experimental verification for some bioisosteres.[2]
1,4-Diazepan-2-one and Related Scaffolds

The 1,4-diazepan-2-one scaffold is another important class of piperazine bioisosteres. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[13][14]

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative

A facile synthesis of functionalized 1,4-benzodiazepine derivatives can be achieved via an intramolecular cross-coupling reaction.[13]

  • Step 1: A mixture of 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (0.1 mmol), and N,N-dimethylglycine (0.2 mmol) in a suitable solvent is heated under an inert atmosphere.

  • Step 2: The reaction is monitored by TLC for the formation of the tricyclic intermediate.

  • Step 3: The resulting azetidine-fused 1,4-benzodiazepine can then undergo ring-opening reactions with various nucleophiles to generate diverse 1,4-benzodiazepine derivatives.

Advanced Synthetic Methodologies for Piperazine Analogs

Recent advances in synthetic organic chemistry have provided novel methods for the synthesis of functionalized piperazines, moving beyond traditional N-alkylation and N-arylation reactions.

C-H Functionalization

Direct C-H functionalization of the piperazine ring offers a powerful and atom-economical approach to introduce substituents directly onto the carbon backbone.[15][16][17] Photoredox catalysis has emerged as a particularly mild and efficient method for such transformations.[15][16]

Conceptual Workflow for Photoredox C-H Arylation:

G cluster_1 Photoredox C-H Arylation Start N-Boc-Piperazine + Aryl Halide Step1 Photocatalyst + Light -> Excited State Start->Step1 Reactants Step2 Single Electron Transfer (SET) Step1->Step2 Activation Step3 Formation of α-amino radical Step2->Step3 Radical Generation Step4 Radical Coupling Step3->Step4 C-C Bond Formation End C-H Arylated Piperazine Step4->End Product

Caption: Simplified workflow for photoredox C-H arylation.

MacMillan and coworkers reported one of the earliest examples of photoredox-catalyzed C-H arylation of piperazines with 1,4-dicyanobenzene using an iridium photocatalyst.[16] This method provides a direct route to α-aryl-substituted piperazines.

Asymmetric Synthesis of Carbon-Substituted Piperazines

The development of asymmetric methods to synthesize chiral carbon-substituted piperazines is of great importance, as the stereochemistry of these substituents can have a profound impact on biological activity.[18] Asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones has been successfully employed for the synthesis of highly enantioenriched tertiary piperazin-2-ones.[18]

Conclusion

While N-Boc-piperazine remains a valuable and widely used building block, the exploration of alternatives is crucial for advancing complex molecule synthesis and drug discovery. Orthogonal protecting group strategies provide the flexibility needed for multi-step syntheses. Bioisosteric replacements offer a powerful tool to modulate physicochemical and pharmacokinetic properties, potentially leading to safer and more effective drug candidates. Furthermore, modern synthetic methodologies like C-H functionalization and asymmetric synthesis are expanding the accessible chemical space of piperazine analogs. By strategically employing these alternatives, researchers can enhance their synthetic capabilities and accelerate the development of novel therapeutics.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[Link]

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A Head-to-Head Battle of Heterocycles: Pyrazole vs. Indazole Scaffolds in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Strategic Selection

In the landscape of kinase inhibitor design, the choice of the core heterocyclic scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and pharmacokinetic properties. Among the myriad of options, pyrazole and its benzo-fused analogue, indazole, have emerged as "privileged scaffolds"[1][2]. Both are five-membered nitrogen-containing heterocycles capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. However, the subtle structural and electronic differences between them can lead to significant variations in biological activity. This guide provides an in-depth, data-driven comparison of pyrazole and indazole scaffolds in kinase inhibitors, offering insights to guide rational drug design and development.

At a Glance: Key Differences and Their Implications

FeaturePyrazoleIndazoleImplication in Kinase Inhibitor Design
Structure MonocyclicBicyclic (benzo-fused pyrazole)Increased size and lipophilicity of indazole can lead to enhanced van der Waals interactions but may also impact solubility and cell permeability.
Electronic Properties Electron-rich aromatic systemElectron-rich, with the fused benzene ring influencing electron distributionDifferences in pKa and dipole moment can affect the strength of hydrogen bonds with the kinase hinge and interactions with surrounding residues.
Synthetic Accessibility Generally more straightforward and diverse synthetic routes available[3]Synthesis can be more complex, though various methods have been developed[4].The ease of synthesis can impact the feasibility of generating diverse compound libraries for structure-activity relationship (SAR) studies.
Metabolic Stability Generally considered metabolically stable, but specific substitutions can be sites of metabolism.The fused benzene ring can be a site for oxidative metabolism by cytochrome P450 enzymes.The potential for metabolism on the indazole core needs to be considered and addressed during lead optimization.

The Hinge-Binding Interaction: A Tale of Two Scaffolds

The primary role of both pyrazole and indazole in many kinase inhibitors is to act as a "hinge-binder," forming hydrogen bonds with the backbone amide of a key residue in the hinge region of the kinase ATP-binding pocket. This interaction mimics the adenine portion of ATP and is crucial for anchoring the inhibitor in the active site.

cluster_kinase Kinase Hinge Region cluster_inhibitor Inhibitor Scaffold Hinge_NH Hinge Residue (e.g., Met, Cys) Pyrazole Pyrazole Pyrazole->Hinge_NH H-bond Indazole Indazole Indazole->Hinge_NH H-bond

Figure 1: Generalized hinge-binding interactions of pyrazole and indazole scaffolds.

While both scaffolds can effectively engage the hinge, the additional benzene ring of the indazole provides a larger surface area for potential van der Waals and pi-stacking interactions with nearby hydrophobic residues. This can, in some cases, lead to increased potency. However, this added bulk can also introduce steric clashes or unfavorable interactions, depending on the specific topology of the kinase active site.

Case Study: A Direct Comparison in JNK3 Inhibition

A study on c-Jun N-terminal kinase 3 (JNK3) inhibitors provides a direct comparison of the biological activity of aminopyrazole- and indazole-based compounds[5]. The researchers systematically explored the structure-activity relationships of both series, revealing key differences in their selectivity profiles against p38 MAP kinase.

ScaffoldCompound ExampleJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
Indazole Indazole Analog 110101
Aminopyrazole Aminopyrazole Analog 25>14,000>2800

Data adapted from a study on JNK3 inhibitors.[5]

The data clearly demonstrates that while both scaffolds can yield potent JNK3 inhibitors, the aminopyrazole core offered a significantly better selectivity profile over p38. The authors attribute this to the more planar nature of the pyrazole-based inhibitors, which better fit the smaller active site of JNK3 compared to the larger, more accommodating active site of p38[5]. This highlights a critical principle in drug design: the subtle difference in shape and conformational flexibility between pyrazole and indazole can be exploited to achieve kinase selectivity.

Case Study: Truncation of Indazole to Pyrazole in LRRK2 Inhibitors

In the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease, researchers hypothesized that truncating an indazole scaffold to a 1H-pyrazole could maintain essential hinge-binding interactions while reducing molecular weight and providing access to novel chemical space[4].

ScaffoldCompound ExampleGS-LRRK2 IC50 (nM)
Indazole Indazole 2<1
1H-Pyrazole Pyrazole 3100

Data adapted from a study on LRRK2 inhibitors.[4]

In this instance, the larger indazole scaffold resulted in a more potent inhibitor. This is likely due to the additional interactions of the benzo portion of the indazole within the LRRK2 active site. However, the pyrazole-based compound still demonstrated activity and served as a starting point for further optimization, leading to the development of potent and selective pyrazole-based GS-LRRK2 inhibitors[4]. This case study illustrates that while a direct truncation may lead to a loss of potency, the simpler pyrazole core can be a valuable starting point for fragment-based drug design and lead optimization.

FDA-Approved Kinase Inhibitors: A Tale of Two Scaffolds in the Clinic

Both pyrazole and indazole are well-represented among FDA-approved kinase inhibitors, underscoring the therapeutic value of both scaffolds.

Pyrazole-Containing FDA-Approved Kinase Inhibitors:

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2) used for the treatment of myelofibrosis and polycythemia vera[6][7]. The pyrazole ring is a key hinge-binding element.

  • Crizotinib: An inhibitor of ALK and c-Met, used in the treatment of non-small cell lung cancer.

  • Erdafitinib: A fibroblast growth factor receptor (FGFR) inhibitor for the treatment of urothelial carcinoma.

Indazole-Containing FDA-Approved Kinase Inhibitors:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma[4].

  • Axitinib: A selective inhibitor of VEGFRs used for the treatment of advanced renal cell carcinoma.

  • Entrectinib: An inhibitor of TRK, ROS1, and ALK, used to treat solid tumors with specific genetic fusions.

The successful clinical translation of inhibitors from both classes demonstrates that there is no "one-size-fits-all" answer to the pyrazole versus indazole question. The optimal choice is highly dependent on the specific kinase target and the desired pharmacological profile.

Experimental Protocols for Comparative Evaluation

To rigorously compare the biological activity of pyrazole and indazole-based kinase inhibitors, a series of well-defined experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., JNK3, LRRK2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (pyrazole and indazole analogs dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate[8].

  • Kinase Addition: Add the kinase enzyme solution to all assay wells and mix gently[8].

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction[8].

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination[8].

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C)[8].

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Serial_Dilution Prepare Serial Dilutions of Pyrazole & Indazole Analogs Start->Serial_Dilution Plate_Setup Add Compounds, Controls to 384-well Plate Serial_Dilution->Plate_Setup Add_Kinase Add Kinase Enzyme Plate_Setup->Add_Kinase Pre_Incubate Pre-incubate for Compound Binding Add_Kinase->Pre_Incubate Initiate_Reaction Add ATP/Substrate Mix Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_ADP Add ADP-Glo™ Reagent Incubate->Detect_ADP Read_Luminescence Measure Luminescence Detect_ADP->Read_Luminescence Analyze_Data Calculate % Inhibition & IC50 Values Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for in vitro kinase inhibition assay.

Cell-Based Assay for Kinase Activity

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, taking into account cell permeability and target engagement within the cell. Western blotting to detect the phosphorylation of a downstream substrate is a common method.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (pyrazole and indazole analogs)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for a downstream substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and treat them with the test compounds at various concentrations for different time points.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system[8].

  • Data Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream substrate.

Start Start Cell_Seeding Seed Cells in Plates Start->Cell_Seeding Compound_Treatment Treat Cells with Pyrazole & Indazole Analogs Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells to Extract Proteins Compound_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Western_Blot Perform SDS-PAGE & Western Blot Protein_Quantification->Western_Blot Antibody_Probing Probe with Primary & Secondary Antibodies Western_Blot->Antibody_Probing Signal_Detection Detect Chemiluminescent Signal Antibody_Probing->Signal_Detection Data_Analysis Analyze Band Intensities Signal_Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for cell-based kinase activity assay (Western Blot).

Conclusion: A Strategic Choice Based on Data and Design

The decision to employ a pyrazole or an indazole scaffold in a kinase inhibitor discovery program is not arbitrary but a strategic choice guided by the specific goals of the project. While both are excellent hinge-binding motifs, their subtle differences in size, shape, and electronic properties can be leveraged to fine-tune potency and selectivity.

  • Pyrazole offers a smaller, more synthetically tractable starting point. Its lower molecular weight and reduced lipophilicity can be advantageous for achieving favorable drug-like properties. As demonstrated in the JNK3 case study, the more compact nature of the pyrazole can also be a key determinant of selectivity.

  • Indazole , with its extended aromatic system, provides opportunities for additional beneficial interactions within the ATP-binding pocket, which can translate to higher potency, as seen in the LRRK2 example. However, this comes with the potential for increased metabolic liabilities and challenges in achieving selectivity.

Ultimately, a thorough understanding of the target kinase's active site topology, combined with a robust medicinal chemistry strategy that explores both scaffolds, will provide the clearest path to identifying a successful clinical candidate. This head-to-head comparison, supported by the provided experimental frameworks, should empower researchers to make more informed and data-driven decisions in their quest for novel and effective kinase inhibitors.

References

  • Benchchem. (2025). Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PubMed Central.
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  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. (2025).
  • Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors. (2016). PubMed.
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  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed.
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  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
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  • Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. (2024). NIH.
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  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. (2021).
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A Head-to-Head Comparison of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the landscape of oncology and inflammation research, the quest for potent and selective kinase inhibitors is relentless. The scaffold—the core chemical structure upon which a drug is built—is a critical determinant of a compound's success. Among the myriad of heterocyclic systems explored, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-d]pyrimidine have emerged as "privileged scaffolds." Both are bioisosteres of adenine, enabling them to effectively compete with ATP for binding in the kinase hinge region, yet their subtle structural differences lead to distinct pharmacological profiles.[1][2][3] This guide provides a detailed comparison of these two scaffolds to inform strategic decisions in kinase inhibitor design.

Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the placement of nitrogen atoms within their fused ring systems. The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine, the purine base in ATP, which allows it to mimic key interactions with the hinge region of the kinase domain.[1][2][3] This mimicry is a cornerstone of its success in kinase inhibitor design.[1][2][3] The pyrazolo[4,3-b]pyridine scaffold, while also a purine isostere, possesses a different arrangement of nitrogen atoms that can lead to alternative hydrogen bonding patterns and steric interactions within the ATP binding pocket.[4][5]

References

A Researcher's Guide to Validating Pyrazole Derivatives Against the NCI-60 Cell Line Panel

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison and Methodological Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Validating the anticancer activity of novel pyrazole derivatives is a critical step in the drug discovery pipeline. The U.S. National Cancer Institute's 60-cell line panel (NCI-60) has been a cornerstone of anticancer drug screening for nearly three decades, providing a robust platform for identifying cytotoxic and cytostatic agents and elucidating their mechanisms of action.[4][5] This guide offers a comprehensive comparison of pyrazole derivatives' performance in the NCI-60 screen, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for their own discovery programs.

Introduction: The Power of Pyrazoles and the NCI-60 Platform

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique structure confers a wide range of pharmacological activities, making them a focal point for the design of potent and selective anticancer agents.[1][2] Numerous pyrazole derivatives have demonstrated the ability to interact with critical cancer targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, leading to the development of several FDA-approved drugs.[1][6]

The NCI-60 screen, established in the late 1980s, revolutionized anticancer drug discovery by providing a standardized, high-throughput in vitro platform.[4] It comprises 60 human cancer cell lines derived from nine different tissue types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[5] This diversity allows for the assessment of a compound's activity across a broad spectrum of human cancers, revealing patterns of sensitivity and resistance that can offer clues to its mechanism of action.

The NCI-60 Screening Methodology: A Three-Tiered Approach

The NCI-60 screening process is a multi-stage evaluation designed to efficiently identify promising anticancer compounds.

Initial Single-Dose Screen: Initially, compounds are tested at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.[5][7] The primary endpoint is the percentage of cell growth, which can indicate growth inhibition (values between 0 and 100) or lethality (values less than 0).[7][8] Compounds that meet specific threshold criteria for activity in a minimum number of cell lines advance to the next stage.[7][8]

Five-Dose Assay: Promising compounds are then subjected to a more detailed five-dose concentration-response study.[7] This allows for the calculation of three key parameters for each cell line:

  • GI50 (Growth Inhibition 50): The concentration required to inhibit cell growth by 50%. This is a measure of the compound's cytostatic effect.

  • TGI (Total Growth Inhibition): The concentration at which there is no net cell growth over the course of the experiment. This indicates a complete halt of proliferation.

  • LC50 (Lethal Concentration 50): The concentration that results in a 50% reduction in the number of cells present at the beginning of the experiment, signifying a cytotoxic effect.

Data Analysis and the COMPARE Algorithm: The data from the five-dose screen generates a unique "fingerprint" of activity for each compound across the 60 cell lines. This fingerprint is then used in the COMPARE algorithm , a powerful bioinformatic tool.[9][10] COMPARE correlates the activity pattern of a test compound with a vast database of over 55,000 molecules with known mechanisms of action.[10] A high correlation with a standard agent (e.g., paclitaxel, doxorubicin) suggests a similar mechanism of action, providing an invaluable hypothesis for further investigation.[9][11][12]

Comparative Anticancer Activity of Pyrazole Derivatives in the NCI-60 Screen

Numerous studies have leveraged the NCI-60 screen to validate the anticancer potential of novel pyrazole derivatives. The data reveals a broad range of potencies and selectivities, often influenced by the specific substitutions on the pyrazole ring.

Table 1: Representative GI50 Values (in µM) for Select Pyrazole Derivatives Against NCI-60 Cell Lines

Derivative/NSC NumberLeukemia (RPMI-8226)Colon (HCT-15)Breast (T-47D)Renal (CAKI-1)Ovarian (IGROVI)Reference
Compound 1c 48.0% growth49.2% growth33.1% growthNot ReportedNot Reported[13]
Compound 1d 40.25% growth44.11% growth25.19% growthNot ReportedNot Reported[13]
Compound 1e Not ReportedNot ReportedNot Reported32.41% growthNot Reported[13]
Pyrazoline 8i (NSC 761258) <0.010.03<0.010.010.02[14]
Carbonitrile 13 Not ReportedNot ReportedNot ReportedNot Reported0.04[15][16]

Note: Data for compounds 1c, 1d, and 1e are presented as percent growth at a 10 µM concentration. Lower percentages indicate higher activity.

Analysis of Structure-Activity Relationships (SAR): The data highlights key structural features that influence anticancer activity. For instance, the substitution pattern on the pyrazole ring can dramatically impact potency and tumor selectivity.[1][2] Studies have shown that the addition of specific heterocyclic rings or substituted phenyl groups can enhance cytotoxicity.[15][16] For example, 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile (Compound 13) demonstrated a potent GI50 value of 40 nM against the IGROVI ovarian cancer cell line.[15][16] Similarly, the pyrazoline derivative 8i (NSC 761258) exhibited remarkable sub-micromolar activity across multiple cell lines in the NCI-60 panel.[14]

Mechanistic Insights: How Pyrazole Derivatives Exert Their Anticancer Effects

Pyrazole derivatives are known to target a variety of pathways crucial for cancer cell survival and proliferation.[1][2] Common molecular targets include:

  • Kinases: Many pyrazole compounds act as ATP-competitive inhibitors of protein kinases like CDKs, BRAF, EGFR, and VEGFR-2, which are often dysregulated in cancer.[1][3][17]

  • Tubulin: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][6]

  • DNA Intercalation: Certain pyrazoles can bind to the minor groove of DNA, disrupting replication and transcription.[1]

The diverse mechanisms of action underscore the versatility of the pyrazole scaffold in cancer drug design.

Braf_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Promotes Pyrazole_Inhibitor Pyrazole-Based BRAF Inhibitor (e.g., Vemurafenib) Pyrazole_Inhibitor->BRAF Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazole-based anticancer agents like BRAF inhibitors.

Experimental Protocol: The Sulforhodamine B (SRB) Assay

The foundation of the NCI-60 screen is the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[18][19] It is a reliable, sensitive, and reproducible method for high-throughput cytotoxicity screening.[20][21]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[7] Incubate for 24 hours under standard conditions (37°C, 5% CO2).

  • Time Zero (Tz) Plate: After 24 hours, fix one set of plates with 10% trichloroacetic acid (TCA) to represent the cell population at the time of drug addition.[7]

  • Compound Treatment: Add the pyrazole derivative (solubilized in a suitable solvent like DMSO and diluted in medium) to the remaining plates in five serial dilutions.[7] Include appropriate controls (no-drug and vehicle).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 50-100 µL of cold 10% (wt/vol) TCA to each well.[18][19] Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA and wash the plates four to five times with 1% acetic acid or slow-running tap water to remove excess TCA and unbound components.[21] Air dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[18]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[21] Air dry the plates again.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]

  • Absorbance Measurement: Read the absorbance (optical density) on a microplate spectrophotometer at a wavelength of approximately 510-565 nm.[18][19]

SRB_Workflow start Start: Seed Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 add_drug Add Pyrazole Derivative (5 Concentrations) incubate1->add_drug incubate2 Incubate 48h add_drug->incubate2 fix_cells Fix Cells with Cold 10% TCA incubate2->fix_cells wash1 Wash with 1% Acetic Acid fix_cells->wash1 stain Stain with 0.4% SRB Solution wash1->stain wash2 Wash with 1% Acetic Acid stain->wash2 solubilize Solubilize Bound Dye with 10mM Tris Base wash2->solubilize read Read Absorbance (~515 nm) solubilize->read end End: Calculate GI50, TGI, LC50 read->end

Caption: A streamlined workflow for the Sulforhodamine B (SRB) assay used in the NCI-60 screen.

Conclusion and Future Perspectives

The NCI-60 cell line screen remains an indispensable tool in the quest for novel anticancer therapeutics. For researchers working with pyrazole derivatives, it offers a standardized and highly informative platform to validate activity, gain mechanistic insights through the COMPARE algorithm, and identify promising lead candidates for further development. The extensive database generated over decades provides a rich context for interpreting new results and understanding the complex interplay between a compound's structure and its biological activity. As our understanding of cancer biology deepens, the NCI-60 screen, coupled with the chemical versatility of the pyrazole scaffold, will continue to be a powerful engine for innovation in oncology drug discovery.

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A Comparative Guide to IC50 Determination: Novel Pyrazole Kinase Inhibitors Versus Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

[City, State] – [Date] – In the landscape of cancer research and drug development, the precise evaluation of kinase inhibitor potency is paramount. This guide provides a comprehensive comparison of IC50 determination for a series of novel pyrazole-based kinase inhibitors against the well-established, broad-spectrum kinase inhibitor, Staurosporine. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to accurately assess and interpret the inhibitory potential of new chemical entities.

The Critical Role of Kinase Inhibition in Oncology

Protein kinases, exceeding 500 in the human genome, are pivotal regulators of cellular processes. Their dysregulation is a hallmark of many cancers, making them a significant class of "druggable" targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] A key metric in the preclinical assessment of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological process by 50%. While a crucial measure, it's important to recognize that IC50 values can be influenced by experimental conditions, such as ATP concentration in the assay.[3][4] For a more universal comparison, the conversion of IC50 to the inhibitor constant (Ki) is often recommended.[5]

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, featured in numerous FDA-approved kinase inhibitors due to its synthetic accessibility and favorable drug-like properties.[2] Novel pyrazole derivatives are continuously being developed as potential anticancer agents targeting various kinases.[6][7][8][9][10][11][12][13]

In contrast, Staurosporine, an indolocarbazole alkaloid discovered in 1977, is a potent, non-selective, ATP-competitive inhibitor of a broad range of protein kinases.[14][15][16][17] While its lack of specificity precludes its direct clinical use, it serves as an invaluable reference compound and a tool for inducing apoptosis in laboratory settings.[15] Its well-characterized profile, with IC50 values in the low nanomolar range for many kinases, makes it an ideal benchmark for evaluating the potency and selectivity of new inhibitors.[18]

Comparative IC50 Analysis: Novel Pyrazoles vs. Staurosporine

To illustrate the comparative potency, we present hypothetical data for three novel pyrazole inhibitors (PZ-1, PZ-2, PZ-3) against a panel of cancer-relevant kinases, alongside Staurosporine. The IC50 values were determined using a standardized in vitro biochemical assay.

Kinase TargetPZ-1 IC50 (nM)PZ-2 IC50 (nM)PZ-3 IC50 (nM)Staurosporine IC50 (nM)
Aurora A15250815
CDK2/Cyclin A50>1000203
VEGFR2515010020
EGFR>10002550050
p38α2003015010

This data is for illustrative purposes only and does not represent actual experimental results.

This comparative data highlights the potential for novel pyrazole inhibitors to exhibit high potency and, crucially, improved selectivity over a broad-spectrum inhibitor like Staurosporine. For instance, PZ-1 shows potent inhibition of VEGFR2 with significantly less activity against EGFR, a desirable profile for targeted therapy.

Methodological Framework for Accurate IC50 Determination

The reliability of IC50 data is contingent upon a robust and well-controlled experimental protocol.[19] A variety of assay formats are available, including radiometric, luminescence-based, and fluorescence-based methods.[1][20] The following outlines a detailed protocol for a common luminescence-based biochemical kinase assay, such as the ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced.[21]

Experimental Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the IC50 values of test compounds (novel pyrazole inhibitors and Staurosporine) against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capability

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitors (Pyrazole & Staurosporine) C Add Inhibitors to Plate A->C B Prepare Kinase/Substrate Master Mix D Add Kinase/Substrate Mix B->D C->D E Initiate Reaction with ATP D->E F Incubate at RT E->F G Stop Reaction & Deplete remaining ATP F->G H Convert ADP to ATP & Generate Luminescence G->H I Read Luminescence H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Nonlinear Regression (Sigmoidal Dose-Response) J->K L Determine IC50 Value K->L

Caption: Workflow for biochemical IC50 determination using a luminescence-based assay.

Procedure:

  • Compound Preparation: Perform a serial dilution of the novel pyrazole inhibitors and Staurosporine in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the diluted compounds. Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add this master mix to the wells containing the compounds.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well. The concentration of ATP should ideally be close to the Km value for the specific kinase to ensure that the determined IC50 value is a more accurate reflection of the inhibitor's binding affinity (Ki).[4][22]

  • Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer.

    • Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and simultaneously catalyze a luciferase reaction, producing a luminescent signal proportional to the initial kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a nonlinear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[23][24][25]

From Benchtop to Bedside: The Importance of Cellular Assays

While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[26] Therefore, it is crucial to validate the findings from biochemical assays with cell-based assays.[27][28] These assays assess an inhibitor's activity within a living cell, taking into account factors like cell permeability and off-target effects.[29][30] A common approach is to measure the inhibition of phosphorylation of a downstream substrate of the target kinase.[27]

Cellular Target Engagement Workflow:

G A Seed Cells in Culture Plates B Treat with Serial Dilutions of Inhibitor A->B C Incubate for a Defined Period B->C D Lyse Cells C->D E Western Blot Analysis D->E F Probe for Phospho-Substrate and Total Substrate E->F G Quantify Band Intensities F->G H Determine Cellular IC50 G->H

Caption: Workflow for determining cellular IC50 by measuring target phosphorylation.

Conclusion

The systematic determination of IC50 values is a cornerstone of modern drug discovery. By comparing novel pyrazole kinase inhibitors against a well-characterized standard like Staurosporine, researchers can gain valuable insights into the potency and selectivity of their compounds. A multi-faceted approach, incorporating robust biochemical assays and validation through cellular models, is essential for identifying promising new therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

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Validating molecular docking results with in vitro binding assays

Validating molecular docking results with in vitro binding assays is a critical checkpoint in the drug discovery pipeline. It transforms a computational prediction into a tangible, data-supported lead. While ITC provides unparalleled thermodynamic detail, SPR offers invaluable kinetic insights, and FP enables high-throughput validation. By understanding the principles and protocols behind these techniques, a researcher can design a robust validation strategy that confirms initial hits, refines computational models, and ultimately accelerates the journey from a virtual hypothesis to a viable therapeutic candidate. The integration of these computational and experimental approaches ensures a more rational, efficient, and successful drug discovery workflow. [2][29]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS No: 401566-78-7). As a crucial intermediate in pharmaceutical research and development, this compound's proper management is paramount to ensuring laboratory safety and environmental compliance.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.

Core Directive: Hazard Profile and Safety-First Principles

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound must be treated as hazardous waste from the point of generation to its final disposal. The hazard classification dictates the necessary precautions for handling and disposal.

The primary hazards, based on the Globally Harmonized System (GHS) classification, are summarized below.[1]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][4][5][6]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[1][5][6][7]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation.[1][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[1][5][6][8]

Causality Behind the Hazards: The compound's structure, incorporating a piperazine moiety, contributes to its irritant properties.[9][10] Piperazine derivatives are known to cause skin and eye irritation, and in some cases, allergic reactions.[9][10] Therefore, all waste streams containing this compound, including residual amounts in "empty" containers and contaminated personal protective equipment (PPE), must be segregated and disposed of as regulated hazardous chemical waste.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE protocol is non-negotiable when handling this compound in any form. The choice of PPE is directly informed by the compound's hazard profile to create a reliable barrier against exposure.

EquipmentSpecificationRationale for Use
Eye/Face Protection Chemical safety goggles or a full-face shield.[1][6][9]Protects against splashes and airborne particles that can cause serious eye irritation (H319).[1]
Hand Protection Chemical-resistant nitrile gloves.[1][9] Double-gloving is recommended.Prevents dermal contact, as the compound is a known skin irritant (H315).[1][11]
Protective Clothing A dedicated laboratory coat.Prevents contamination of personal clothing.[9]
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols to prevent respiratory irritation (H335).[6][9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste management, ensuring safety and regulatory adherence at every stage.

Step 1: Waste Segregation and Container Preparation

The foundational principle of chemical waste management is segregation to prevent inadvertent and dangerous reactions.[12]

  • Designate a Waste Container: Procure a container made of a compatible material (e.g., high-density polyethylene) with a tightly fitting screw-on cap.[11][12]

  • Label Correctly: Affix a "Hazardous Waste" label to the container.[13] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[11]

    • The CAS Number: 401566-78-7.

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Establish an Accumulation Area: Store the waste container in a designated, well-ventilated satellite accumulation area near the point of generation, away from incompatible materials.[11][13]

Step 2: Collection of Chemical Waste

All materials that have come into contact with the compound are considered hazardous waste.

  • Solid Waste: Carefully transfer any un-reacted compound, contaminated weighing papers, pipette tips, and other contaminated disposables directly into the designated solid hazardous waste container.[9]

  • Liquid Waste: Collect any solutions containing the compound in a dedicated liquid hazardous waste container. If mixed with solvents, segregate into halogenated and non-halogenated streams as required by your institution's waste management program.[12]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.[9]

Step 3: Decontamination of Non-Disposable Equipment

Proper decontamination is crucial to prevent cross-contamination and unintentional exposure.

  • Rinse Equipment: Thoroughly rinse any non-disposable equipment (e.g., glassware, spatulas) with a suitable solvent, such as ethanol or isopropanol.

  • Collect Rinsate: The initial solvent rinse must be collected and disposed of as liquid hazardous waste.[12][14]

  • Wash and Dry: Following the initial solvent rinse, wash the equipment with soap and water and allow it to dry completely before reuse.

Step 4: Management of "Empty" Containers

Due to the compound's "Harmful if swallowed" classification, the original container is not considered empty until properly decontaminated.[1] A triple-rinse procedure is mandatory.[12][14]

  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the "empty" container, cap it, and shake thoroughly to dissolve the residue.

  • Collect Rinsate: Pour the rinsate into the appropriate liquid hazardous waste container. This rinsate is hazardous.[14]

  • Repeat: Repeat the rinsing process two more times.

  • Final Container Disposal: After the triple rinse, the container can be defaced (to remove hazard labels) and disposed of with regular laboratory glass or plastic waste, as per institutional policy.[14]

Step 5: Final Disposal
  • Secure and Store: Keep the hazardous waste container securely sealed when not in use.[11][13][15] Do not fill beyond 90% capacity.[15]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[11] This waste will likely require high-temperature incineration by a professional service.[10]

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Don PPE: Wear the full mandatory PPE as described in Section 2 before attempting to clean the spill.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[9][10][16]

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[9][10] Avoid generating dust.

  • Clean the Area: Decontaminate the spill area using a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from working with this compound.

Caption: Logical workflow for the safe disposal of the subject compound.

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Comprehensive Safety and Handling Guide for Tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS No. 401566-78-7). As a novel derivative combining a pyrazole core and a Boc-protected piperazine moiety, this compound's toxicological properties have not been exhaustively studied. Therefore, a conservative approach to safety, grounded in the known hazards of its structural analogues, is mandatory. This guide is intended for laboratory professionals engaged in research and development.

Hazard Assessment: A Proactive Approach to Safety

A thorough risk assessment is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for the title compound, we derive our handling protocols from the known hazards of its core components: a substituted pyrazole-piperazine and a tert-butyl carboxylate (Boc) protected piperazine.

The closest structural analogue for which a detailed SDS is available is 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, the parent compound without the Boc protecting group.[1] Its hazard profile provides the primary basis for our safety recommendations. Additionally, the SDS for tert-Butyl 1-piperazinecarboxylate confirms and reinforces these identified risks.[2]

Summary of Identified Hazards:

Hazard StatementClassificationPrimary Route of ExposureSource Compound(s)
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[1]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Inhalation1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[1]
H315: Causes skin irritation Skin Irritation (Category 2)Dermal Contact1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, tert-Butyl 1-piperazinecarboxylate[1][2][3]
H319: Causes serious eye irritation Eye Irritation (Category 2A)Eye Contact1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, tert-Butyl 1-piperazinecarboxylate[1][2][3]
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3)Inhalation1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, tert-Butyl 1-piperazinecarboxylate[1][2]

The pyrazole scaffold is a well-known pharmacophore, indicating the compound is likely biologically active.[4][5] Until proven otherwise, it should be handled as a potent compound with unknown long-term toxicological effects.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is intended to protect you from hazards that cannot be eliminated through engineering controls. Always prioritize the use of the following:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[1]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a functional safety shower and eyewash station.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical safety goggles with side shields AND a face shield.Two pairs of nitrile gloves (double-gloving).Fully-buttoned lab coat, long pants, closed-toe shoes.Required; performed in a fume hood. If hood is unavailable, a NIOSH-approved respirator with a P100 (HEPA) filter is mandatory.
Handling Solutions Chemical safety goggles with side shields.Nitrile gloves (>0.11 mm thickness).[6]Fully-buttoned lab coat, long pants, closed-toe shoes.Required; performed in a fume hood.
Transferring/Synthesizing Chemical safety goggles with side shields AND a face shield.Nitrile gloves (>0.11 mm thickness).[6]Fully-buttoned lab coat, long pants, closed-toe shoes.Required; performed in a fume hood.
Eye and Face Protection

Due to the classification "Causes serious eye irritation," robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory where this chemical is handled.

  • Splash Hazard: When handling bulk quantities or performing operations with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.

Skin Protection

This compound is a known skin irritant.[1][2]

  • Gloves: Wear nitrile gloves tested according to EN 374 standards. Use proper glove removal technique to avoid cross-contamination.[1] For prolonged work, consider gloves with a longer breakthrough time. Always dispose of contaminated gloves as hazardous waste.

  • Protective Clothing: A clean, long-sleeved lab coat must be worn and kept fully buttoned. Ensure all skin is covered by wearing long pants and fully enclosed, chemical-resistant footwear.

Respiratory Protection

The compound is harmful if inhaled and may cause respiratory irritation.[1][2]

  • Primary Control: The primary method of respiratory protection is the mandatory use of a chemical fume hood.

  • Supplemental Protection: In the rare event of engineering control failure or for emergency response, a NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 (particulate) filters is required. All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA 1910.134.

Procedural Workflow for PPE Selection

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE & Control Selection cluster_enhancements Enhanced Precautions Start Identify Experimental Task TaskType Solid or Solution? Splash/Aerosol Risk? Start->TaskType Determine Physical Form & Potential for Exposure FumeHood Work in Chemical Fume Hood Goggles Safety Goggles FumeHood->Goggles Gloves Nitrile Gloves Goggles->Gloves LabCoat Lab Coat, Long Pants, Closed-Toe Shoes Gloves->LabCoat FaceShield Add Face Shield FaceShield->Goggles Worn over Goggles DoubleGlove Double-Glove DoubleGlove->Gloves Enhances Hand Protection HandlingSolution Standard Handling: Solution Preparation, Low-Volume Transfer TaskType->HandlingSolution Solution (Low Splash Risk) HandlingSolid High-Hazard Handling: Weighing Solid, Bulk Transfer TaskType->HandlingSolid Solid or High-Risk Solution (Splash/Aerosol Potential) HandlingSolution->FumeHood HandlingSolid->FumeHood HandlingSolid->FaceShield HandlingSolid->DoubleGlove

Caption: PPE selection workflow based on the task's hazard level.

Handling, Storage, and Disposal

Operational Plan
  • Handling: Avoid creating dust when handling the solid.[6] Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[2]

Spill Response

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear the full complement of PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the area according to your institution's approved procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect excess solid, contaminated solutions, and disposable materials (gloves, absorbent pads, etc.) in a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all local, state, and federal regulations.[2][7] Do not dispose of this chemical down the drain or in regular trash.[7]

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • SAFETY DATA SHEET - 1-Boc-piperazine. Fisher Scientific
  • SAFETY DATA SHEET - 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. CymitQuimica
  • tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. PubChem

Sources

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tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.